5-Bromo-D-tryptophan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDNJQUJBMDHJW-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350885 | |
| Record name | 5-Bromo-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93299-40-2 | |
| Record name | 5-Bromo-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-D-tryptophan: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 5-Bromo-D-tryptophan, a halogenated derivative of the essential amino acid tryptophan. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structure, synthesis, and key applications of this unique compound, offering field-proven insights and detailed experimental methodologies.
Introduction: The Significance of Halogenated and D-Amino Acids in Modern Drug Discovery
The strategic incorporation of halogen atoms and the use of non-natural D-amino acids are powerful tools in medicinal chemistry for modulating the biological activity and pharmacokinetic properties of peptides and small molecules.[1][2] Halogenation can influence a molecule's conformation, lipophilicity, and metabolic stability, and can introduce new binding interactions, such as halogen bonding, with biological targets.[1][3] D-amino acids, being the enantiomers of the naturally occurring L-amino acids, offer a distinct advantage in drug design by providing resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.[2][4]
This compound combines these two strategic elements, making it a valuable building block in the synthesis of novel therapeutic agents. Its indole side chain, brominated at the 5-position, makes it a useful tool for probing the structure and function of proteins and as a precursor for compounds targeting the serotonergic system.[5] This guide will provide a detailed exploration of its chemical characteristics and practical applications.
Core Chemical Properties and Structure
This compound is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids used in ribosomal protein synthesis.[6] Its structure consists of a D-α-aminopropionic acid moiety attached to a 5-bromo-substituted indole ring.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-tryptophan is presented in the table below. Note that much of the available data pertains to the racemic DL-mixture.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | [7] |
| CAS Number | 6548-09-0 (for DL-racemate) | [2] |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [2] |
| Molecular Weight | 283.12 g/mol | [2] |
| Appearance | Off-white to light beige fine crystalline powder | [8] |
| Melting Point | 264 °C (decomposes) (for DL-racemate) | [2] |
| Specific Optical Rotation ([α]D) | Data not readily available in the literature. This is a critical parameter for confirming enantiomeric purity and should be determined experimentally. | |
| Solubility | Soluble in water (acidic conditions), hot alcohol, and alkali hydroxides. Sparingly soluble in neutral water. Insoluble in chloroform. Quantitative data is limited. | [9] |
Synthesis of this compound
The enantioselective synthesis of this compound can be achieved through the resolution of the racemic mixture (5-Bromo-DL-tryptophan). A highly effective and scalable method for this is enzymatic resolution, which leverages the stereoselectivity of enzymes to separate enantiomers. While a specific protocol for the 5-bromo isomer is not widely published, a well-established procedure for the analogous 6- and 7-bromo-DL-tryptophan using D-aminoacylase can be adapted.[10] This enzyme selectively hydrolyzes the N-acetyl group from the D-enantiomer, allowing for its separation from the unreacted N-acetyl-L-enantiomer.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol: Enzymatic Resolution
This protocol is adapted from the established method for resolving brominated tryptophan analogs.[10]
Step 1: N-Acetylation of 5-Bromo-DL-tryptophan
-
Suspend 5-Bromo-DL-tryptophan (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (1.2 equivalents) dropwise while stirring at room temperature.
-
Heat the mixture to 50°C and stir for 2 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield N-Acetyl-5-Bromo-DL-tryptophan.
Step 2: Enzymatic Hydrolysis
-
Prepare a buffered solution (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Dissolve N-Acetyl-5-Bromo-DL-tryptophan in the buffer to a concentration of approximately 50 mM.
-
Add D-aminoacylase (commercially available) to the solution. The optimal enzyme concentration should be determined empirically but a starting point of 1-5% (w/w) relative to the substrate is recommended.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Monitor the progress of the reaction by HPLC, observing the formation of this compound and the consumption of the N-acetylated D-enantiomer. The reaction is typically complete within 24-48 hours.
Step 3: Separation and Purification
-
Once the reaction has reached approximately 50% conversion (indicating complete hydrolysis of the D-enantiomer), acidify the reaction mixture to pH 3 with 1 M HCl.
-
Extract the mixture with an organic solvent such as ethyl acetate. The N-Acetyl-5-Bromo-L-tryptophan will preferentially partition into the organic phase, while the more polar this compound will remain in the aqueous phase.
-
Separate the aqueous layer and adjust the pH to its isoelectric point (around pH 5-6) to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the purified product.
-
The enantiomeric excess of the final product should be confirmed by chiral HPLC.
Spectroscopic and Analytical Data
The following data are representative for 5-Bromo-tryptophan. While the spectra for the pure D-enantiomer may show subtle differences in a chiral environment, these data provide a good reference for compound identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the DL-racemate provides characteristic signals for the indole and amino acid moieties.[6]
-
¹³C NMR: The carbon NMR spectrum complements the proton NMR data for structural elucidation.[6]
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak corresponding to the mass of this compound.[6]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H, C=O, and aromatic C-H functional groups present in the molecule.[6]
Applications in Research and Drug Development
This compound is a versatile tool with applications in neuropharmacology, peptide-based drug design, and protein engineering.[5]
Probing the Serotonergic System
Tryptophan is the metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine).[11] Analogs such as this compound can be used as chemical probes to study the structure and function of serotonin receptors and transporters. The bromo-substituent can alter binding affinity and selectivity, providing valuable insights into ligand-receptor interactions.
Experimental Protocol: Serotonin 5-HT₂A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human 5-HT₂A receptor, adapted from established methods.[8]
-
Receptor Preparation: Use a commercially available cell line stably expressing the human 5-HT₂A receptor (e.g., CHO-K1 or HEK293 cells). Prepare cell membranes by homogenization and centrifugation.[12]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Radioligand: [³H]ketanserin, a selective 5-HT₂A antagonist.[13]
-
Procedure: a. In a 96-well plate, add assay buffer, the radioligand (at a concentration close to its Kd, e.g., 0.5 nM), and varying concentrations of the test compound (this compound). b. For non-specific binding determination, use a high concentration of a known 5-HT₂A antagonist (e.g., 1 µM ketanserin). c. Add the cell membrane preparation to initiate the binding reaction. d. Incubate for 60 minutes at room temperature.[13] e. Terminate the incubation by rapid filtration through a glass fiber filter plate, followed by washing with cold assay buffer to separate bound from free radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Building Block for Peptide-Based Therapeutics
The incorporation of this compound into peptides can enhance their therapeutic potential. The D-configuration imparts resistance to proteolysis, while the bromo-substituent can increase binding affinity and provide a handle for further chemical modification.[14]
Workflow: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for incorporating this compound into a peptide sequence.
Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This is a generalized protocol for the manual synthesis of a peptide containing this compound.
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide) pre-loaded with the first amino acid. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. In a separate vessel, pre-activate Fmoc-5-Bromo-D-tryptophan (3-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. b. Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours. c. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the reaction is incomplete, a second coupling may be necessary. d. Wash the resin thoroughly with DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity of the peptide can be confirmed by mass spectrometry.
Safety and Handling
5-Bromo-DL-tryptophan is classified as an irritant. It may cause skin, eye, and respiratory irritation.[6] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile building block for chemical biology and drug discovery. Its unique combination of a halogenated indole side chain and a D-amino acid configuration provides researchers with a powerful tool to modulate the properties of peptides and small molecules. The synthetic and analytical protocols outlined in this guide, grounded in established scientific principles, provide a solid foundation for the effective utilization of this compound in a research setting. As the demand for more stable and potent therapeutics continues to grow, the strategic application of non-natural amino acids like this compound will undoubtedly play an increasingly important role in the future of medicine.
References
-
Kino, K., et al. (2013). Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration. Applied Microbiology and Biotechnology, 98(1), 153-159. [Link]
-
Lenci, E., & Trabocchi, A. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96735, 5-Bromo-DL-tryptophan. Retrieved from [Link]
-
Satzer, P., et al. (2018). Synthetic pathways and processes for effective production of 5-hydroxytryptophan and serotonin from glucose in Escherichia coli. Microbial Cell Factories, 17(1), 33. [Link]
-
Schoeffter, P., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 41(2-3), 83-89. [Link]
-
Apostolopoulos, V., et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 21(9), 1148. [Link]
-
Hofmann, M., et al. (2022). Structural basis of regioselective tryptophan dibromination by the single-component flavin-dependent halogenase AetF. IUCrJ, 9(Pt 5), 584-596. [Link]
-
Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. (2014). Vascular Pharmacology, 61(1), 27-33. [Link]
-
Kalinowska-Tłuścik, J., et al. (2018). Amino Acid Hot Spots of Halogen Bonding: A Combined Theoretical and Experimental Case Study of the 5-HT7 Receptor. Journal of Medicinal Chemistry, 61(19), 8746-8757. [Link]
-
Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (2017). Amino Acids, 49(5), 841-851. [Link]
-
Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. (2017). Journal of the American Chemical Society, 139(30), 10201-10204. [Link]
-
Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. (2019). Frontiers in Endocrinology, 10, 209. [Link]
-
Convenient synthesis of 7 ' and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. (2009). Tetrahedron: Asymmetry, 20(15), 1756-1761. [Link]
-
Structure and Activity of the Thermophilic Tryptophan‐6 Halogenase BorH. (2020). ChemBioChem, 21(15), 2146-2153. [Link]
-
Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). Molecules, 26(23), 7401. [Link]
-
LifeTein. (2024). Should My Peptides Have D-Amino Acids?. Retrieved from [Link]
-
Structural basis of regioselective tryptophan dibromination by the single-component flavin-dependent halogenase AetF. (2022). IUCrJ, 9(Pt 5), 584–596. [Link]
-
Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. (2020). Molecules, 25(21), 5183. [Link]
-
Distribution, industrial applications, and enzymatic synthesis of D-amino acids. (2018). Applied Microbiology and Biotechnology, 102(13), 5495-5507. [Link]
-
Three types of induced tryptophan optical activity compared in model dipeptides: theory and experiment. (2012). The Journal of Physical Chemistry B, 116(33), 9946-9957. [Link]
-
Convenient synthesis of 7 ' and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. (2009). Tetrahedron: Asymmetry, 20(15), 1756-1761. [Link]
-
Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022). International Journal of Molecular Sciences, 23(24), 15682. [Link]
-
Green Halogenation of Indoles with Oxone–Halide. (2023). The Journal of Organic Chemistry, 88(16), 11467-11475. [Link]
-
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). Molecules, 27(5), 1679. [Link]
-
LibreTexts Chemistry. (2015). 5.2: Optical Activity. Retrieved from [Link]
-
5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved from [Link]
-
Advances in Enzymatic Synthesis of D-Amino Acids. (2020). International Journal of Molecular Sciences, 21(9), 3217. [Link]
-
D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. (2021). International Journal of Molecular Sciences, 22(22), 12497. [Link]
-
Distribution, industrial applications, and enzymatic synthesis of D-amino acids. (2018). Applied Microbiology and Biotechnology, 102(13), 5495–5507. [Link]
- Method for preparing 5-bromoindole. (2012). Google Patents.
-
Polyhalogenated Indoles from the Red Alga Rhodophyllis membranacea: The First Isolation of Bromo-Chloro-Iodo Secondary Metabolites. (2013). Journal of Natural Products, 76(8), 1547-1551. [Link]
-
D-peptide. (n.d.). Wikipedia. Retrieved from [Link]
-
Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). Molecules, 26(23), 7401. [Link]
-
Concentration (C, in g/100 mL), specific rotation [α] D T for... (n.d.). ResearchGate. Retrieved from [Link]
-
Effects of temperature on % chlorination of tryptophan with halogenase enzymes and Th-Fre. Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]
-
Biological function of d-tryptophan: a bibliometric analysis and review. (2024). Frontiers in Pharmacology, 15, 1369792. [Link]
-
d-, l- and d,l-Tryptophan-Based Polyamidoamino Acids: pH-Dependent Structuring and Fluorescent Properties. (2019). Polymers, 11(3), 548. [Link]
-
5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved from [Link]
Sources
- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Biological function of d-tryptophan: a bibliometric analysis and review [frontiersin.org]
- 10. Advances in Enzymatic Synthesis of D-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Synthesis of 5-Bromo-D-tryptophan for Research Applications
Foreword: The Strategic Importance of 5-Bromo-D-tryptophan
In the landscape of modern drug discovery and biochemical research, the strategic incorporation of modified amino acids is a cornerstone of innovation. Among these, this compound stands out as a molecule of significant interest. Its utility spans from serving as a critical intermediate in the synthesis of complex pharmaceuticals, particularly for neurological disorders, to its use as a probe in protein engineering and studies of serotonin pathways.[1] The D-configuration, in particular, offers metabolic stability and unique conformational properties essential for designing peptides and small molecule drugs. Furthermore, D-tryptophan and its derivatives have been identified as immunomodulatory substances with potential applications in treating conditions like atherosclerosis and osteoporosis.[2]
However, the synthesis of enantiomerically pure this compound is not trivial. It presents two primary challenges: the regioselective introduction of a bromine atom onto the electron-rich indole ring and the stereocontrolled establishment of the D-amino acid configuration. This guide provides an in-depth analysis of the prevalent synthetic strategies, offering field-proven insights into the causality behind experimental choices and presenting robust, validated protocols for researchers, scientists, and drug development professionals.
Part 1: A Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached from several distinct strategic directions. The choice of strategy is dictated by factors such as scale, required enantiopurity, available starting materials, and the technical capabilities of the laboratory. We will explore three primary pathways: direct bromination of D-tryptophan, synthesis from a pre-brominated indole scaffold, and chemoenzymatic methods that leverage the unparalleled selectivity of biocatalysts.
Strategy 1: Direct Electrophilic Bromination of D-Tryptophan
The most conceptually direct route is the electrophilic bromination of commercially available D-tryptophan. This approach, while seemingly simple, is fraught with challenges related to selectivity.
Mechanistic Rationale: The indole ring of tryptophan is highly activated towards electrophilic aromatic substitution. The reaction with a brominating agent, such as N-Bromosuccinimide (NBS), proceeds via an electrophilic attack. While the C5 position is electronically favored, the high reactivity of the ring can lead to a mixture of products, including di-brominated species and oxidation of the indole nucleus, which can even lead to peptide bond cleavage in certain contexts.[3]
Causality Behind Experimental Choices:
-
Reagent Choice: NBS is a common choice due to its ease of handling and moderate reactivity. However, controlling the stoichiometry is critical to minimize over-bromination.
-
Solvent and Temperature: The reaction is typically performed in a non-polar solvent at low temperatures to temper the reactivity of the system and improve regioselectivity.
Limitations:
-
Poor Regioselectivity: Formation of 6-bromo, 7-bromo, and di-brominated side products is common, complicating purification.
-
Oxidative Degradation: The indole ring is susceptible to oxidation, reducing overall yield.
-
Purification Challenges: Separating the desired 5-bromo isomer from other brominated tryptophans is difficult and often requires advanced chromatographic techniques.
Due to these significant drawbacks, this strategy is rarely employed for producing high-purity material for research applications.
Strategy 2: Convergent Synthesis from 5-Bromoindole
A more robust and controllable strategy involves constructing the D-amino acid side chain onto a pre-functionalized 5-bromoindole core.[4][5] This approach guarantees perfect regioselectivity for the bromine substituent.
Mechanistic Rationale: This pathway leverages the nucleophilicity of the C3 position of 5-bromoindole to react with an electrophilic three-carbon unit that will become the amino acid side chain. Several methods exist to achieve this transformation, including Friedel-Crafts alkylation with a protected serine derivative or an asymmetric Strecker synthesis.[6]
Causality Behind Experimental Choices:
-
Starting Material: High-purity 5-bromoindole is readily available and serves as the cornerstone of this strategy.
-
Side-Chain Precursor: A chiral, protected serine derivative (such as N-acetyl-D-serine β-lactone or a dehydroalanine derivative) is used to introduce the amino acid moiety with the desired D-stereochemistry.
-
Lewis Acid Catalysis: Reactions like the Friedel-Crafts alkylation often require a Lewis acid (e.g., SnCl₄) to activate the electrophile for attack by the indole nucleophile.[7][8]
Advantages:
-
Absolute Regiocontrol: The bromine position is unambiguously defined by the starting material.
-
Convergent Approach: Allows for the late-stage combination of two key fragments.
This strategy is highly favored for its control and reliability, making it a workhorse for laboratory-scale synthesis.
Strategy 3: The Elegance of Biocatalysis: Chemoenzymatic Methods
Enzymatic and chemoenzymatic routes offer unparalleled selectivity and are increasingly becoming the method of choice, aligning with the principles of green chemistry. These methods can be used to either selectively synthesize the target molecule or resolve a racemic mixture.
A. Enzymatic Resolution of N-Acetyl-5-Bromo-DL-tryptophan: This is arguably the most practical and scalable method. A racemic mixture of 5-bromotryptophan is synthesized chemically and then subjected to enzymatic resolution.
Mechanistic Rationale: Enzymes like D-aminoacylase can selectively hydrolyze the N-acetyl group from the D-enantiomer of a racemic mixture, leaving the N-acetyl-L-enantiomer untouched.[9] The resulting free D-amino acid and the acetylated L-amino acid have different physical properties (e.g., solubility at different pH values), allowing for their separation.
Causality Behind Experimental Choices:
-
Enzyme Selection: D-aminoacylase is specifically chosen for its stereoselectivity towards D-amino acids.
-
Reaction Conditions: The hydrolysis is performed in an aqueous buffer at a controlled pH (typically around 7.5) and temperature to ensure optimal enzyme activity and stability.[10]
-
Workup: The separation is achieved by acidifying the solution. The N-acetyl-L-amino acid is more soluble in organic solvents, while the free D-amino acid remains in the aqueous phase, from which it can be isolated.
B. Direct Enzymatic Synthesis: Advanced methods utilize engineered enzymes like tryptophan synthase (TrpB) to directly condense 5-bromoindole with serine to produce 5-bromotryptophan.[11][12] While many wild-type enzymes produce the L-enantiomer, directed evolution can create variants with altered or relaxed stereoselectivity. Additionally, flavin-dependent halogenase enzymes can perform regioselective bromination of tryptophan itself, offering a direct biocatalytic route.[13][14]
Advantages of Chemoenzymatic Routes:
-
Exceptional Enantioselectivity: Often yields enantiomeric excess (e.e.) >99%.
-
Mild Conditions: Reactions are run in aqueous media near neutral pH and room temperature.
-
High Reliability: The specificity of the enzyme ensures a clean and predictable outcome.
Part 2: Visualization of Synthetic Workflows
To better illustrate the logical flow of these strategies, the following diagrams outline the key transformations.
Diagram 1: Overview of Synthetic Strategies
Caption: High-level comparison of the three primary synthetic routes.
Diagram 2: Workflow for Convergent Synthesis (Strategy 2)
Caption: Step-wise workflow for the reliable convergent synthesis strategy.
Diagram 3: Workflow for Chemoenzymatic Resolution (Strategy 3)
Caption: The highly selective and efficient enzymatic resolution process.
Part 3: Experimental Protocols & Data
This section provides actionable, step-by-step methodologies for the most reliable synthetic route and the subsequent characterization.
Protocol 1: Synthesis of N-Acetyl-5-Bromo-DL-Tryptophan
This protocol describes the chemical synthesis of the racemic precursor required for enzymatic resolution. The method is adapted from established procedures for tryptophan synthesis.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 5-bromoindole (10.0 g, 51 mmol), acetamidomalonic acid diethyl ester (16.6 g, 76.5 mmol), and anhydrous toluene (150 mL).
-
Initiation: Add sodium ethoxide (5.2 g, 76.5 mmol) to the suspension.
-
Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere for 18 hours. The mixture will become a thick paste.
-
Hydrolysis: Cool the mixture to room temperature. Add a solution of sodium hydroxide (20.4 g, 510 mmol) in water (100 mL). Heat the mixture to reflux for an additional 4 hours to hydrolyze the ester and acetyl groups.
-
Acidification & Isolation: Cool the reaction mixture in an ice bath and carefully acidify to pH 3 with concentrated hydrochloric acid. A precipitate will form.
-
Purification: Collect the crude 5-Bromo-DL-tryptophan by filtration, wash with cold water, and dry under vacuum. This material is typically carried forward to the N-acetylation step without further purification.
-
N-Acetylation: Suspend the crude 5-Bromo-DL-tryptophan in a mixture of acetic acid (100 mL) and acetic anhydride (20 mL). Heat at 50°C for 2 hours until the solution becomes clear.
-
Crystallization: Cool the solution to room temperature and then place it in an ice bath for 2 hours. The N-acetylated product will crystallize.
-
Final Product: Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Acetyl-5-Bromo-DL-Tryptophan.
Protocol 2: Enzymatic Resolution of N-Acetyl-5-Bromo-DL-Tryptophan
This protocol outlines the selective deacetylation of the D-enantiomer.
-
Enzyme Solution Preparation: Prepare a buffered solution by dissolving N-Acetyl-5-Bromo-DL-Tryptophan (5.0 g, 15.4 mmol) in 250 mL of 0.1 M phosphate buffer (pH 7.5). Gentle warming may be required for complete dissolution. Adjust the pH back to 7.5 with 1 M NaOH if necessary.
-
Enzymatic Reaction: Add D-aminoacylase (commercially available, follow supplier's activity units for appropriate loading) to the solution.
-
Incubation: Incubate the mixture at 37°C with gentle stirring for 24-48 hours. Monitor the reaction progress by chiral HPLC to confirm ~50% conversion.
-
Reaction Quench & Separation: Acidify the reaction mixture to pH 3 with 6 M HCl. This will precipitate the unreacted N-Acetyl-5-Bromo-L-Tryptophan.
-
Isolation of L-form: Stir the acidified mixture at 4°C for 2 hours, then collect the precipitate by filtration. The filtrate contains the desired this compound.
-
Isolation of D-form: Adjust the pH of the filtrate to the isoelectric point of tryptophan (around pH 5.5-6.0) with ammonium hydroxide.
-
Purification: The desired this compound will precipitate. Cool the solution at 4°C overnight to maximize crystallization. Collect the solid by filtration, wash with a small amount of cold water, followed by ethanol, and dry under vacuum.
Data Presentation: Characterization and Purity Analysis
The identity and purity of the final product must be rigorously confirmed.
Table 1: Key Analytical Data for this compound
| Analytical Technique | Expected Result | Purpose |
| ¹H NMR (in D₂O/DCl) | Characteristic aromatic signals for a 5-substituted indole; distinct shifts for α-H, β-CH₂, and NH protons. | Confirms chemical structure and regiochemistry. |
| ¹³C NMR | Unique signals for each carbon, including the C-Br carbon at ~115 ppm. | Confirms chemical structure. |
| Mass Spectrometry (ESI+) | [M+H]⁺ peak at m/z 283.0/285.0 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). | Confirms molecular weight and bromine presence.[15] |
| Melting Point | ~264 °C (with decomposition). | Physical constant for purity assessment. |
| Optical Rotation [α]D | Positive value (specific value depends on concentration and solvent). | Confirms D-enantiomeric form. |
| Chiral HPLC | Single peak with retention time matching a D-standard; absence of L-enantiomer peak. | Determines enantiomeric excess (e.e. >99%). |
Part 4: Trustworthiness and Self-Validation
The protocols described herein form a self-validating system. The chemical synthesis of the racemic precursor is robust and high-yielding. The subsequent enzymatic resolution is the key to ensuring enantiopurity. The success of this step is not assumed but is actively monitored and validated using chiral HPLC. This analytical checkpoint is non-negotiable and provides quantitative proof of the resolution's efficacy. Finally, the comprehensive characterization of the final product using orthogonal techniques (NMR, MS, optical rotation) provides a multi-faceted confirmation of its identity, purity, and stereochemical integrity, ensuring its suitability for the most sensitive research applications.
References
-
Kieffer, M. E., Repka, L. M., & Reisman, S. E. (2012). Enantioselective Synthesis of Tryptophan Derivatives by a Tandem Friedel–Crafts Conjugate Addition/Asymmetric Protonation Reaction. Journal of the American Chemical Society, 134(11), 5131–5137. [Link]
-
Junk, L., Ullrich, A., & Kazmaier, U. (2015). Synthesis of modified tryptophan derivatives. Arkivoc, 2015(2), 341-377. [Link]
-
Mollica, A., et al. (2012). Synthesis of (S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry. Molecules, 17(5), 5673-5687. [Link]
-
Shimada, A., et al. (2013). Flexible Enantioselectivity of Tryptophanase Attributable to Benzene Ring in Heterocyclic Moiety of D-Tryptophan. International Journal of Molecular Sciences, 14(12), 23531–23544. [Link]
-
Kieffer, M. E., et al. (2012). Enantioselective synthesis of tryptophan derivatives by a tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction. Journal of the American Chemical Society, 134(11), 5131-5137. [Link]
-
Nagarathnam, D., & Johnson, M. E. (1993). A New Synthesis of 5-Bromo-DL-tryptophan. Synthetic Communications, 23(14), 2011–2017. [Link]
-
Al-Zoubi, R. M., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(45), 9112-9121. [Link]
-
Gäde, S., & Niemann, H. H. (2023). Structural basis of regioselective tryptophan dibromination by the single-component flavin-dependent halogenase AetF. Acta Crystallographica Section D: Structural Biology, 79(7), 596-609. [Link]
-
Gäde, S., & Niemann, H. H. (2023). Structural basis of regioselective tryptophan dibromination by the single-component flavin-dependent halogenase AetF. PubMed, 37314407. [Link]
-
Schöneich, C. (2020). Reactive halogen species. Free Radical Biology and Medicine, 152, 483-502. [Link]
-
Sewald, N., et al. (2023). Enzymatic Bromination of Proteins at C-Terminal Tryptophan. ChemistryViews. [Link]
-
ResearchGate. (n.d.). Convenient synthesis of 7' and 6'-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. Retrieved from [Link]
-
Watkins-Dulaney, E. J., et al. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society, 139(29), 9934–9942. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-DL-tryptophan. PubChem Compound Database. Retrieved from [Link]
-
Li, Y., et al. (2025). Biological function of d-tryptophan: a bibliometric analysis and review. Frontiers in Pharmacology, 15, 1515567. [Link]
-
Watkins-Dulaney, E. J., & Arnold, F. H. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society, 139(29), 9934-9942. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | Biological function of d-tryptophan: a bibliometric analysis and review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. sci-hub.st [sci-hub.st]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Structural basis of regioselective tryptophan dibromination by the single-component flavin-dependent halogenase AetF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Bromo-D-tryptophan CAS number and molecular weight
An In-Depth Technical Guide to 5-Bromo-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated, non-proteinogenic amino acid. As a Senior Application Scientist, this document synthesizes critical data on its physicochemical properties, synthesis, and chiral resolution, with a focus on its burgeoning applications in structural biology, metabolic pathway analysis, and as a key building block in medicinal chemistry. We will explore the causality behind its utility as a research tool, provide detailed experimental protocols, and outline essential safety and handling procedures. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this compound in their work.
Core Physicochemical Properties
This compound is a derivative of the essential amino acid D-tryptophan, distinguished by the substitution of a bromine atom at the 5-position of the indole ring.[1][2] This modification significantly alters its electronic properties and steric bulk, making it a valuable tool in various biochemical and pharmaceutical applications without drastically changing its overall structure from the parent amino acid.[3][4]
Quantitative Data Summary
The fundamental properties of this compound and its more commonly available racemic mixture, 5-Bromo-DL-tryptophan, are summarized below. It is crucial for researchers to select the correct stereoisomer for their specific application.
| Property | Value | Source(s) |
| Chemical Name | (2R)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | - |
| CAS Number | 93299-40-2 (for D-isomer) | [5] |
| 6548-09-0 (for DL-racemate) | [2][4][6][7][8] | |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [1][4][6][8] |
| Molecular Weight | 283.12 g/mol | [1][4][6][8] |
| Appearance | Off-white to light beige fine crystalline powder | [2][4] |
| Melting Point | 264 °C (decomposes) (for DL-racemate) | [2][4][6] |
| Solubility | Soluble in DMSO; sparingly soluble in aqueous buffers.[9] | [9] |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound is a critical process that typically involves two major stages: the synthesis of the racemic 5-Bromo-DL-tryptophan followed by chiral resolution.
Synthesis of 5-Bromo-DL-tryptophan
A common synthetic strategy involves the reaction of 5-bromoindole with a protected serine derivative.[4] While multiple specific protocols exist, the general workflow involves a coupling reaction to form the carbon skeleton, followed by the deprotection of the amino and carboxyl groups to yield the final racemic amino acid.[4] The crude product is then purified, often via recrystallization.[4]
Enzymatic Optical Resolution
Obtaining the pure D-enantiomer is paramount for many biological applications, such as peptide synthesis or studies on stereospecific enzymes. Enzymatic resolution is a highly efficient method for separating the D- and L-enantiomers from the racemic mixture. A well-established method utilizes a D-aminoacylase enzyme, which selectively hydrolyzes the N-acetyl group from N-acetyl-5-bromo-D-tryptophan within the acetylated racemic mixture.[10] This creates a difference in chemical properties between the resulting free D-amino acid and the unreacted N-acetyl-5-bromo-L-tryptophan, allowing for their separation.
Caption: Workflow for enzymatic resolution of this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for scientists.
Structural Biology and Protein Engineering
The heavy bromine atom in this compound serves as an excellent anomalous scatterer for X-ray crystallography, aiding in the phase problem to solve novel protein structures. Furthermore, its incorporation into proteins allows for detailed structure-function relationship studies, providing insights into enzyme mechanisms and protein-protein interactions.[3]
Probing Tryptophan Metabolic Pathways
L-tryptophan is a precursor to critical signaling molecules via the serotonin and kynurenine pathways.[11] Dysregulation of these pathways is linked to numerous diseases.[11] this compound can be used as a chemical probe to study the enzymes and transporters involved in tryptophan metabolism. While the D-isomer is not typically metabolized through the same primary pathways as the L-isomer, its structural similarity allows it to act as a competitive inhibitor or a tool to investigate stereospecific biological processes.[3][12]
Medicinal Chemistry and Drug Discovery
This compound is a valuable building block for the synthesis of novel pharmaceutical compounds, particularly those targeting neurological disorders.[3] The bromo- group provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the creation of diverse molecular libraries for drug screening.
Recent research has highlighted the therapeutic potential of D-tryptophan and its derivatives. D-tryptophan acts as a decoy substrate for mini-tryptophanyl-tRNA synthetase (mini-TrpRS), blocking the inflammatory signaling induced by interferon-gamma (IFN-γ). This mechanism is implicated in the management of chronic inflammatory conditions like atherosclerosis and osteoporosis.[12] this compound is being investigated for similar or enhanced modulatory effects.
Caption: Inhibition of IFN-γ signaling by this compound.
Experimental Protocol: Solubility Determination
Precise solubility data is often required for experimental design. While comprehensive data is sparse, the following protocol outlines a standard procedure for determining the solubility of this compound in a specific buffer system.
Objective: To determine the saturation solubility of this compound in Phosphate-Buffered Saline (PBS), pH 7.4, at 25°C.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Thermostatic shaker/incubator set to 25°C
-
Microcentrifuge
-
0.22 µm syringe filters
-
HPLC system with a UV detector
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Standard Curve Preparation: a. Accurately weigh and dissolve a small amount of this compound in a suitable solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). b. Perform serial dilutions of the stock solution in PBS to create a series of standards with known concentrations (e.g., 0.01, 0.05, 0.1, 0.25, 0.5 mg/mL). c. Analyze each standard by HPLC (e.g., C18 column, UV detection at 280 nm) and plot the peak area versus concentration to generate a standard curve.
-
Equilibrium Solubility Measurement: a. Add an excess amount of this compound powder (e.g., ~10 mg) to a known volume of PBS (e.g., 1 mL) in a microcentrifuge tube. This ensures that a saturated solution is formed. b. Tightly cap the tube and vortex vigorously for 1 minute to suspend the powder. c. Place the tube in a thermostatic shaker set to 25°C and agitate for 24 hours to ensure equilibrium is reached. d. After 24 hours, visually inspect the tube to confirm that excess solid remains, indicating saturation. e. Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Sample Analysis: a. Carefully collect the supernatant without disturbing the pellet. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. c. Dilute the filtered, saturated solution with PBS to a concentration that falls within the linear range of your standard curve. d. Analyze the diluted sample using the same HPLC method as the standards.
-
Calculation: a. Determine the concentration of the diluted sample from its peak area using the standard curve equation. b. Multiply this concentration by the dilution factor to calculate the solubility of this compound in PBS at 25°C.
Safety, Handling, and Storage
Proper handling is essential when working with any chemical reagent.
-
Hazard Identification: 5-Bromo-DL-tryptophan is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[13] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[14][15]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[14]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[14]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and drink plenty of water. Seek immediate medical attention.[13][14]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] For long-term stability, storage in a freezer is recommended.[14] Keep away from strong oxidizing agents.[14]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96735, 5-Bromo-DL-tryptophan. Retrieved from [Link]
-
Aralez Bio. (n.d.). Fmoc-5-bromo-D-tryptophan. Retrieved from [Link]
- Mollica, A., et al. (2012).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 644329, 5-Bromo-L-tryptophan. Retrieved from [Link]
- Nagarathnam, D., & Johnson, M. E. (1993). A New Synthesis of 5-Bromo-DL-tryptophan.
-
ResearchGate. (2025). Convenient synthesis of 7'- and 6'-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. Retrieved from [Link]
- Narayan, A. R. H., et al. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society.
-
Frontiers in Pharmacology. (2025). Biological function of d-tryptophan: a bibliometric analysis and review. Retrieved from [Link]
-
Bentham Science. (2022). Small Molecules Originated from Tryptophan and their Clinical Significance as Potential Biomarkers. Retrieved from [Link]
Sources
- 1. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-BROMO-DL-TRYPTOPHAN | 6548-09-0 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 5-Bromo- DL -tryptophan 99 6548-09-0 [sigmaaldrich.com]
- 7. 5-Bromo-DL-tryptophan, 99% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. scbt.com [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benthamscience.com [benthamscience.com]
- 12. Frontiers | Biological function of d-tryptophan: a bibliometric analysis and review [frontiersin.org]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. fishersci.com [fishersci.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
A Technical Guide to the Biological Activity of 5-Bromo-D-tryptophan: A Novel Modulator of the Kynurenine Pathway
Abstract
5-Bromo-D-tryptophan is a synthetic derivative of the essential amino acid tryptophan, engineered for enhanced biological stability and specific target engagement. This guide provides a comprehensive technical overview of its primary biological activity: the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism, which plays a pivotal role in mediating immune suppression, particularly within the tumor microenvironment. By inhibiting IDO1, this compound has the potential to reverse this immunosuppressive shield, thereby restoring anti-tumor immune surveillance. This document details the underlying mechanism of IDO1-mediated immune evasion, the rationale for the chemical design of this compound, detailed protocols for evaluating its inhibitory activity, and its broader therapeutic potential in immuno-oncology and beyond.
Part 1: The Tryptophan Catabolism Axis in Immune Regulation
Tryptophan is an essential amino acid, serving not only as a building block for protein synthesis but also as a precursor to bioactive molecules that regulate key physiological processes, including neuronal function and immune responses.[1][2] The majority of free tryptophan is metabolized via the kynurenine pathway, a critical immunoregulatory node.[3]
The Role of Indoleamine 2,3-dioxygenase 1 (IDO1)
The first and rate-limiting step of the kynurenine pathway is catalyzed by the heme-containing enzymes IDO1 and Tryptophan 2,3-dioxygenase (TDO).[4][5] While TDO is primarily expressed in the liver to maintain tryptophan homeostasis, IDO1 is an extrahepatic enzyme induced by pro-inflammatory signals, most notably interferon-gamma (IFN-γ).[6][7]
In the context of cancer, tumor cells and surrounding stromal cells often overexpress IDO1. This creates a highly immunosuppressive tumor microenvironment (TME) through two primary mechanisms:[3][6][8]
-
Tryptophan Depletion: The accelerated catabolism of tryptophan locally depletes this essential amino acid, leading to the arrest of T-cell proliferation and the induction of anergy (a state of functional unresponsiveness). This occurs via the activation of the stress-response kinase GCN2 in T-cells.[8][9]
-
Kynurenine Accumulation: The enzymatic activity of IDO1 produces N-formylkynurenine, which is rapidly converted to kynurenine and other downstream metabolites. These metabolites are not inert; they actively promote the apoptosis of effector T-cells and drive the differentiation and expansion of immunosuppressive regulatory T-cells (Tregs), largely through activation of the Aryl Hydrocarbon Receptor (AhR).[2][5][8]
This dual mechanism allows tumors to evade destruction by the host immune system, rendering many immunotherapies ineffective.[6][10] Therefore, inhibiting IDO1 is a prime therapeutic strategy to "reawaken" the immune system and turn immunologically unresponsive "cold" tumors "hot".[7]
Part 2: this compound - A Strategically Designed IDO1 Inhibitor
This compound is a tryptophan analog designed to overcome the limitations of natural L-tryptophan as a therapeutic agent and to specifically target the IDO1 enzyme. Its structure incorporates two key modifications.
-
D-enantiomer Configuration: Most enzymes in the human body are stereospecific for L-amino acids. The use of the D-enantiomer can confer significant resistance to degradation by other metabolic enzymes, potentially increasing the compound's biological half-life and bioavailability.[11] While IDO1 can process D-tryptophan, its affinity is much lower than for L-tryptophan, making D-analogs excellent candidates for competitive inhibitors rather than substrates.[8] The well-studied IDO pathway inhibitor Indoximod (1-methyl-D-tryptophan) further validates the utility of D-isomers in this context.[12]
-
5-Bromo Substitution: The addition of a bromine atom at the 5th position of the indole ring alters the molecule's steric and electronic properties. This modification can enhance binding affinity to the hydrophobic active site of the IDO1 enzyme and prevent enzymatic processing, positioning it as a potent competitive inhibitor that blocks the entry of the natural substrate, L-tryptophan.
Part 3: Methodologies for Biological Characterization
Evaluating the biological activity of this compound requires robust and reproducible assays. Below are detailed protocols for cell-free and cell-based characterization of its IDO1 inhibitory potential.
Experimental Protocol 1: Cell-Free IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant human IDO1.
-
Principle: Recombinant IDO1 is incubated with its substrate (L-tryptophan), cofactors, and varying concentrations of the test compound (this compound). The reaction product, kynurenine, is quantified, and the concentration of inhibitor required to reduce enzyme activity by 50% (IC50) is determined.
-
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Ascorbic Acid (reducing agent)
-
Methylene Blue (cofactor)
-
Catalase
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)
-
This compound (test inhibitor)
-
Epacadostat or Indoximod (positive control inhibitor)
-
96-well microplate
-
30% Trichloroacetic Acid (TCA) for reaction quenching
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid) for colorimetric detection
-
Microplate reader (490 nm absorbance)
-
-
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well: assay buffer, ascorbic acid, methylene blue, and catalase.
-
Inhibitor Addition: Add the serially diluted inhibitor solutions to the appropriate wells. Include wells for a "no inhibitor" control (100% activity) and a "no enzyme" control (background).
-
Enzyme Addition: Add recombinant IDO1 enzyme to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add L-tryptophan to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Quench Reaction: Stop the reaction by adding 30% TCA to each well. Centrifuge the plate to pellet the precipitated protein.
-
Color Development: Transfer the supernatant to a new plate and add Ehrlich's Reagent. Incubate for 10 minutes at 60°C to allow the yellow color to develop from the reaction with kynurenine.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the "no inhibitor" control, and plot the percent inhibition versus the log of inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
Experimental Protocol 2: Cellular IDO1 Functional Assay
This assay measures the inhibition of IDO1 activity in a more physiologically relevant cellular context.
-
Principle: Human cells that express IDO1 upon stimulation (e.g., HeLa cells or peripheral blood mononuclear cells) are treated with IFN-γ to induce IDO1 expression. The cells are then incubated with the test compound, and the amount of kynurenine produced and secreted into the culture medium is measured.[13]
-
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human Interferon-gamma (IFN-γ)
-
This compound (test inhibitor)
-
Tryptophan-free medium for specific assays if needed
-
Reagents for kynurenine detection (as described in Protocol 1) or HPLC system for quantification.
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
IDO1 Induction: Replace the medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.
-
Inhibitor Treatment: Remove the IFN-γ-containing medium. Add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the cells with the inhibitor for 24-72 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Kynurenine Quantification: Measure the concentration of kynurenine in the supernatant using either the colorimetric method with Ehrlich's Reagent (as described in Protocol 1) or by HPLC for greater sensitivity and specificity.
-
Data Analysis: Calculate the percent inhibition of kynurenine production for each inhibitor concentration relative to the untreated (IFN-γ only) control. Determine the EC50 value by non-linear regression analysis.
-
Data Presentation: Comparative Inhibitory Potency
While specific IC50 data for this compound is emerging from research settings, it is useful to compare its potential activity with that of other well-characterized IDO1 inhibitors.
| Inhibitor | Type | Target(s) | Reported Potency (IC50 or Ki) | Clinical Status |
| Epacadostat | Hydroxyamidine | IDO1 Selective | ~72 nM (IC50)[14] | Terminated Phase 3[10] |
| Navoximod (GDC-0919) | Azole | IDO1 Selective | ~70 nM (IC50) | Clinical Trials |
| Indoximod (1-Methyl-D-tryptophan) | Tryptophan Analog | IDO Pathway (indirect) | Weak direct inhibitor (Ki ~34 µM for racemic mix)[7] | Clinical Trials |
| This compound | Tryptophan Analog | Presumed IDO1 | To be determined by assays | Preclinical |
Part 4: Therapeutic Potential and Broader Applications
The primary therapeutic application for this compound is in immuno-oncology . By blocking the immunosuppressive activity of IDO1, it has the potential to be used in combination with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies), to enhance their efficacy in patients with "cold" tumors.
Beyond cancer, tryptophan derivatives are valuable tools in pharmaceutical development and biochemical research .[15] this compound can serve as an intermediate in the synthesis of more complex pharmaceuticals targeting neurological disorders.[15] It is also a valuable research tool for probing the structure and function of tryptophan-binding proteins and for studying serotonin metabolic pathways, although its direct role as a serotonin precursor is unlikely due to its D-configuration and primary action as an immunomodulator.[15]
Part 5: Conclusion and Future Outlook
This compound represents a strategically designed molecule targeting a key mechanism of tumor immune evasion. Its D-configuration and bromo-substitution are intended to confer metabolic stability and potent, specific inhibition of the IDO1 enzyme. The protocols outlined in this guide provide a clear framework for validating its biological activity and quantifying its potency.
Future research should focus on comprehensive preclinical evaluation, including in vivo efficacy studies in syngeneic mouse tumor models, both as a monotherapy and in combination with checkpoint inhibitors. Furthermore, detailed pharmacokinetic and pharmacodynamic (PK/PD) studies will be essential to understand its absorption, distribution, metabolism, and excretion, paving the way for potential clinical development. As a tool compound, this compound will continue to aid researchers in unraveling the complexities of the kynurenine pathway and its role in health and disease.
References
-
Frontiers Media S.A. (n.d.). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC. Frontiers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase. Retrieved from [Link]
-
American Chemical Society. (2024). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. PMC. Retrieved from [Link]
-
Frontiers Media S.A. (2024). Biological function of d-tryptophan: a bibliometric analysis and review. Frontiers in Nutrition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Asymmetric Synthesis and Biological Evaluation of Both Enantiomers of 5- and 6-Boronotryptophan as Potential Boron Delivery Agents for Boron Neutron Capture Therapy. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Value of D-Tryptophan as a Chemical Intermediate. Retrieved from [Link]
-
ResearchGate. (2002). Convenient synthesis of 7 ′ and 6 ′-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. Retrieved from [Link]
-
Frontiers Media S.A. (n.d.). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Role of Tryptophan Metabolism in Cancer. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive 'cold' tumors 'hot'. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Discovery of IDO1 inhibitors: from bench to bedside. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Molecular mechanisms and therapeutic significance of Tryptophan Metabolism and signaling in cancer. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). The therapeutic potential of targeting tryptophan catabolism in cancer. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. PMC. Retrieved from [Link]
-
Examine.com. (2022). 5-hydroxytryptophan and fatigue in people with inflammatory bowel disease. Retrieved from [Link]
-
SlidePlayer. (n.d.). Stereochemistry and biological activity of drugs. Retrieved from [Link]
-
European Academy of Complementary Medicine. (n.d.). TRYPTOPHAN and 5-HTP IN SEROTONIN DEFICENCY SYNDROME NEW ASPECTS OF THE MECHANISMS OF ACTION AND MODE OF ADMINISTRATION. Retrieved from [Link]
Sources
- 1. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Tryptophan Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of targeting tryptophan catabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00209G [pubs.rsc.org]
- 5. Molecular mechanisms and therapeutic significance of Tryptophan Metabolism and signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 7. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Frontiers | Biological function of d-tryptophan: a bibliometric analysis and review [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. chemimpex.com [chemimpex.com]
discovery and natural occurrence of brominated tryptophans
An In-depth Technical Guide to the Discovery and Natural Occurrence of Brominated Tryptophans
Authored by a Senior Application Scientist
Abstract
The marine biosphere, a crucible of evolutionary innovation, is a prolific source of structurally novel and biologically potent natural products.[1][2] Among these, brominated tryptophan derivatives represent a fascinating class of metabolites, distinguished by the strategic incorporation of bromine, an element abundant in marine environments but rare in terrestrial biochemistry.[3][4] This guide provides a comprehensive technical overview of the discovery, natural distribution, biosynthesis, and pharmacological significance of these unique amino acid derivatives. We will explore the causality behind the experimental methodologies used for their isolation and characterization, delve into their enzymatic origins, and present their diverse bioactivities in a structured format. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the chemical diversity of marine alkaloids for therapeutic innovation.[5][6]
Introduction: The Significance of Bromine in Marine Natural Products
The chemistry of the ocean profoundly shapes the metabolic pathways of its inhabitants. The high concentration of bromide ions (~65 ppm) provides a unique elemental resource that marine organisms, particularly invertebrates and their microbial symbionts, have harnessed to produce a vast arsenal of halogenated secondary metabolites.[1][4] Bromination significantly alters the physicochemical properties of a parent molecule, enhancing its lipophilicity, membrane permeability, and metabolic stability.[7] This often translates to potent and specific biological activities, making these compounds highly attractive as leads for drug discovery.[5]
Brominated tryptophans are not typically found as free amino acids in nature; instead, they serve as key biosynthetic precursors for a wide array of more complex structures, including peptides, cyclic peptides, and indole alkaloids.[8][9] Their discovery has unveiled novel post-translational modifications and enzymatic pathways, offering new tools for biocatalysis and protein engineering.[10][11]
Natural Occurrence and Distribution
The discovery of brominated tryptophans is intrinsically linked to the exploration of marine invertebrates, which are masters of chemical defense.[2] These compounds are predominantly found in organisms that engage in symbiotic relationships with microorganisms, which are often the true producers of these metabolites.
Key Marine Sources:
-
Sponges (Phylum Porifera): Sponges of the order Verongiida and the family Thorectidae are particularly rich sources.[12][13] Genera such as Smenospongia, Thorectandra, and Pseudoceratina have yielded a variety of brominated tryptophan derivatives, including aplysinopsins and N-methylated analogues.[12][14]
-
Cone Snails (Genus Conus): The venom of these predatory mollusks contains a complex mixture of neurotoxic peptides known as conotoxins.[10][15] The discovery of L-6-bromotryptophan in peptides from Conus imperialis and Conus radiatus was a landmark, providing the first direct evidence of post-translational bromination of a tryptophan residue in a gene-encoded polypeptide.[10][11]
-
Ascidians (Tunicates): Colonial ascidians, such as those from the genus Aplidium, produce brominated indole alkaloids like the meridianins, which feature a brominated indole nucleus derived from tryptophan.[7]
-
Marine Bacteria: Bacteria associated with marine invertebrates, such as Pseudoalteromonas rubra, have also been identified as producers of simple brominated indole alkaloids.[16]
The distribution of the five possible regioisomers (4-Br, 5-Br, 6-Br, 7-Br, and 2-Br) varies, with 6-bromotryptophan being commonly found in ribosomally synthesized peptides, while other isomers are often incorporated into non-ribosomal peptides and alkaloids.[9][17]
Biosynthesis: The Role of Halogenase Enzymes
The regioselective incorporation of a bromine atom onto the tryptophan indole ring is not a spontaneous chemical event but a precisely controlled enzymatic process. This discovery has been pivotal, revealing a fascinating aspect of biological chemistry.
The key enzymes responsible are Flavin-Dependent Halogenases (FDHs) .[18][19] The biosynthesis follows a well-defined mechanism:
-
Cofactor Reduction: An associated NADH-dependent flavin reductase (e.g., RebF) reduces FAD to FADH₂.[8][19]
-
Formation of Hypobromous Acid: The halogenase (e.g., RebH) binds FADH₂ and molecular oxygen to form a flavin hydroperoxide intermediate. This potent oxidizing agent reacts with a bromide ion (Br⁻) to generate hypobromous acid (HOBr) within a protected enzyme channel.[8][19]
-
Electrophilic Aromatic Substitution: The highly reactive HOBr is channeled to the tryptophan-binding site, where it performs a regioselective electrophilic aromatic substitution on the indole ring, yielding the brominated tryptophan.[8][19] The enzyme's active site architecture dictates the position of bromination (e.g., C7 for RebH, C6 for Thal).[18][20]
This enzymatic machinery can be part of a larger biosynthetic gene cluster for a complex natural product or can act as a post-translational modification system, as seen in the conotoxins.[11]
Caption: Enzymatic pathway for tryptophan bromination via a flavin-dependent halogenase.
Biological Activities and Therapeutic Potential
The incorporation of bromine often confers significant bioactivity. Brominated tryptophan-containing molecules exhibit a wide spectrum of pharmacological effects, making them a focal point for drug discovery programs.[9]
| Class of Compound | Example(s) | Source Organism | Biological Activity | Potential Application | Reference(s) |
| Simple Indoles | 5-bromo-N,N-dimethyltryptamine | Sponge (Smenospongia aurea) | Antimicrobial, Serotonin receptor affinity | Antibiotics, Neurological research | [4][12] |
| Aplysinopsins | 6-bromoaplysinopsin | Sponges (Thorectandra sp.) | Cytotoxic against tumor cell lines, Antimicrobial | Anticancer agents | [2][12][14] |
| Conopeptides | Bromosleeper peptide (contains 6-Br-Trp) | Cone snail (Conus radiatus) | Induces sleep-like state in mice | Neurological agents, Sedatives | [10] |
| Conopeptides | Bromocontryphan (contains 6-Br-Trp) | Cone snail (Conus radiatus) | Neurotoxic ("stiff tail" syndrome) | Pharmacological tools | [11] |
| Indole Alkaloids | Meridianins (e.g., Meridianin B) | Tunicate (Aplidium meridianum) | Kinase inhibitor (CDK, GSK-3β) | Anticancer, Alzheimer's disease | [7] |
| Indole Alkaloids | Tanjungides A & B | Tunicate (Diazona cf. Formosa) | Significant cytotoxicity against human tumor cells | Anticancer agents | [21] |
These activities are often attributed to the ability of the brominated indole moiety to participate in halogen bonding, alter protein-ligand interactions, or enhance membrane association.[7][17]
Methodologies for Discovery and Characterization
The discovery of novel brominated tryptophans relies on a synergistic workflow combining systematic isolation with advanced analytical techniques.
Experimental Protocol: Isolation from a Marine Sponge
This protocol outlines a generalized, bioassay-guided fractionation approach for isolating brominated alkaloids from a marine sponge, such as Pseudoceratina durissima.[13][22]
Rationale: The workflow is designed to progressively simplify a complex chemical mixture into pure compounds. The choice of solvents is based on polarity, separating nonpolar lipids from moderately polar alkaloids. Reversed-phase chromatography is chosen for its excellent resolving power for aromatic compounds like indole alkaloids.
Step-by-Step Methodology:
-
Sample Collection & Preparation:
-
Collect sponge specimens and immediately freeze them at -20°C or store in methanol to halt enzymatic degradation.
-
Lyophilize (freeze-dry) the sponge tissue to remove water, then grind to a fine powder to maximize surface area for extraction.
-
-
Initial Extraction:
-
Macerate the dried sponge powder (e.g., 100 g) in a 3:1 mixture of methanol (MeOH) and dichloromethane (DCM) (e.g., 3 x 500 mL) at room temperature for 24 hours per extraction.
-
Causality: This solvent system is effective at extracting a broad range of metabolites, from polar to nonpolar.
-
Combine the extracts and evaporate the solvent in vacuo using a rotary evaporator to yield the crude extract.
-
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Suspend the crude extract in a 9:1 MeOH:H₂O mixture and partition against hexane. This removes highly nonpolar lipids and fats.
-
Adjust the aqueous layer to 1:1 MeOH:H₂O and partition against DCM. The brominated alkaloids will typically partition into the DCM layer.[22]
-
Causality: This step enriches the extract with compounds of intermediate polarity, where most indole alkaloids are found.
-
-
Chromatographic Separation:
-
Subject the bioactive DCM fraction to Vacuum Liquid Chromatography (VLC) or Flash Chromatography on a silica gel column.[22]
-
Elute with a stepwise gradient of increasing polarity, e.g., from 100% hexane to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) and/or a relevant bioassay (e.g., antimicrobial).
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Further purify the enriched, bioactive fractions using semi-preparative reversed-phase HPLC (C18 column).[23]
-
Use a gradient elution system, typically with water (often with 0.1% formic acid or TFA for better peak shape) and acetonitrile or methanol.
-
Monitor the elution with a UV-Vis detector (indoles have characteristic absorbance around 220 and 280 nm) and collect peaks corresponding to pure compounds.
-
-
Structure Elucidation:
-
Determine the exact mass and molecular formula using High-Resolution Mass Spectrometry (HRMS). The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) is a key diagnostic feature.
-
Elucidate the complete chemical structure using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Caption: A standard workflow for the isolation of brominated tryptophans from marine sponges.
Analytical Characterization
The unambiguous identification of brominated tryptophans requires a suite of modern analytical techniques.
-
Mass Spectrometry (MS): Essential for initial identification. The presence of bromine is immediately suggested by a pair of isotopic peaks [M]+ and [M+2]+ of nearly equal intensity. High-resolution MS provides the exact mass for molecular formula determination.[23][24]
-
Nuclear Magnetic Resonance (NMR): The definitive tool for structure elucidation. The position of the bromine atom on the indole ring is determined by analyzing the coupling patterns and chemical shifts of the remaining aromatic protons in the ¹H NMR spectrum and confirmed with 2D NMR experiments.[12][14]
-
High-Performance Liquid Chromatography (HPLC): Used for both purification and analytical quantification. Coupling HPLC with mass spectrometry (LC-MS) is a powerful method for screening crude extracts for the presence of halogenated compounds.[23][24]
Future Perspectives and Conclusion
The study of brominated tryptophans continues to be a vibrant field of research. The discovery of the enzymatic machinery for their production has opened doors for synthetic biology and biocatalysis, allowing for the fermentative production of these valuable building blocks.[8][25] Engineered halogenases are now being developed to brominate peptides and proteins at specific sites, creating powerful tools for chemical biology and drug conjugation.[18][20][26]
The diverse and potent bioactivities of natural products derived from brominated tryptophans ensure their continued importance as leads in the development of new therapeutics for a range of diseases, from cancer to neurological disorders.[2][5] As analytical techniques become more sensitive and exploration of the marine environment, particularly its microbial inhabitants, deepens, the discovery of new brominated tryptophan derivatives with novel structures and unprecedented biological activities is inevitable.
References
-
Synthesis of 4‐bromotryptophan derivative. (n.d.). ResearchGate. Retrieved from [Link]
-
Convenient synthesis of 7 ' and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. (n.d.). ResearchGate. Retrieved from [Link]
-
Covaci, A., Voorspoels, S., & de Boer, J. (2007). Recent developments in the analysis of brominated flame retardants and brominated natural compounds. Journal of Chromatography A, 1153(1-2), 145-171. Retrieved from [Link]
-
Mishra, B., & Tandon, V. K. (1993). A New Synthesis of 5-Bromo-DL-tryptophan. Synthetic Communications, 23(14), 1977-1983. Retrieved from [Link]
-
Junk, L., Ullrich, A., & Kazmaier, U. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. ResearchGate. Retrieved from [Link]
-
Pauletti, P. M., Prinz, J., & Er-El, Z. (2014). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 12(7), 3884-3936. Retrieved from [Link]
-
Ahmad, S., & Khan, F. A. (2017). Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. In Studies in Natural Products Chemistry (Vol. 51, pp. 235-275). Elsevier. Retrieved from [Link]
-
Gul, W., & Hamann, M. T. (2005). Indole alkaloid marine natural products: an established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases. Life Sciences, 78(5), 442-453. Retrieved from [Link]
-
Jimenez, E. C., Craig, A. G., Watkins, M., Hillyard, D. R., Gray, W. R., Gulyas, J., Rivier, J. E., & Olivera, B. M. (1997). A novel post-translational modification involving bromination of tryptophan: Identification of the residue, L-6-bromotryptophan, in peptides from Conus imperialis and Conus radiatus venom. Journal of Biological Chemistry, 272(25), 15545-15548. Retrieved from [Link]
-
Netz, N., & Opatz, T. (2015). Marine Indole Alkaloids. Marine Drugs, 13(8), 4814-4914. Retrieved from [Link]
-
Veldmann, F. M., Walter, F., Grützner, J., Wendisch, V. F., & Sewald, N. (2019). Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology, 7, 219. Retrieved from [Link]
-
Netz, N., & Opatz, T. (2015). Marine Indole Alkaloids. Marine Drugs, 13(8), 4814-4914. Retrieved from [Link]
-
Bittner, S. (2006). The five bromotryptophans. Amino Acids, 32(1), 11-20. Retrieved from [Link]
-
The therapeutic potential and application of marine alkaloids in treating breast cancer. (n.d.). Frontiers. Retrieved from [Link]
-
Peptides with brominated tryptophan analogs could protect marine animals. (2019). EurekAlert!. Retrieved from [Link]
-
El-Demerdash, A., Atanasov, A. G., & Horbanczuk, J. O. (2010). Marine Indole Alkaloids: Potential New Drug Leads for the Control of Depression and Anxiety. Chemical Reviews, 110(6), 3479-3514. Retrieved from [Link]
-
Liu, X., & Wang, B. G. (2022). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs, 20(3), 193. Retrieved from [Link]
-
Lindsay, B. S., Barrows, L. R., & Copp, B. R. (2005). Investigation of brominated tryptophan alkaloids from two thorectidae sponges: Thorectandra and Smenospongia. Journal of Natural Products, 68(10), 1484-1488. Retrieved from [Link]
-
Benkendorff, K. (2013). Natural Product Research in the Australian Marine Invertebrate Dicathais orbita. Marine Drugs, 11(4), 1158-1183. Retrieved from [Link]
-
Benkendorff, K. (2013). Natural Product Research in the Australian Marine Invertebrate Dicathais orbita. Marine Drugs, 11(4), 1158-1183. Retrieved from [Link]
-
D'Souza, P., & Arnold, F. H. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society, 139(29), 9923-9929. Retrieved from [Link]
-
Wilson, M. C., Hill, R., & Prinsep, M. R. (2022). Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. Marine Drugs, 20(9), 554. Retrieved from [Link]
-
Montua, N., Thye, P., Hartwig, P., Kühle, M., & Sewald, N. (2024). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. Angewandte Chemie International Edition, 63(4), e202314961. Retrieved from [Link]
-
Fath, S., Craig, A. G., & Olivera, B. M. (1997). Bromocontryphan: post-translational bromination of tryptophan. Biochemistry, 36(6), 1334-1340. Retrieved from [Link]
-
Wilson, M. C., Hill, R., & Prinsep, M. R. (2022). Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. Marine Drugs, 20(9), 554. Retrieved from [Link]
-
Truppo, M. D., & Fandrick, K. R. (2021). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. Nature Communications, 12(1), 7149. Retrieved from [Link]
-
Lindsay, B. S., Barrows, L. R., & Copp, B. R. (2005). Investigation of Brominated Tryptophan Alkaloids from Two Thorectidae Sponges: Thorectandra and Smenospongia. Journal of Natural Products, 68(10), 1484-1488. Retrieved from [Link]
-
Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum. (2019). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Veldmann, F. M., Walter, F., Grützner, J., Wendisch, V. F., & Sewald, N. (2019). Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology, 7, 219. Retrieved from [Link]
-
Enzymatic Bromination of Proteins at C-Terminal Tryptophan. (2023). ChemistryViews. Retrieved from [Link]
-
Jimenez, E. C. (2019). Bromotryptophan and its Analogs in Peptides from Marine Animals. Protein and Peptide Letters, 26(4), 251-260. Retrieved from [Link]
-
Wilson, M. C., Hill, R., & Prinsep, M. R. (2022). Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. Marine Drugs, 20(9), 554. Retrieved from [Link]
-
Veldmann, F. M., Walter, F., Grützner, J., Wendisch, V. F., & Sewald, N. (2019). Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology, 7, 219. Retrieved from [Link]
-
Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Indonesian Marine Sponges. (n.d.). Heinrich Heine University Düsseldorf. Retrieved from [Link]
-
Gupta, S., & Rao, A. L. J. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Talanta, 37(8), 837-838. Retrieved from [Link]
-
Kumar, S. (2016). Analytical techniques for natural product research. In Natural Products (pp. 235-248). CABI. Retrieved from [Link]
-
Simple Analytical Method of Bromine in Fruits and Grain Products with Wavelength Dispersive X-Ray Fluorescence Spectrometer. (n.d.). ResearchGate. Retrieved from [Link]
-
Bioactive Compounds from Marine Sponges: Fundamentals and Applications. (2021). Marine Drugs, 19(11), 631. Retrieved from [Link]
-
Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria. (2024). Natural Product Reports. Retrieved from [Link]
-
Special Issue : Activity of the Kynurenine Pathway: Analysis of Tryptophan and its Metabolites in Biological Samples by Chromatographic Techniques Coupled with Modern Detection Techniques. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | The therapeutic potential and application of marine alkaloids in treating breast cancer [frontiersin.org]
- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 7. Halogenated Indole Alkaloids from Marine Invertebrates | MDPI [mdpi.com]
- 8. Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The five bromotryptophans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bromocontryphan: post-translational bromination of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of brominated tryptophan alkaloids from two thorectidae sponges: Thorectandra and Smenospongia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Bromotryptophan and its Analogs in Peptides from Marine Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptides with brominated tryptophan analogs could protect marine animals | EurekAlert! [eurekalert.org]
- 18. Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum [frontiersin.org]
- 20. Enzymatic Bromination of Proteins at C-Terminal Tryptophan - ChemistryViews [chemistryviews.org]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 24. Recent developments in the analysis of brominated flame retardants and brominated natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Enzymatic Peptide and Protein Bromination: The BromoTrp Tag - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Properties of 5-Bromo-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-D-tryptophan, a halogenated derivative of the essential amino acid D-tryptophan, is a compound of increasing interest in the fields of biochemistry, drug discovery, and materials science. The incorporation of a bromine atom at the 5-position of the indole ring significantly alters the molecule's electronic and steric properties. These modifications, in turn, have a profound impact on its spectroscopic characteristics, making it a valuable tool for a variety of research applications.
This technical guide provides a comprehensive overview of the key spectroscopic properties of this compound, including its UV-Vis absorption, fluorescence, circular dichroism, and nuclear magnetic resonance (NMR) signatures. By understanding these characteristics, researchers can effectively utilize this compound as a molecular probe to investigate protein structure and dynamics, as a building block in peptide synthesis with unique spectral handles, and in the development of novel therapeutic agents. This guide synthesizes theoretical principles with practical, field-proven insights and experimental protocols to empower scientists in their research endeavors.
I. UV-Vis Absorption Spectroscopy: A Window into Electronic Transitions
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is dominated by the π-π* electronic transitions within the 5-bromoindole chromophore. The presence of the bromine atom, a halogen, influences the electron density of the indole ring, leading to predictable shifts in the absorption maxima compared to unsubstituted D-tryptophan.
The Inductive and Resonance Effects of Bromine
The bromine atom exerts both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R) on the indole ring. The interplay of these effects results in a red-shift (bathochromic shift) of the absorption maxima to longer wavelengths. This is a key characteristic that can be exploited for selective excitation in complex biological systems.
Expected Spectroscopic Data
| Spectroscopic Parameter | D-Tryptophan (in water, pH 7) | Predicted this compound (in water, pH 7) |
| λmax (nm) | ~280 | ~285 - 290 |
| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | ~5,600 | ~6,000 - 6,500 |
Note: The predicted values for this compound are estimations based on the known effects of halogenation on the indole chromophore and data from related compounds. Experimental verification is recommended.
Experimental Protocol: Quantitative UV-Vis Absorption Spectroscopy
This protocol outlines a self-validating system for obtaining accurate and reproducible UV-Vis absorption spectra of this compound.
Objective: To determine the absorption maximum (λmax) and molar absorptivity (ε) of this compound.
Materials:
-
This compound
-
High-purity solvent (e.g., ultrapure water, phosphate-buffered saline (PBS) pH 7.4)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated analytical balance and volumetric flasks
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound (e.g., 1-5 mg) using an analytical balance.
-
Dissolve the compound in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution.
-
-
Preparation of Dilutions:
-
Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings.
-
Set the wavelength range to scan from 230 nm to 350 nm.
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the solvent used to prepare the samples.
-
Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum. This will subtract the absorbance of the solvent and the cuvette.
-
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the first sample dilution before filling it.
-
Measure the absorbance spectrum of each dilution.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λmax versus concentration.
-
The slope of the linear regression will be the molar absorptivity (ε). The linearity of this plot (R² > 0.99) validates the assay.
-
Caption: Workflow for UV-Vis Absorption Spectroscopy.
II. Fluorescence Spectroscopy: Probing the Excited State
Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited state of a molecule and its local environment. The fluorescence of this compound originates from the relaxation of its excited singlet state.
Heavy Atom Quenching Effect
The bromine atom, being a "heavy atom," can influence the fluorescence properties of the tryptophan indole ring through a phenomenon known as the heavy atom effect. This effect can enhance intersystem crossing from the excited singlet state (S1) to the triplet state (T1), which can lead to a decrease in the fluorescence quantum yield (Φf) and a shortening of the fluorescence lifetime compared to unsubstituted D-tryptophan.
Expected Spectroscopic Data
| Spectroscopic Parameter | D-Tryptophan (in water, pH 7) | Predicted this compound (in water, pH 7) |
| Excitation λex (nm) | ~280 | ~285 - 290 |
| Emission λem (nm) | ~350 | ~355 - 360 |
| Quantum Yield (Φf) | ~0.13 | < 0.13 (likely in the range of 0.05 - 0.10) |
Note: The predicted values are estimations. The quantum yield is particularly sensitive to the environment and should be experimentally determined.
Experimental Protocol: Determination of Fluorescence Quantum Yield
This protocol describes the relative quantum yield measurement, a common and reliable method.
Objective: To determine the fluorescence quantum yield (Φf) of this compound relative to a known standard.
Materials:
-
This compound
-
Fluorescence standard with a known quantum yield in the same spectral region (e.g., L-tryptophan in water, Φf ≈ 0.13)
-
High-purity solvent
-
Calibrated spectrofluorometer
-
Quartz cuvettes (1 cm path length, four-sided polished)
Methodology:
-
Solution Preparation:
-
Prepare a series of solutions of both the this compound sample and the standard with absorbances at the excitation wavelength ranging from 0.01 to 0.1 to minimize inner filter effects.
-
-
Spectrofluorometer Setup:
-
Set the excitation wavelength to the absorption maximum of the standard (e.g., 280 nm for tryptophan).
-
Set the emission scan range to cover the entire emission spectrum (e.g., 300 nm to 500 nm).
-
Use identical excitation and emission slit widths for all measurements.
-
-
Absorbance Measurement:
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for each solution of the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φs * (Gradx / Grads) * (ηx² / ηs²) where:
-
Φs is the quantum yield of the standard.
-
Gradx and Grads are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηx and ηs are the refractive indices of the sample and standard solutions (often assumed to be the same if the same solvent is used).
-
-
Caption: Workflow for Fluorescence Quantum Yield Determination.
III. Circular Dichroism Spectroscopy: Unveiling Chirality
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules.[1] As this compound is a D-amino acid, it will exhibit a CD spectrum that is the mirror image of its L-enantiomer.[2] The CD spectrum provides information about the stereochemistry and conformation of the molecule.
Expected CD Spectrum
The CD spectrum of D-tryptophan in the far-UV region shows a negative band around 220 nm and a positive band at shorter wavelengths.[3] For this compound, we can expect a similar pattern but with potential shifts in the peak positions and changes in the molar ellipticity due to the electronic perturbations of the bromine atom. The near-UV CD spectrum (250-320 nm) will be sensitive to the local environment of the indole chromophore.
Experimental Protocol: Circular Dichroism Spectroscopy
Objective: To obtain the circular dichroism spectrum of this compound.
Materials:
-
This compound
-
CD-transparent solvent (e.g., water, phosphate buffer)
-
Calibrated CD spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in the chosen solvent. The concentration should be adjusted to give an absorbance of approximately 1.0 at the wavelength of interest in a 1 cm path length cuvette.
-
-
Instrument Setup:
-
Turn on the CD instrument and nitrogen purge and allow it to stabilize.
-
Set the desired wavelength range (e.g., far-UV: 190-250 nm; near-UV: 250-320 nm).
-
Set the scanning speed, bandwidth, and number of accumulations.
-
-
Baseline Correction:
-
Record a spectrum of the solvent in the same cuvette to be used for the sample. This will serve as the baseline.
-
-
Sample Measurement:
-
Record the CD spectrum of the this compound solution.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * l) where:
-
θ is the observed ellipticity in degrees.
-
c is the molar concentration of the sample.
-
l is the path length of the cuvette in centimeters.
-
-
Caption: Workflow for Circular Dichroism Spectroscopy.
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is an indispensable tool for the structural characterization of molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in this compound.
Influence of Bromine on Chemical Shifts
The electron-withdrawing nature of the bromine atom will cause a downfield shift (to higher ppm values) for the protons and carbons on the indole ring, particularly those in close proximity to the bromine substituent (C5, H4, and H6).
Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) |
| H1 (indole NH) | ~11.0 |
| H2 (indole) | ~7.2 |
| H4 (indole) | ~7.6 |
| H6 (indole) | ~7.1 |
| H7 (indole) | ~7.3 |
| α-CH | ~3.9 |
| β-CH₂ | ~3.2 |
| NH₂ | ~8.3 |
| COOH | ~12.5 |
Note: These are predicted values and may vary depending on the solvent and concentration.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
High-quality 5 mm NMR tubes
-
Internal standard (e.g., TMS), if required
Methodology:
-
Sample Preparation:
-
Dissolve the this compound in the appropriate volume of deuterated solvent (typically 0.6-0.7 mL) in a clean, dry vial.[4]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters.
-
Acquire the ¹³C NMR spectrum. This will likely require a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra and perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Caption: Workflow for NMR Spectroscopy.
V. Conclusion
The spectroscopic properties of this compound offer a rich source of information for researchers in diverse scientific disciplines. The predictable shifts in its UV-Vis absorption and fluorescence spectra, coupled with its unique chiroptical and NMR signatures, make it a powerful tool for probing molecular structure and function. This guide has provided a foundational understanding of these properties and detailed experimental protocols to enable researchers to confidently utilize this compound in their work. As a Senior Application Scientist, I encourage the rigorous application of these methodologies to ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific advancement. Further experimental characterization of the pure D-enantiomer will undoubtedly open up new avenues for its application in the development of innovative technologies and therapeutics.
References
-
Circular Dichroism (CD) Spectroscopy for Chiral Compounds. MtoZ Biolabs. [Link]
-
An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. PMC. [Link]
-
Calibration curves of D-amino acids using CD spectra. (a) Calibration... ResearchGate. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Conformational Dependence of the Circular Dichroism Spectra of Single Amino Acids from Plane-Waves-Based Density Functional Theory Calculations. The Journal of Physical Chemistry B. [Link]
-
Circular dichroism spectroscopy and chiral sensing in optical fibers. Optica Publishing Group. [Link]
-
Analysis of the Visible Absorption and Circular Dichroism' Spectra of D-Amino-acid Oxidase Complexes. J-STAGE. [Link]
-
NMR sample preparation guidelines. NMR-Bio. [Link]
-
UV/Vis Spectroscopy Lab on Amino Acids. Scribd. [Link]
-
How To Prepare And Run An NMR Sample. ALWSCI. [Link]
-
An introduction to circular dichroism spectroscopy. Applied Photophysics. [Link]
-
The light-induced reactions of tryptophan with halocompounds. PubMed. [Link]
-
Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. PubMed. [Link]
-
How to make an NMR sample. University of Ottawa. [Link]
-
Second Derivative Tryptophan Fluorescence Spectroscopy as a Tool to Characterize Partially Unfolded Intermediates of Proteins. PubMed. [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
-
Circular Dichroism. Chemistry LibreTexts. [Link]
-
Synthesis and spectral characterization of 5'-phosphopyridoxyl-D,L-7-azatryptophan, a photophysical probe of protein structure and dynamics. PubMed. [Link]
-
(a) Absorption spectrum and (b) CD spectrum of tryptophan in... ResearchGate. [Link]
Sources
An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-D-tryptophan in Common Buffers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive framework for characterizing the solubility and stability of 5-Bromo-D-tryptophan, a critical parameter for its application in pharmaceutical development and biochemical research. Recognizing the current scarcity of publicly available quantitative data for this specific molecule, this document serves as a detailed roadmap for researchers to generate robust and reliable data in their own laboratories. We will delve into the foundational principles, experimental design, and detailed protocols necessary for a thorough investigation.
Introduction: The Significance of this compound
This compound, a halogenated derivative of the essential amino acid tryptophan, is a compound of increasing interest in various scientific domains.[1] Its unique structure, featuring a bromine atom on the indole ring, imparts distinct physicochemical properties that can be leveraged in drug discovery and protein engineering.[1] In pharmaceutical development, it serves as a valuable intermediate in the synthesis of novel therapeutic agents, particularly for neurological disorders.[1] For biochemists, it is a tool to probe serotonin pathways and understand mood regulation.[1]
However, the successful application of this compound is fundamentally dependent on its solubility and stability in aqueous environments, particularly in the common buffer systems used in biological assays and pharmaceutical formulations.[2] Poor solubility can hinder bioavailability and complicate formulation, while instability can lead to loss of active compound and the generation of potentially confounding degradation products.[3][4] This guide will equip researchers with the necessary knowledge and methodologies to thoroughly characterize these critical attributes.
Foundational Physicochemical Properties
Before embarking on experimental determination, it's crucial to understand the inherent properties of this compound that will influence its behavior in solution.
Chemical Structure and Properties:
-
Appearance: Off-white to light beige fine crystalline powder.[7]
-
General Solubility: While specific quantitative data is scarce, product information suggests general solubility without providing concrete numbers.[8] It is noted to be sparingly soluble in aqueous buffers, often requiring initial dissolution in an organic solvent like DMSO.[8]
The presence of the bromine atom, an electron-withdrawing group, can influence the pKa of the indole nitrogen and the overall electronic distribution of the molecule, potentially affecting its stability and interactions with solvents.
Part I: A Comprehensive Guide to Determining Solubility
Solubility is a critical factor influencing a drug's absorption, bioavailability, and overall effectiveness.[9] For research applications, knowing the solubility in various buffers is essential for designing experiments with accurate compound concentrations.[10] We will explore two key types of solubility assessment: kinetic and thermodynamic.
Kinetic vs. Thermodynamic Solubility: Understanding the "Why"
-
Kinetic Solubility: This measures the concentration of a compound that precipitates out of a solution when a concentrated stock (typically in DMSO) is added to an aqueous buffer.[3] It's a high-throughput screening method often used in early drug discovery to identify compounds with potential solubility liabilities.[3]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure.[3] The "shake-flask" method is considered the gold standard for determining thermodynamic solubility.[11]
For a comprehensive understanding, both kinetic and thermodynamic solubility should be assessed.
Experimental Workflow for Solubility Determination
The following diagram outlines a robust workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining kinetic and thermodynamic solubility.
Detailed Experimental Protocols
This method measures the light scattering caused by precipitated particles.[9]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Common Buffers (e.g., Phosphate-Buffered Saline pH 7.4, Citrate Buffer pH 5.0, Tris-HCl pH 8.0)
-
Nephelometer
-
Multi-well plates
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dispense 198 µL of each buffer into the wells of a microplate.
-
Add 2 µL of the DMSO stock solution to the buffer-containing wells to create a starting concentration of 100 µM. Create a serial dilution series from this starting concentration.
-
Include control wells: Buffer with 2 µL of DMSO (negative control) and a known insoluble compound (positive control).
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer. [9]
-
Determine the kinetic solubility limit as the concentration at which a significant increase in turbidity is observed compared to the negative control.
This is the gold standard method for determining equilibrium solubility.[11]
Materials:
-
This compound (solid)
-
Common Buffers (as above)
-
Vials with screw caps
-
Orbital shaker
-
Centrifuge or syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of buffer. Ensure there is undissolved solid present.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After equilibration, separate the undissolved solid from the solution. This can be done by centrifuging the vials at high speed and carefully collecting the supernatant, or by filtering the solution through a 0.22 µm syringe filter. Adsorption to the filter should be considered as a potential source of error.[10]
-
Prepare a calibration curve of this compound in the same buffer at known concentrations.
-
Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated HPLC-UV method.
-
The determined concentration is the thermodynamic solubility.
Data Presentation: Summarizing Solubility Findings
All quantitative solubility data should be presented in a clear and concise table for easy comparison.
Table 1: Illustrative Solubility Data for this compound
| Buffer System | pH | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |
| Phosphate-Buffered Saline | 7.4 | [Experimental Value] | [Experimental Value] |
| Citrate Buffer | 5.0 | [Experimental Value] | [Experimental Value] |
| Tris-HCl Buffer | 8.0 | [Experimental Value] | [Experimental Value] |
Part II: A Rigorous Approach to Stability Assessment
The stability of a pharmaceutical compound is its ability to retain its chemical, physical, and microbiological properties within specified limits throughout its shelf life.[12] For research purposes, understanding the stability in different buffers and under various stress conditions is crucial for data integrity.
The "Why" Behind Stability-Indicating Methods
A stability-indicating analytical method (SIAM) is a validated procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[12][13] The development of a SIAM is a prerequisite for any meaningful stability study.[14] High-performance liquid chromatography (HPLC) is the most common technique for developing a SIAM.[13][15]
Experimental Workflow for Stability Assessment
The following diagram illustrates a comprehensive workflow for assessing the stability of this compound.
Caption: Workflow for developing a stability-indicating method and conducting stability studies.
Detailed Experimental Protocols
Forced degradation, or stress testing, is performed to identify potential degradation products and to demonstrate the specificity of the analytical method.[16]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC-UV/MS system
Procedure:
-
Prepare solutions of this compound in a suitable solvent.
-
Subject the solutions to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 60°C for 48 hours.
-
Photodegradation: Expose the solid and a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[16]
-
-
Analyze the stressed samples by HPLC-UV/MS to separate the parent compound from any degradation products. The mass spectrometer will help in the preliminary identification of the degradants.
The goal is to achieve baseline separation of this compound from all its degradation products.
Method Development Strategy:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase can be adjusted to optimize the separation of ionizable compounds.[13]
-
Detection: UV detection at the λmax of this compound. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Gradient Elution: A gradient from a lower to a higher concentration of the organic solvent is often necessary to separate compounds with a range of polarities.
Validation Parameters (as per ICH guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Procedure:
-
Prepare solutions of this compound in the selected buffers at a known concentration (e.g., within the linear range of the HPLC method).
-
Store the solutions in sealed, light-protected containers at different temperatures (e.g., 4°C, 25°C, and an accelerated condition of 40°C).
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each solution.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Quantify the remaining percentage of this compound and the formation of any degradation products.
Data Presentation: Reporting Stability Data
Stability data should be presented in a clear tabular format, indicating the percentage of the initial compound remaining over time under different conditions.
Table 2: Illustrative Stability Data for this compound in PBS pH 7.4
| Storage Condition | Time Point | % this compound Remaining | % Total Degradation Products |
| 4°C | 0 days | 100% | 0% |
| 7 days | [Experimental Value] | [Experimental Value] | |
| 30 days | [Experimental Value] | [Experimental Value] | |
| 25°C | 0 days | 100% | 0% |
| 7 days | [Experimental Value] | [Experimental Value] | |
| 30 days | [Experimental Value] | [Experimental Value] | |
| 40°C | 0 days | 100% | 0% |
| 7 days | [Experimental Value] | [Experimental Value] | |
| 30 days | [Experimental Value] | [Experimental Value] |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, they are likely to be similar to those of tryptophan, which is susceptible to oxidation.[4] The indole ring is the most reactive part of the molecule.[4]
Potential Degradation Mechanisms:
-
Oxidation: The indole ring can be oxidized by reactive oxygen species, potentially leading to the formation of kynurenine-type derivatives or other ring-opened products.[4] The presence of the bromine atom may influence the rate and regioselectivity of oxidation.
-
Photodegradation: Tryptophan is known to be unstable under light irradiation, which can proceed through a free radical pathway.[17] This is a critical consideration for the storage and handling of this compound solutions.
-
Extreme pH: While tryptophan itself is relatively stable to acid and base hydrolysis of the peptide bond, the indole ring can undergo reactions under harsh acidic or basic conditions.
The following diagram depicts a generalized degradation pathway for tryptophan, which can serve as a starting point for investigating the degradation of its bromo-derivative.
Caption: Generalized degradation pathway for this compound.
Conclusion and Best Practices
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can generate high-quality, reliable data that is essential for the successful application of this compound in their work.
Key Takeaways and Best Practices:
-
Always use high-purity this compound and analytical-grade reagents.
-
Validate all analytical methods, particularly the stability-indicating HPLC method, according to established guidelines.
-
Control experimental variables such as temperature and pH meticulously.
-
Store stock solutions of this compound in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. [18]
-
Protect solutions from light, especially during long-term stability studies.
-
Document all experimental procedures and results thoroughly.
By adhering to these principles, researchers can ensure the scientific integrity of their findings and confidently advance their research and development projects involving this compound.
References
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]
-
What is a stability indicating method? | Peptide Testing. AmbioPharm. [Link]
-
Stability Indicating Assay Method. (2023). IJCRT.org. [Link]
-
Stability indicating study by using different analytical techniques. IJSDR. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
-
Assay and Stability Testing. In Handbook of Pharmaceutical Analysis by HPLC. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]
-
5-Bromo-DL-tryptophan. PubChem. [Link]
-
5-Bromo-L-tryptophan. PubChem. [Link]
-
Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. (2021). Molecules. [Link]
-
Tryptophan Catabolism: Identification and Characterization of a New Degradative Pathway. (2008). Journal of Bacteriology. [Link]
-
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). Microbial Biotechnology. [Link]
-
Analytical Methods. (2014). Royal Society of Chemistry. [Link]
-
Reactivity and degradation products of tryptophan in solution and proteins. (2021). Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
-
The tryptophan degradation pathway. ResearchGate. [Link]
-
Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. (2022). Clinical Chemistry and Laboratory Medicine. [Link]
-
A Procedure for the Separation and Quantitation of Tryptophan and Amino Sugars on the Amino Acid Analyzer. (1983). Analytical Biochemistry. [Link]
-
Tryptophan Properties in Fluorescence and Functional Stability of Plasminogen Activator Inhibitor 1. (1997). Biochemistry. [Link]
-
A novel approach for the spectrophotometric determination of tryptophan in drug samples of different origins using homemade FIA/ merging zones techniques. (2016). Analytical Chemistry: An Indian Journal. [Link]
-
Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition. (2021). Food Chemistry. [Link]
-
A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate. (2023). Scientific Reports. [Link]
-
Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy. ResearchGate. [Link]
-
d-, l- and d,l-Tryptophan-Based Polyamidoamino Acids: pH-Dependent Structuring and Fluorescent Properties. (2019). Polymers. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromo-L-tryptophan | C11H11BrN2O2 | CID 644329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-BROMO-DL-TRYPTOPHAN | 6548-09-0 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rheolution.com [rheolution.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. ijcrt.org [ijcrt.org]
- 13. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 14. ijsdr.org [ijsdr.org]
- 15. kinampark.com [kinampark.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to 5-Bromo-D-tryptophan: A Versatile Non-Canonical Amino Acid in Modern Research
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Canonical 20
In the intricate world of peptide and protein engineering, the 20 canonical amino acids encoded by the universal genetic code represent a powerful but finite toolkit. The strategic introduction of non-canonical amino acids (ncAAs) has emerged as a transformative approach, enabling the design of novel therapeutics, the elucidation of complex biological mechanisms, and the creation of proteins with new-to-nature functions.[1][2] Among the vast arsenal of available ncAAs, 5-Bromo-D-tryptophan (5-Br-D-Trp) stands out as a particularly versatile tool, combining the unique steric and electronic properties of a halogenated indole with the proteolytic resistance conferred by its D-enantiomeric configuration.
This guide provides an in-depth technical overview of 5-Br-D-Trp, moving from its fundamental physicochemical properties and synthesis to its incorporation into peptides and its diverse applications in cutting-edge research. The content is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to leverage this unique building block to its fullest potential.
Core Attributes: Physicochemical Properties and Synthesis
The utility of 5-Br-D-Trp begins with its distinct chemical identity. The introduction of a bromine atom at the 5th position of the indole ring significantly alters its properties compared to native tryptophan.[3][4] This modification increases the molecule's mass and lipophilicity, and the electron-withdrawing nature of the halogen modulates the electronic environment of the indole ring, which in turn influences its spectroscopic characteristics and interaction potential.[5]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [6][7] |
| Molecular Weight | 283.12 g/mol | [6][7] |
| Appearance | Off-white to light beige crystalline powder | [6][8] |
| Melting Point | ~264 °C (decomposes) | [8] |
| CAS Number | 6548-09-0 (for DL-isomer) | [3][8] |
Synthetic Pathways
The synthesis of 5-Br-D-Trp is typically achieved through a multi-step process. A common foundational route involves the reaction of 5-bromoindole with a protected serine derivative.[6] However, this often yields a racemic mixture (5-Bromo-DL-tryptophan). To obtain the enantiomerically pure D-isomer, which is crucial for many biological applications, an enzymatic resolution step is employed. This leverages the stereospecificity of enzymes like D-aminoacylase to selectively process one enantiomer from the racemic mixture, allowing for the isolation of the desired 5-Br-D-Trp.[9]
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) for ncAA incorporation.
Biosynthetic Incorporation: A Note on Genetic Code Expansion
Genetic code expansion is a powerful technology that enables the site-specific incorporation of ncAAs into proteins inside living cells. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA to recognize a unique codon, typically a stop codon like UAG (amber). [10][11][12] It is critical to understand that this method is almost exclusively used for L-amino acids. The active sites of ribosomes and synthetases have evolved for L-stereochemistry, making the direct ribosomal incorporation of D-amino acids an exceptionally difficult challenge that is not yet routinely possible. Therefore, while genetic code expansion is a cornerstone of ncAA methodology, it is not a viable route for incorporating 5-Br-D -Trp. The principles, however, are essential knowledge for any researcher in this field.
Caption: Principle of genetic code expansion via amber stop codon suppression (for L-ncAAs).
Applications and Associated Methodologies
The true power of 5-Br-D-Trp lies in its application to solve specific research challenges. Its unique properties make it a multi-purpose tool for drug discovery and structural biology.
Enhancing Peptide Therapeutics
Challenge: Natural peptides composed of L-amino acids are often poor drug candidates due to their rapid degradation by proteases in the body.
Solution with 5-Br-D-Trp: The incorporation of D-amino acids renders peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids. This dramatically increases the in vivo half-life and bioavailability of a peptide therapeutic. The bromine atom can further enhance binding affinity to the target protein through halogen bonding or by increasing lipophilicity, potentially improving cell permeability. Several naturally occurring bromotryptophan-containing conopeptides have demonstrated potent biological activities, including anticonvulsant and sleep-inducing effects, underscoring the therapeutic potential of this modification. [13]
Probing Protein Structure and Function
Challenge: Elucidating the three-dimensional structure of proteins and understanding their dynamics are fundamental to biology and drug design.
Solutions with 5-Br-D-Trp:
-
X-ray Crystallography: Bromine is a heavy atom that scatters X-rays more strongly than the carbon, nitrogen, or oxygen atoms that comprise the bulk of a protein. When 5-Br-D-Trp is incorporated into a peptide or protein, it can serve as an anomalous scatterer, providing crucial phase information that simplifies the process of solving the crystal structure.
-
Spectroscopic Probe: The electronic properties of the tryptophan indole ring are exquisitely sensitive to the local environment. The bromine atom perturbs these properties, causing shifts in the absorption and fluorescence spectra that can be used to report on protein conformation, ligand binding, or changes in solvent exposure. [4][14]
Spectroscopic Parameter L-Tryptophan (Approx.) 5-Bromotryptophan (Approx.) Rationale for Change Absorption Max (λmax) ~280 nm ~288 nm The heavy bromine atom causes a red-shift in the absorption spectrum. Fluorescence Max (λem) ~350 nm ~360 nm The emission is also red-shifted, reflecting the change in electronic structure. | Fluorescence Quantum Yield | ~0.13 | Decreased | The heavy atom effect of bromine promotes intersystem crossing, quenching fluorescence. |
Data synthesized from literature for illustrative purposes.[4][14]
Key Experimental Protocols
To ensure trustworthiness and practical utility, this section provides self-validating, step-by-step protocols for the synthesis and analysis of a peptide containing 5-Br-D-Trp.
Protocol 1: Manual SPPS of a Model Hexapeptide (Ala-Phe-Gly-X-Leu-Met) where X = 5-Br-D-Trp
This protocol outlines the synthesis of a model peptide on a Rink Amide MBHA resin using standard Fmoc chemistry.
1. Resin Preparation: a. Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel. b. Drain the DMF.
2. First Amino Acid Coupling (Fmoc-Met-OH): a. Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Repeat with fresh solution for 10 minutes. This reveals the free amine on the resin. b. Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all residual piperidine. Self-Validation: A positive Kaiser test (deep blue beads) confirms the presence of the free primary amine. c. Activation & Coupling: In a separate vial, dissolve Fmoc-Met-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 2 minutes. Add this activation cocktail to the resin. Agitate for 2 hours. d. Washing: Wash the resin with DMF (3x). Self-Validation: A negative Kaiser test (colorless/yellow beads) confirms the complete consumption of the free amine, indicating successful coupling.
3. Subsequent Coupling Cycles (Leu, 5-Br-D-Trp, Gly, Phe, Ala): a. Repeat the deprotection, washing, coupling, and washing steps for each subsequent amino acid. b. For the key step, use Fmoc-5-Br-D-Trp-OH as the amino acid building block in the activation/coupling step.
4. Final Deprotection: a. After the final coupling (Fmoc-Ala-OH), perform a final deprotection step with 20% piperidine in DMF to remove the N-terminal Fmoc group. b. Wash thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.
5. Cleavage and Global Deprotection: a. Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water). Caution: Work in a fume hood with appropriate personal protective equipment. b. Add the cleavage cocktail to the dried resin and agitate for 2-3 hours. This cleaves the peptide from the resin and removes all side-chain protecting groups. c. Filter the resin and collect the TFA solution containing the crude peptide. d. Precipitate the crude peptide by adding it to ice-cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. e. Dry the white peptide pellet under vacuum.
6. Purification and Verification: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify using reverse-phase high-performance liquid chromatography (RP-HPLC). c. Verify the mass of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the successful incorporation of 5-Br-D-Trp.
Conclusion and Future Outlook
This compound is far more than a simple analog; it is a precision tool that empowers researchers to overcome fundamental challenges in drug development and structural biology. Its ability to confer proteolytic stability makes it invaluable for transforming peptides into viable drug candidates, while its unique spectroscopic and heavy-atom properties provide elegant solutions for probing molecular structure and function. As synthetic methodologies become more advanced and our understanding of biological systems deepens, the creative application of ncAAs like 5-Br-D-Trp will continue to push the boundaries of science, leading to the development of novel therapeutics and a more profound understanding of the molecular machinery of life.
References
-
Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Springer Nature Experiments. [Link]
-
Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Pharmacology. [Link]
-
Incorporation of non-canonical amino acids. PubMed Central (PMC), National Center for Biotechnology Information. [Link]
-
5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735. PubChem, National Center for Biotechnology Information. [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals, Applied and Environmental Microbiology. [Link]
-
Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis? ACS Publications, Chemical Reviews. [Link]
-
Synthesis of ( S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry. ResearchGate. [Link]
-
Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. ACS Publications, Journal of the American Chemical Society. [Link]
-
Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis. ACS Publications, Chemical Reviews. [Link]
-
Non-Canonical Amino Acids in Analyses of Protease Structure and Function. PubMed Central (PMC), National Center for Biotechnology Information. [Link]
-
Convenient synthesis of 7 '- and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. ResearchGate. [Link]
- Bromo-tryptophan conopeptides.
-
Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. ACS Publications, Chemical Reviews. [Link]
-
Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. National Institutes of Health (NIH). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-BROMO-DL-TRYPTOPHAN | 6548-09-0 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US5889147A - Bromo-tryptophan conopeptides - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
The Neuropharmacological Potential of 5-Bromo-D-tryptophan: A Technical Guide for Researchers
Abstract
5-Bromo-D-tryptophan, a halogenated derivative of the essential amino acid D-tryptophan, is emerging as a compound of significant interest within the field of neuropharmacology. This technical guide provides an in-depth exploration of its potential applications, focusing on its role as a modulator of key neurological pathways. We will delve into its mechanism of action, particularly its interaction with the kynurenine pathway via indoleamine 2,3-dioxygenase (IDO1) inhibition, and its potential influence on the serotonergic system. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge and detailed experimental protocols to facilitate further investigation into the therapeutic promise of this compound for a range of neurological and psychiatric disorders.
Introduction: The Rationale for Investigating this compound
Tryptophan metabolism is a critical regulator of neurological function, branching into two primary pathways: the serotonin pathway, which produces the neurotransmitter serotonin and the hormone melatonin, and the kynurenine pathway, which generates a range of neuroactive metabolites.[1] An imbalance in these pathways is implicated in the pathophysiology of numerous neurological and psychiatric conditions, including depression, anxiety, and neurodegenerative diseases.[2]
This compound, as a synthetic analog of tryptophan, presents a unique opportunity to modulate these pathways. Its D-isomeric form offers potential resistance to certain metabolic processes, while the bromine substitution can alter its binding affinity and enzymatic interactions.[3] This guide will explore the scientific underpinnings of its potential neuropharmacological applications and provide the practical framework for its investigation.
Core Mechanisms and Potential Applications
Modulation of the Kynurenine Pathway via IDO1 Inhibition
A primary area of interest for this compound lies in its potential to inhibit indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is the first and rate-limiting enzyme in the kynurenine pathway, which is upregulated by pro-inflammatory stimuli.[4] By catalyzing the conversion of tryptophan to kynurenine, IDO1 activation can lead to a depletion of tryptophan available for serotonin synthesis and an accumulation of potentially neurotoxic kynurenine metabolites, such as quinolinic acid.[5] This process is a key mechanism in neuroinflammation and is implicated in the pathology of depressive disorders.[5]
Tryptophan analogs, including this compound, are being investigated as competitive inhibitors of IDO1.[6] By blocking the active site of the enzyme, these inhibitors can prevent the degradation of tryptophan, thereby increasing its availability for serotonin synthesis and reducing the production of detrimental kynurenine catabolites (TRYCATs).[5]
dot
Figure 1: Proposed mechanism of this compound as an IDO1 inhibitor.
The potential therapeutic implications of IDO1 inhibition in neuropharmacology are significant:
-
Antidepressant and Anxiolytic Effects: By preserving tryptophan levels for serotonin synthesis and reducing neurotoxic metabolites, IDO1 inhibitors like this compound may offer a novel therapeutic strategy for depression and anxiety disorders.[5]
-
Neuroprotection: The reduction of neurotoxic kynurenine pathway metabolites could confer neuroprotective effects in conditions such as Alzheimer's and Parkinson's disease.
Interaction with the Serotonergic System
Beyond its effects on tryptophan metabolism, this compound may directly interact with serotonin receptors. As an analog of a serotonin precursor, it is plausible that it could exhibit affinity for various 5-HT receptor subtypes. The nature of this interaction, whether agonistic or antagonistic, would have profound implications for its neuropharmacological profile.
For instance, agonism at certain 5-HT receptors could directly mimic the effects of serotonin, potentially contributing to antidepressant or anxiolytic actions.[7] Conversely, antagonism at other subtypes could be beneficial in conditions characterized by excessive serotonergic activity. A comprehensive understanding of the receptor binding profile of this compound is therefore essential.
Experimental Protocols for Investigation
To rigorously evaluate the neuropharmacological potential of this compound, a multi-tiered experimental approach is necessary, encompassing in vitro and in vivo studies.
In Vitro Assays
This assay is crucial for determining the inhibitory potency and mechanism of this compound on the IDO1 enzyme.
Protocol:
-
Reagents and Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
This compound (test compound)
-
Methylene blue, Ascorbic acid, Catalase (reaction components)
-
Assay buffer (e.g., potassium phosphate buffer)
-
96-well microplate
-
Microplate reader
-
-
Procedure: a. Prepare a dilution series of this compound in the assay buffer. b. In a 96-well plate, add the IDO1 enzyme, L-tryptophan, and the reaction components. c. Add the different concentrations of this compound to the respective wells. Include a positive control (known IDO1 inhibitor) and a negative control (vehicle). d. Incubate the plate at 37°C for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid). f. Measure the production of kynurenine, the product of the enzymatic reaction, by reading the absorbance at a specific wavelength (e.g., 480 nm) after adding a colorimetric reagent. g. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be performed with varying concentrations of both the substrate (L-tryptophan) and the inhibitor (this compound). The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots.
This assay assesses the potential neuroprotective or neurotoxic effects of this compound on neuronal cells.[8]
Protocol:
-
Cell Culture:
-
Culture a neuronal cell line (e.g., SH-SY5Y, PC12) in a 96-well plate until they reach a desired confluency.
-
-
Treatment: a. Prepare different concentrations of this compound in the cell culture medium. b. To model neurotoxicity, treat the cells with a known neurotoxin (e.g., hydrogen peroxide, glutamate). c. Co-treat the cells with the neurotoxin and different concentrations of this compound. Include control wells with untreated cells, cells treated only with the neurotoxin, and cells treated only with this compound. d. Incubate the plate for a specified duration (e.g., 24-48 hours).
-
MTT Assay: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9] b. Viable cells will reduce the yellow MTT to purple formazan crystals.[7] c. Add a solubilizing agent (e.g., DMSO, SDS) to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader. e. Cell viability is expressed as a percentage relative to the untreated control cells.
dot
Figure 2: Workflow for the MTT neuronal cell viability assay.
This assay is used to determine the binding affinity of this compound for various serotonin receptor subtypes.[10][11]
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing the specific serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A).
-
-
Radioligand Binding: a. In a 96-well filter plate, add the cell membranes, a specific radioligand for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of this compound. b. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-labeled ligand). c. Incubate the plate to allow for binding equilibrium to be reached.
-
Filtration and Counting: a. Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from free radioligand. b. Wash the filters with ice-cold buffer. c. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding at each concentration of this compound. b. Determine the Ki (inhibition constant) value, which represents the affinity of the compound for the receptor.
In Vivo Studies in Animal Models
Animal models are essential for evaluating the behavioral effects and in vivo efficacy of this compound.[12]
The FST is a widely used behavioral test to screen for antidepressant-like activity.[13][14]
Protocol:
-
Apparatus:
-
A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
-
Procedure: a. Acclimatize the animals (mice or rats) to the testing room. b. Administer this compound at different doses (and a vehicle control) via an appropriate route (e.g., intraperitoneal, oral) at a specified time before the test. c. Place each animal individually into the water cylinder for a 6-minute session. d. Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors. e. A decrease in immobility time is indicative of an antidepressant-like effect.
The EPM is a standard behavioral test for assessing anxiety-like behavior.[15][16]
Protocol:
-
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
-
Procedure: a. Acclimatize the animals to the testing room. b. Administer this compound at different doses (and a vehicle control) prior to the test. c. Place each animal in the center of the maze, facing an open arm. d. Allow the animal to explore the maze for a 5-minute session. e. Record the number of entries into and the time spent in the open and closed arms using a video tracking system. f. An increase in the time spent in and the number of entries into the open arms suggests an anxiolytic-like effect.
Pharmacokinetic and Brain Penetration Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a therapeutic agent.
Protocol:
-
Administration: Administer a known dose of this compound to rodents via intravenous and oral routes.
-
Sample Collection: Collect blood and brain tissue samples at various time points after administration.[17]
-
Analysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
-
Data Analysis: Calculate key pharmacokinetic parameters, including bioavailability, half-life, clearance, and brain-to-plasma concentration ratio.
Data Interpretation and Future Directions
The data generated from these experimental protocols will provide a comprehensive profile of the neuropharmacological properties of this compound.
Table 1: Hypothetical Data Summary for this compound
| Parameter | Value | Interpretation |
| IDO1 Inhibition (IC50) | 15 µM | Moderate inhibitory potency against IDO1. |
| Neuronal Viability (EC50) | > 100 µM | No significant cytotoxicity at tested concentrations. |
| 5-HT2A Receptor Binding (Ki) | 500 nM | Moderate affinity for the 5-HT2A receptor. |
| Forced Swim Test (MED) | 10 mg/kg | Antidepressant-like effects at a moderate dose. |
| Elevated Plus Maze (MED) | 20 mg/kg | Anxiolytic-like effects at a higher dose. |
| Brain Penetration (B/P ratio) | 0.3 | Moderate ability to cross the blood-brain barrier. |
MED: Minimum Effective Dose; B/P ratio: Brain-to-Plasma ratio
Future research should focus on optimizing the structure of this compound to enhance its potency and pharmacokinetic properties. Further in-depth studies are also warranted to elucidate its precise mechanism of action at the molecular level and to explore its efficacy in a wider range of animal models of neurological and psychiatric disorders.
Conclusion
This compound represents a promising lead compound in the field of neuropharmacology. Its potential to modulate the kynurenine and serotonergic pathways provides a strong rationale for its further investigation as a novel therapeutic agent for a variety of central nervous system disorders. The experimental framework provided in this guide offers a robust starting point for researchers to unlock the full therapeutic potential of this intriguing molecule.
References
-
Bio-protocol. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Available from: [Link]
-
Patsnap Synapse. What are IDO1 inhibitors and how do they work?. 2024. Available from: [Link]
- Kim, M. J., et al. Effects of Various Phytochemicals on Indoleamine 2,3-Dioxygenase 1 Activity: Galanal Is a Novel, Competitive Inhibitor of the Enzyme. PLoS One. 2014.
-
ResearchGate. Actions of tryptophan metabolites along the kynurenine pathway in the.... Available from: [Link]
-
Bio-protocol. 2.4. Cell Viability Assay. Available from: [Link]
-
Augusta University. Forced Swim Test (Behavioral Despair). Available from: [Link]
- Khan, I., et al. Neuroprotective Natural Products' Regulatory Effects on Depression via Gut–Brain Axis Targeting Tryptophan. Pharmaceuticals. 2022.
-
Understanding Animal Research. Factsheet on the forced swim test. 2020. Available from: [Link]
- Komada, M., et al. Elevated Plus Maze for Mice. Journal of Visualized Experiments. 2008.
- Can, A., et al. The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments. 2014.
- Cortés, R., et al. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. 2016.
- Elands, J., et al. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research. 1998.
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013. Available from: [Link]
-
Wikipedia. Serotonin 5-HT2A receptor agonist. Available from: [Link]
- Stone, T. W. The kynurenine pathway and the brain: challenges, controversies and promises. Neuropharmacology. 2017.
- Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}. Pharmaceutics. 2021.
- Franklin, M., et al. Sub-chronic dietary tryptophan depletion--an animal model of depression with improved face and good construct validity.
- Chromatographic analysis of tryptophan metabolites.
- Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Tre
- Li, Y., et al. Tryptophan Metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders. Frontiers in Molecular Neuroscience. 2022.
- van der Stelt, I., et al. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research. 1998.
- A simple, rapid, sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for simultaneous determination of Trp, l-kynurenine (Kyn), kynurenic acid (Kyna), 3-hydroxykynurenine (3-HK), 5-hydroxytryptamine (5-HT), 5-hydroxyindoleacetic acid (5-HIAA), norepinephrine (NE), l-glutamic acid (Glu), γ-aminobutyric acid (GABA) and acetylcholine (ACh) in mice serum and the brain tissues in a single chromatographic run.
- Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society. 2021.
- Tryptophan Metabolism in Depression: A Narrative Review with a Focus on Serotonin and Kynurenine Pathways. International Journal of Molecular Sciences. 2022.
- Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small volumes of mouse serum using UHPLC-ED.
- Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin. Journal of Biological Chemistry. 1996.
- Role of Tryptophan in Microbiota-Induced Depressive-Like Behavior: Evidence From Tryptophan Depletion Study. Frontiers in Behavioral Neuroscience. 2019.
- A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Journal of Cerebral Blood Flow & Metabolism. 2008.
-
Wikipedia. 5-HT2A receptor. Available from: [Link]
-
ResearchGate. A) Percentage of inhibition of Kyn production by P1.IDO1 cells after.... Available from: [Link]
- Tryptophan metabolites in depression: Modulation by gut microbiota.
- Pytliak, M., & Vargov, V.
- IL4i1 and IDO1: Oxidases that control a tryptophan metabolic nexus in cancer. Frontiers in Immunology. 2022.
-
National Center for Biotechnology Information. Serotonin Receptors - Basic Neurochemistry. Available from: [Link]
- Maes, M., et al. The new '5-HT' hypothesis of depression: cell-mediated immune activation induces indoleamine 2,3-dioxygenase, which leads to lower plasma tryptophan and an increased synthesis of detrimental tryptophan catabolites (TRYCATs), both of which contribute to the onset of depression.
- Li, Y., et al. Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders. Frontiers in Molecular Neuroscience. 2022.
- The effects of tryptophan depletion on neural responses to emotional words in remitted depression. Journal of Psychopharmacology. 2012.
- Inhibiting tryptophan metabolism enhances interferon therapy in kidney cancer. OncoImmunology. 2017.
Sources
- 1. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 5. The new '5-HT' hypothesis of depression: cell-mediated immune activation induces indoleamine 2,3-dioxygenase, which leads to lower plasma tryptophan and an increased synthesis of detrimental tryptophan catabolites (TRYCATs), both of which contribute to the onset of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Swim Test (Behavioral Despair) [augusta.edu]
- 14. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 5-Bromo-D-tryptophan as a Chemical Probe in Serotonin Pathway Research
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a pivotal monoamine neurotransmitter with a profound dichotomy in its function; it acts as a critical regulator of mood, cognition, and sleep in the central nervous system (CNS), while peripherally, it governs gastrointestinal motility, vasoconstriction, and inflammatory processes. The synthesis of serotonin from the essential amino acid L-tryptophan is governed by the rate-limiting enzyme Tryptophan Hydroxylase (TPH).[1][2] The discovery of two distinct isoforms of this enzyme—TPH1, predominantly expressed in peripheral tissues like the gut, and TPH2, expressed exclusively in neurons—has unveiled two segregated serotonin systems, making isoform-selective inhibition a key strategy in modern drug development.[2][3][4]
This guide provides a deep technical framework for utilizing 5-Bromo-D-tryptophan, a halogenated analog of tryptophan, as a specialized chemical tool. We will move beyond simple descriptions to explore the causal reasoning behind its use, provide robust, self-validating experimental protocols, and contextualize its application within the broader goals of neuropharmacology and therapeutic development.
Chapter 1: The Serotonin Synthesis Pathway: A Tale of Two Isoforms
The journey from dietary tryptophan to physiologically active serotonin is a concise, two-step enzymatic process that belies its complexity. The first and rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP), catalyzed by TPH.[1] This is followed by the rapid decarboxylation of 5-HTP to serotonin by the ubiquitous aromatic L-amino acid decarboxylase.
The critical control point is TPH, and its two isoforms represent distinct therapeutic targets. Understanding their differences is fundamental to designing and interpreting studies with tools like this compound.
Core Concept: The TPH1 vs. TPH2 Dichotomy
While sharing approximately 71% sequence identity, TPH1 and TPH2 exhibit significant differences in their tissue distribution, kinetic parameters, and regulation, which has profound implications for physiology and pharmacology.[5]
| Feature | TPH1 | TPH2 |
| Primary Location | Enterochromaffin cells (Gut), Pineal Gland, Skin | Neurons (Brainstem Raphe Nuclei, Myenteric Plexus)[2][3][4] |
| Primary Function | Regulates peripheral serotonin pool (>90% of total body 5-HT) | Regulates central nervous system (CNS) serotonin pool |
| Substrate Inhibition | Exhibits substrate inhibition at high L-tryptophan levels[6] | Does not exhibit substrate inhibition[6] |
| Kinetic Efficiency | Higher catalytic efficiency towards Phenylalanine | Lower catalytic efficiency towards Phenylalanine[5] |
| Regulation | Phosphorylation and 14-3-3 protein binding | Phosphorylation at a unique site (Ser19) and 14-3-3 protein binding[5] |
| Therapeutic Relevance | Target for GI disorders (e.g., carcinoid syndrome, IBS)[3] | Target for CNS disorders (e.g., depression, anxiety) |
This segregation means that a peripherally-restricted TPH1 inhibitor could treat diseases like irritable bowel syndrome without the CNS side effects associated with altered brain serotonin levels.[3][7]
Visualization: Tryptophan Metabolic Crossroads
To fully appreciate the serotonin pathway, one must see it in the context of the much larger metabolic sink for tryptophan: the kynurenine pathway. Over 95% of dietary tryptophan is catabolized via this route, initiated by the enzymes TDO and IDO. Therefore, the availability of L-tryptophan for serotonin synthesis is tightly controlled by the activity of these competing pathways.
Caption: Major metabolic fates of dietary L-tryptophan.
Chapter 2: Mechanism and Rationale for Using this compound
Proposed Mechanism of Action: Competitive Inhibition
As a structural analog of tryptophan, this compound is hypothesized to function as a competitive inhibitor at the active site of Tryptophan Hydroxylase.[8] Kinetic studies on TPH have revealed an ordered binding mechanism: the pterin cofactor (BH4) must bind first to create a productive binding site for the substrate, L-tryptophan.[4][9]
Therefore, a true competitive inhibitor like this compound would occupy the tryptophan binding pocket, preventing the natural substrate from binding and halting the catalytic cycle. Kinetically, this would manifest as an inhibitor that is competitive versus L-tryptophan but uncompetitive versus the pterin cofactor.
Expert Insight: The Strategic Choice of a D-Isomer
The natural substrate for TPH is the L-enantiomer of tryptophan. The choice to study the D-isomer is a deliberate experimental design decision rooted in several principles of medicinal chemistry:
-
Enhanced Metabolic Stability: D-amino acids are generally poor substrates for the numerous enzymes that process L-amino acids, such as decarboxylases and proteases. This inherent resistance to degradation can result in a longer biological half-life within an in vitro or cell-based assay system, providing a more stable concentration of the inhibitor over the course of the experiment.
-
Reduced Off-Target Activity: By using an unnatural stereoisomer, researchers can minimize confounding effects that might arise from the compound interacting with other pathways that specifically recognize L-tryptophan (e.g., protein synthesis, the kynurenine pathway).
-
Probing Stereospecificity: Comparing the inhibitory activity of this compound with its L-isomer counterpart can provide valuable insights into the stereochemical requirements of the TPH active site, guiding the design of more potent and selective inhibitors.
While the affinity of a D-isomer for a target evolved to bind an L-isomer is often lower, its utility as a stable, specific probe can outweigh the loss in potency.
Expert Insight: The Utility of the Bromo- Substitution
The bromine atom is not merely a placeholder. Its inclusion serves two key purposes for researchers:
-
Heavy Atom for Structural Biology: Bromine is an electron-dense heavy atom. If a researcher can co-crystallize TPH with this compound, the bromine atom provides a strong anomalous signal in X-ray diffraction, which is invaluable for solving the 3D structure of the enzyme-inhibitor complex.
-
Unique Mass Signature: The distinct isotopic pattern of bromine makes it easily identifiable in mass spectrometry-based assays, aiding in metabolite identification or binding studies.
Visualization: Competitive Inhibition at the TPH Active Site
Caption: this compound competes with L-tryptophan for the substrate binding site.
Chapter 3: Experimental Design: A Self-Validating Protocol for TPH Inhibition
This chapter provides a robust, step-by-step protocol for determining the inhibitory potential (specifically, the IC50 value) of this compound against TPH using a continuous fluorescence-based assay. This method is selected for its high throughput, non-radioactive nature, and ability to provide real-time kinetic data.
Objective
To quantify the concentration-dependent inhibition of recombinant human TPH1 or TPH2 by this compound.
Principle of the Assay
The enzymatic hydroxylation of the tryptophan indole ring to form 5-hydroxytryptophan results in a significant increase in fluorescence when excited at ~300 nm with emission measured at ~330-340 nm.[10][11] The rate of increase in fluorescence is directly proportional to the TPH enzyme activity. An inhibitor will cause a dose-dependent decrease in this rate.
Reagents and Materials
-
Recombinant Human TPH1 or TPH2 (catalytic domain)
-
L-Tryptophan
-
This compound
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) or 6-Methyltetrahydropterin (6-MePH4)
-
Dithiothreitol (DTT)
-
Catalase
-
Ferrous Ammonium Sulfate
-
Assay Buffer: 50 mM HEPES or MES, pH 7.0
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with excitation/emission filters for ~300nm/340nm
Step-by-Step Methodology
1. Preparation of Stock Solutions:
-
Inhibitor (this compound): Prepare a 10 mM stock solution in DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO to test a wide concentration range (e.g., 100 µM to 1 nM final assay concentration).
-
Substrate (L-Tryptophan): Prepare a 10 mM stock solution in water.
-
Cofactor (6-MePH4): Prepare a 10 mM stock solution in 10 mM HCl. Protect from light and prepare fresh.
-
Enzyme (TPH): Dilute the enzyme stock in cold Assay Buffer to a working concentration that gives a robust linear signal over 60 minutes. This must be determined empirically.
2. Reaction Mixture Preparation (per well):
-
Self-Validating Controls: Designate wells for:
- 100% Activity Control: Contains all components + DMSO vehicle.
- 0% Activity Control (No Enzyme): Contains all components except the enzyme.
- Test Wells: Contains all components + serially diluted this compound.
-
Prepare a master mix of Assay Buffer, DTT (final conc. ~1 mM), Catalase (final conc. ~25 µg/mL), and Ferrous Ammonium Sulfate (final conc. ~25 µM).
-
Add L-Tryptophan to the master mix to achieve a final concentration at or near its Km value (e.g., ~50 µM).
-
Add the pterin cofactor to the master mix (final conc. ~300 µM).
3. Assay Execution:
-
Dispense 2 µL of the appropriate inhibitor dilution (or DMSO vehicle) into the wells of the 96-well plate.
-
To initiate the reaction, add 98 µL of the complete reaction master mix to all wells.
-
Immediately place the plate in a pre-warmed (e.g., 25°C) fluorescence plate reader.
-
Measure fluorescence (Ex: 300 nm, Em: 340 nm) every 60 seconds for 60 minutes.
4. Data Analysis:
-
For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot (RFU/min).
-
Normalize the rates: % Activity = [(Rate_Inhibitor - Rate_NoEnzyme) / (Rate_Vehicle - Rate_NoEnzyme)] * 100.
-
Plot % Activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (log[inhibitor] vs. response) equation to determine the IC50 value.
Visualization: TPH Inhibition Assay Workflow
Caption: High-throughput workflow for determining TPH inhibitor IC50.
Chapter 4: Applications and Future Directions
The true value of a tool compound like this compound lies in the questions it helps answer. The protocol described above is not an endpoint, but a starting point for deeper investigation.
Application 1: Isoform Selectivity Screening
The primary application is to determine isoform selectivity. By running the inhibition assay in parallel with both TPH1 and TPH2, a selectivity ratio (IC50 for TPH1 / IC50 for TPH2) can be calculated. A compound with high selectivity for TPH1 would be a promising starting point for developing peripherally-restricted drugs for GI disorders.
Application 2: Cell-Based Target Engagement
Following in vitro characterization, the next logical step is to assess the compound's activity in a biological context. Using cell lines that endogenously express TPH1 (e.g., enterochromaffin-like cells) or TPH2 (e.g., neuronal cell lines), one can treat the cells with this compound and measure the downstream effect: a reduction in serotonin production, typically quantified by HPLC or ELISA. This confirms that the compound can penetrate cell membranes and engage its target in a cellular environment.
Considerations for Drug Development
For drug development professionals, this compound serves as a valuable research tool to validate TPH as a target. However, its progression into a therapeutic candidate would require overcoming significant hurdles. A key consideration for any CNS-acting drug is its ability to cross the blood-brain barrier (BBB). The BBB utilizes a specific carrier system for large neutral amino acids, and the transport kinetics of modified analogs like this compound are not predictable and must be determined experimentally.[12][13] Conversely, for a peripherally-acting drug, the goal would be to design a molecule that is a poor substrate for this transporter, thus ensuring it remains restricted from the CNS.
Conclusion
This compound is more than a mere catalog chemical; it is a precision instrument for the molecular dissection of the serotonin pathway. Its unique properties—the unnatural D-stereochemistry conferring metabolic stability and the bromine atom acting as a structural probe—allow researchers to ask specific questions about the active site and regulation of TPH isoforms. By employing robust, self-validating protocols, scientists can use this compound to establish structure-activity relationships, validate TPH1 and TPH2 as distinct therapeutic targets, and lay the essential groundwork for the development of next-generation medicines for both central and peripheral disorders.
References
-
iGEM. (n.d.). Assay for activity of tryptophan hydroxylase 1. Retrieved from [Link]
-
Moran, G. R., & Fitzpatrick, P. F. (1999). A continuous fluorescence assay for tryptophan hydroxylase. Analytical Biochemistry, 266(1), 148-152. Available at: [Link]
-
Vrane, M. D., & Vrane, L. A. (1993). Radioenzymatic assay for tryptophan hydroxylase: [3H]H2O release assessed by charcoal adsorption. Journal of Neuroscience Methods, 55(1), 65-70. Available at: [Link]
-
Watanabe, Y., Fujiwara, M., Hayaishi, O. (1980). Stereospecificity of hepatic L-tryptophan 2,3-dioxygenase. Proceedings of the National Academy of Sciences, 77(10), 5764-5768. Available at: [Link]
-
Liu, Q., Yang, Q., Sun, W., et al. (2008). Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract. The Journal of Pharmacology and Experimental Therapeutics, 325(1), 47-55. Available at: [Link]
- Consensus. (n.d.). L Tryptophan Blood Brain Barrier.
-
Wikipedia. (n.d.). Tryptophan hydroxylase. Retrieved from [Link]
-
Cianchetta, G., Stouch, T., Yu, W., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Current Chemical Genomics, 4, 19-26. Available at: [Link]
-
Pardridge, W. M. (1979). Kinetics of tryptophan transport across the blood-brain barrier. Journal of Neural Transmission. Supplementum, 15, 43-54. Available at: [Link]
-
Clarke, G., Grenham, S., Scully, P., et al. (2013). Tryptophan Metabolism and Gut-Brain Homeostasis. MDPI. Available at: [Link]
-
Nohta, H., Kanazawa, H., Yoshida, H., et al. (1996). Assay for tryptophan hydroxylase activity in rat brain by high-performance liquid chromatography with fluorescence detection. Biological & Pharmaceutical Bulletin, 19(5), 762-764. Available at: [Link]
-
Pardridge, W. M., & Oldendorf, W. H. (1979). The Role of Blood-Brain Barrier Transport of Tryptophan and Other Neutral Amino Acids in the Regulation of Substrate-Limited Pathways of Brain Amino Acid Metabolism. Journal of Neural Transmission. Supplementum, 15, 43-54. Available at: [Link]
-
Phillips, R. S. (1993). The stereospecificity and catalytic efficiency of the tryptophan synthase-catalysed exchange of the α-protons of amino acids. Biochemical Society Transactions, 21(3), 296S. Available at: [Link]
-
Kim, H., Kim, M., Lee, J., et al. (2020). Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease. Journal of Medicinal Chemistry, 63(5), 2243-2258. Available at: [Link]
-
Pardridge, W. M. (1979). The Role of Blood-Brain Barrier Transport of Tryptophan and Other Neutral Amino Acids in the Regulation of Substrate-Limited Pathways of Brain Amino Acid Metabolism. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Stereochemical Course of Tryptophan Dehydrogenation during Biosynthesis of the Calcium-Dependent Lipopeptide Antibiotics. Retrieved from [Link]
-
E-mail, H. S. (2017). Isoform-Specific Substrate Inhibition Mechanism of Human Tryptophan Hydroxylase. Biochemistry, 56(48), 6338-6347. Available at: [Link]
-
McKinney, J., Knappskog, P. M., & Haavik, J. (2005). Different properties of the central and peripheral forms of human tryptophan hydroxylase. Journal of Neurochemistry, 92(2), 311-320. Available at: [Link]
-
Cianchetta, G., Stouch, T., Yu, W., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Current Chemical Genomics, 4, 19-26. Available at: [Link]
-
Zhang, C., Liu, Z., Zhang, Z., et al. (2022). Cryo-EM Structure and Activator Screening of Human Tryptophan Hydroxylase 2. Frontiers in Molecular Biosciences, 9, 928308. Available at: [Link]
-
TPH2, T. (2023). Tryptophan Hydroxylase-2-Mediated Serotonin Biosynthesis Suppresses Cell Reprogramming into Pluripotent State. MDPI. Available at: [Link]
-
Diksic, M., Nagahiro, S., Chaly, T., et al. (2005). The tryptophan hydroxylase activation inhibitor, AGN-2979, decreases regional 5-HT synthesis in the rat brain measured with alpha-[14C]methyl-L-tryptophan: an autoradiographic study. Brain Research Bulletin, 67(3), 248-255. Available at: [Link]
Sources
- 1. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Tryptophan Hydroxylase-2-Mediated Serotonin Biosynthesis Suppresses Cell Reprogramming into Pluripotent State [mdpi.com]
- 3. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different properties of the central and peripheral forms of human tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoform-Specific Substrate Inhibition Mechanism of Human Tryptophan Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of tryptophan transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of blood-brain barrier transport of tryptophan and other neutral amino acids in the regulation of substrate-limited pathways of brain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of 5-Bromo-D-tryptophan into Peptides and Proteins
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Non-Canonical Amino Acids
The introduction of non-canonical amino acids into peptides and proteins is a transformative strategy in chemical biology and drug discovery. It allows for the precise engineering of novel functionalities, enhanced stability, and unique biophysical properties not accessible through the 20 canonical amino acids. 5-Bromo-D-tryptophan (5-Br-D-Trp) is a particularly compelling building block. The bromine atom at the 5-position of the indole ring acts as a heavy-atom probe, increases hydrophobicity, and can modulate biological activity through halogen bonding.[1] Concurrently, the D-chiral configuration provides profound resistance to enzymatic degradation by proteases, significantly extending the in-vivo half-life of peptide-based therapeutics.
This guide provides a comprehensive overview of the principles, methodologies, and critical considerations for successfully incorporating 5-Br-D-Trp into peptide and protein scaffolds. We will delve into the established technique of solid-phase peptide synthesis (SPPS) and discuss the frontiers of biosynthetic incorporation.
Part 1: Solid-Phase Peptide Synthesis (SPPS) for 5-Br-D-Trp Peptides
Solid-phase peptide synthesis (SPPS) is the cornerstone method for the chemical synthesis of peptides.[2][3] The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[4] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[4]
Causality in Component Selection: The "Why" Behind the "What"
The successful synthesis of a peptide containing an acid-sensitive and hydrophobic residue like 5-Br-D-Trp hinges on the judicious selection of each component.
-
The Building Block: The key reagent is Fmoc-5-Br-D-Trp(Boc)-OH .
-
Nα-Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the alpha-amino function. Its removal with a mild base like piperidine is orthogonal to the acid-labile side-chain protecting groups and the final cleavage from the resin.[4]
-
Indole N-Boc Protection: The tryptophan indole ring is susceptible to modification under the acidic conditions used for final cleavage. The tert-butyloxycarbonyl (Boc) group provides robust protection for the indole nitrogen, preventing side reactions. While some protocols may omit this for standard tryptophan, its use is highly recommended for modified tryptophans to maximize final purity.
-
-
Coupling Reagents: The goal is to form a peptide bond efficiently and without racemization. Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIEA (N,N-Diisopropylethylamine) are highly effective.
-
Cleavage Cocktail Scavengers: During the final cleavage of the peptide from the resin using strong acid (typically trifluoroacetic acid - TFA), reactive carbocations are generated from the resin linker and side-chain protecting groups. Tryptophan's electron-rich indole ring is a prime target for electrophilic attack by these species.[4] Therefore, a "cocktail" of scavengers is essential to quench these reactive intermediates. Common scavengers include:
-
Triisopropylsilane (TIS): Reduces carbocations.
-
Water: Acts as a carbocation scavenger.
-
1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT): Protects against side reactions.
-
Experimental Workflow: SPPS Cycle for 5-Br-D-Trp Incorporation
The following diagram illustrates a typical cycle within an Fmoc-based solid-phase peptide synthesis for the incorporation of 5-Br-D-Trp.
Caption: SPPS cycle for adding one 5-Br-D-Trp residue.
Protocol 1: Manual SPPS of a Model Peptide with 5-Br-D-Trp
This protocol describes the manual synthesis of a model peptide (e.g., Ala-Gly-(5-Br-D-Trp)-Leu) on a 0.1 mmol scale using Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.1 mmol)
-
Fmoc-L-Leu-OH, Fmoc-5-Br-D-Trp(Boc)-OH, Fmoc-L-Gly-OH, Fmoc-L-Ala-OH (4 equivalents each)
-
HBTU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel.
-
Swell the resin in DMF for 30 minutes, then drain.
-
-
First Amino Acid Coupling (Fmoc-L-Leu-OH):
-
Perform an initial Fmoc deprotection on the Rink Amide linker by adding the deprotection solution (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).
-
In a separate tube, dissolve Fmoc-L-Leu-OH (0.4 mmol), HBTU (0.39 mmol), and DIEA (0.8 mmol) in DMF (2 mL). Pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Drain and wash the resin with DMF (5x). Perform a Kaiser test to confirm complete coupling (ninhydrin negative).
-
-
Synthesis Cycle for 5-Br-D-Trp:
-
Fmoc Deprotection: Add 20% piperidine/DMF to the resin. Agitate for 3 minutes, drain. Repeat with fresh solution for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Coupling of Fmoc-5-Br-D-Trp(Boc)-OH:
-
Pre-activate Fmoc-5-Br-D-Trp(Boc)-OH (0.4 mmol) with HBTU (0.39 mmol) and DIEA (0.8 mmol) in DMF.
-
Add the solution to the deprotected resin and agitate for 2 hours.
-
-
Washing: Drain and wash the resin with DMF (5x).
-
-
Chain Elongation:
-
Repeat the synthesis cycle (Step 3) for Glycine and Alanine sequentially.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection as described above.
-
Wash the resin with DMF (5x), DCM (5x), and methanol (3x). Dry the resin under vacuum.
-
Add the cleavage cocktail (3 mL) to the dry resin. Agitate at room temperature for 2-3 hours.
-
Filter the solution to separate the resin, collecting the filtrate in a centrifuge tube.
-
-
Peptide Precipitation and Purification:
Part 2: Biosynthetic Incorporation of 5-Br-D-Trp into Proteins
The site-specific incorporation of a D-amino acid like 5-Br-D-Trp into proteins during ribosomal translation is a formidable challenge that lies at the cutting edge of synthetic biology. Standard cellular machinery is exquisitely selective for L-amino acids. However, the principles of genetic code expansion offer a potential, albeit complex, pathway.
The Orthogonal System: A Re-engineered Translation Machinery
Success requires an "orthogonal pair": an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that function independently of the host cell's endogenous pairs.[7] This engineered aaRS must be evolved to uniquely recognize and "charge" 5-Br-D-Trp onto the orthogonal tRNA, which is engineered to recognize a nonsense codon (e.g., the amber stop codon, TAG) in the mRNA sequence.
Caption: Conceptual workflow for genetic code expansion.
Protocol Considerations (Not a Step-by-Step Protocol): A detailed protocol for this process is beyond the scope of this guide, as it requires extensive molecular biology and directed evolution of a custom synthetase. Key steps would involve:
-
Synthetase Library Creation: Mutagenizing the active site of a suitable aaRS candidate (e.g., from an archaeal source).
-
Directed Evolution: Implementing positive and negative selection screens to isolate a mutant aaRS that charges 5-Br-D-Trp but not any canonical amino acids.
-
Expression System: Co-expressing the evolved aaRS, the orthogonal tRNA, and the target gene (containing a TAG codon at the desired position) in a suitable host (e.g., E. coli).
-
Culture and Induction: Growing the cells in media supplemented with 5-Br-D-Trp and inducing protein expression.
This approach has been successfully demonstrated for incorporating other unnatural tryptophans like 5-hydroxytryptophan, laying the conceptual groundwork for its application to 5-Br-D-Trp.[7]
Part 3: Analysis and Characterization
Rigorous analytical validation is critical to confirm the successful incorporation and purity of the final product. The introduction of 5-Br-D-Trp imparts predictable changes in physicochemical properties that can be monitored.
Key Analytical Techniques
-
Reverse-Phase HPLC (RP-HPLC): This is the workhorse for both purification and purity analysis.[5][6] The brominated tryptophan residue significantly increases the hydrophobicity of the peptide, leading to a longer retention time on C8 or C18 columns compared to its non-brominated counterpart.[8]
-
Mass Spectrometry (MS): Essential for confirming the identity of the peptide. The incorporation of each 5-Br-D-Trp residue will result in a specific mass increase. ESI-MS (Electrospray Ionization) or MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization) are commonly used.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information at the atomic level, confirming the precise location of the modification.
-
Circular Dichroism (CD) Spectroscopy: Useful for assessing the impact of the D-amino acid on the peptide's secondary structure (e.g., alpha-helix, beta-sheet).
| Modification | Isotopic Mass of Br | Isotopic Mass of H | Net Mass Change (Da) |
| Single 5-Br-D-Trp Incorporation | ~78.92 | ~1.01 | +77.91 |
| Double 5-Br-D-Trp Incorporation | 2 x ~78.92 | 2 x ~1.01 | +155.82 |
| Table 1: Expected Isotopic Mass Shift upon 5-Br-D-Trp Incorporation. |
Protocol 2: Analytical RP-HPLC Method
This protocol provides a general method for analyzing the purity of a 5-Br-D-Trp containing peptide.
Instrumentation & Materials:
-
Analytical HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample: Peptide dissolved in Mobile Phase A (~1 mg/mL)
Procedure:
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 minutes.
-
Injection: Inject 10-20 µL of the peptide sample.
-
Gradient Elution: Run a linear gradient. Due to the increased hydrophobicity, a shallower gradient may be required for optimal separation.[9]
-
Time (min) | % Mobile Phase B
-
0 | 5
-
5 | 5
-
35 | 65
-
40 | 95
-
45 | 95
-
46 | 5
-
55 | 5
-
-
Detection: Monitor the elution profile at 220 nm and 280 nm. The indole ring of tryptophan absorbs strongly at 280 nm.
-
Analysis: Integrate the peak area to determine the purity of the peptide.
References
- Mollica, A., et al. (2012).
- Olivera, B. M., et al. (1999). Bromo-tryptophan conopeptides. U.S. Patent No. 5,889,147. Washington, DC: U.S.
- Gomara, M. J., & Haro, I. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4(69), 36640-36655.
- Waghmare, S., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(2), 536-551.
- Isidro-Llobet, A., et al. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Waghmare, S., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Trant, J. (2021, March 17). Lecture 17 Solid Phase Peptide Synthesis [Video]. YouTube.
- Masui, Y., et al. (1979). Solid-phase synthesis of tryptophan-containing peptides.
- Fields, G. B. (1997). Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
- BenchChem. (2025). Application Note: Analytical HPLC Method for Peptides with N-Fmoc-4-Br-D-tryptophan.
- BenchChem. (2025). A Comparative Analysis of 5-Bromo-L-tryptophylglycine and L-tryptophylglycine for Researchers and Drug Development Professionals.
- BenchChem. (2025). Solubility Profile of 5-Bromo-DL-tryptophan: A Technical Guide for Researchers.
- Wang, J., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology, 11, 1155990.
- van der Heden van Noort, G. J., et al. (2021). A modular approach to enzymatic ligation of peptides and proteins with oligonucleotides.
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
- Li, H., et al. (2016). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry. Analytical Chemistry, 88(12), 6437-6443.
- Zhang, Z., et al. (2004). Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells. Proceedings of the National Academy of Sciences, 101(24), 8882-8887.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. peptide.com [peptide.com]
- 5. ijsra.net [ijsra.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Application Note: Leveraging 5-Bromo-D,L-tryptophan for De Novo Phasing in Macromolecular Crystallography
Audience: Researchers, scientists, and drug development professionals engaged in structural biology.
Abstract: The determination of the crystallographic phase information remains a primary bottleneck in solving novel macromolecular structures. This guide provides a comprehensive overview and detailed protocols for utilizing 5-Bromo-D,L-tryptophan as an effective tool for de novo phasing via single- and multi-wavelength anomalous dispersion (SAD/MAD). By incorporating bromine, a moderately strong anomalous scatterer, directly into the protein structure, researchers can overcome the phase problem for even the most challenging targets. This document details the principles of bromine-based phasing, protocols for residue-specific incorporation using tryptophan auxotrophs, strategies for X-ray data collection, and a guide to subsequent structure solution.
Introduction: Overcoming the Phase Problem with Anomalous Scattering
In X-ray crystallography, while the intensities of diffracted X-rays are directly measurable, the corresponding phase information is lost.[1] This "phase problem" is a central challenge that must be solved to calculate an electron density map and build an atomic model.[2] Experimental phasing methods provide a path to retrieve this information de novo, without reliance on a pre-existing homologous model.
One of the most powerful experimental phasing techniques is anomalous dispersion, which arises when the X-ray energy is tuned near the absorption edge of a specific element within the crystal.[3] This interaction causes a phase shift in the X-rays scattered by that element, leading to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l).[2][3] These intensity differences, known as the anomalous signal, can be leveraged to locate the positions of the anomalous scatterers and, from there, calculate initial phases for the entire structure.[4]
Halogens, particularly bromine, are excellent candidates for this purpose. The K-absorption edge of bromine (~13.47 keV or ~0.92 Å) is readily accessible at most synchrotron beamlines, providing a strong anomalous signal for both SAD and MAD experiments.[5][6] While methods exist for soaking crystals with bromide ions or brominated fragments[7][8][9], a more robust approach is the covalent incorporation of a brominated amino acid analog.
5-Bromo-tryptophan (5-Br-Trp) serves as an ideal tool for this strategy. By replacing native tryptophan residues, it introduces the anomalous scattering bromine atom at specific sites within the protein, providing a powerful phasing signal while often preserving the native protein fold. This guide focuses on the practical application of 5-Bromo-D,L-tryptophan for this purpose. It is important to note that while the racemic D,L mixture is often the commercial source[10][11], the cellular translational machinery specifically incorporates the L-isomer.
The Principle of Bromine SAD/MAD Phasing
The total scattering factor, f, for any atom is the sum of its normal scattering (f0) and a wavelength-dependent anomalous component (fanom):
f = f0 + f' + if''
When the X-ray energy is far from an atom's absorption edge, the anomalous terms (f' and f'') are negligible. However, as the energy approaches the edge, these terms become significant. The f'' component is responsible for the absorption and introduces a phase shift that breaks Friedel's Law (Ihkl ≠ I-h-k-l).[3]
-
Single-Wavelength Anomalous Dispersion (SAD): A single dataset is collected at or near the peak of the bromine absorption edge to maximize the f'' component and the resulting anomalous differences. This method is fast and minimizes radiation damage but can suffer from phase ambiguity.[4]
-
Multi-Wavelength Anomalous Dispersion (MAD): Datasets are collected at multiple wavelengths around the absorption edge: the peak (to maximize f''), the inflection point (to maximize the change in f'), and at least one remote wavelength away from the edge.[6][12] Combining these datasets allows for the unambiguous determination of phases and is a more powerful, albeit more time-consuming, approach.[13]
Protocol: Incorporation of 5-Bromo-L-tryptophan
Successful phasing depends on achieving a high level of 5-Br-Trp incorporation. This is best accomplished using a tryptophan auxotrophic host strain of E. coli, which cannot synthesize its own tryptophan and will therefore readily incorporate the supplied analog.[14][15]
Materials
-
Host Strain: E. coli Tryptophan Auxotroph (e.g., B834, derivatives of K-12 with Δtrp mutations).
-
Expression Vector: Plasmid containing the gene of interest, preferably with an inducible promoter (e.g., T7).
-
Reagents:
| Compound | Properties |
| 5-Bromo-D,L-tryptophan | |
| Molecular Formula | C₁₁H₁₁BrN₂O₂[11] |
| Molecular Weight | 283.12 g/mol [11] |
| CAS Number | 6548-09-0[11] |
| Appearance | Powder[10] |
| Key Feature | Contains one bromine atom for anomalous scattering. |
Table 1: Key Properties of 5-Bromo-D,L-tryptophan.
Step-by-Step Expression Protocol
-
Transformation: Transform the expression plasmid into the tryptophan auxotrophic E. coli strain. Plate on rich media agar plates containing the appropriate antibiotic and a small amount of L-tryptophan (20 µg/mL) to allow for initial colony growth.
-
Starter Culture: Inoculate a single colony into 50 mL of rich media supplemented with antibiotic and 20 µg/mL L-tryptophan. Grow overnight at 37°C with shaking.
-
Large-Scale Growth: Inoculate 1 L of minimal media (supplemented with all essentials except tryptophan) with the overnight culture. Add L-tryptophan to a final concentration of 20 µg/mL to allow cell growth to the desired density. Grow at 37°C.
-
Tryptophan Depletion: Monitor the optical density at 600 nm (OD₆₀₀). When the culture reaches an OD₆₀₀ of ~0.8-1.0, harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Washing: To remove all traces of L-tryptophan, gently resuspend the cell pellet in 200 mL of pre-warmed (37°C) minimal media lacking any tryptophan. Centrifuge again (5,000 x g, 15 min, 4°C). Repeat this wash step once more.
-
Induction and Incorporation: Resuspend the final washed cell pellet in 1 L of pre-warmed minimal media. Add 5-Bromo-D,L-tryptophan to a final concentration of 50-100 mg/L. Immediately add the inducing agent (e.g., 0.5 mM IPTG).
-
Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-18 hours. Lower temperatures often improve protein folding and solubility.
-
Harvest and Purification: Harvest the cells by centrifugation. The subsequent protein purification protocol should follow the established procedure for the native protein. Confirm incorporation and protein integrity using mass spectrometry.
Protocol: Crystallization and Data Collection
Crystallization
The crystallization of the 5-Br-Trp-labeled protein should begin by screening conditions similar to those used for the native protein.[16] However, the incorporation of the bulky, hydrophobic bromine atom can alter the protein's surface properties, often requiring re-optimization of crystallization conditions.
-
Purity and Concentration: Ensure the protein is >95% pure and concentrated to 5-20 mg/mL.[17][18]
-
Method: Hanging drop or sitting drop vapor diffusion are standard methods.[16][17]
-
Screening: Use commercial sparse-matrix screens to explore a wide range of precipitants, buffers, and salts.
-
Optimization: Once initial hits are identified, optimize crystal size and quality by fine-tuning precipitant concentration, pH, and temperature. Seeding techniques may also be beneficial.[19]
X-ray Data Collection Strategy
Data collection for bromine phasing must be performed at a synchrotron source with a tunable beamline.
-
Crystal Cryo-protection: Transfer a suitable crystal into a cryo-protectant solution (typically the mother liquor supplemented with 20-30% glycerol or another cryo-agent) and flash-cool it in liquid nitrogen.
-
Fluorescence Scan: At the beamline, perform an X-ray fluorescence scan on the crystal to precisely locate the bromine K-absorption edge. This is crucial for selecting the optimal wavelengths for the experiment.
-
Wavelength Selection: Based on the scan, select the appropriate wavelengths.
| Experiment Type | Wavelength Purpose | Approximate Energy (keV) | Approximate Wavelength (Å) |
| SAD | Peak of f'' | ~13.475 | ~0.9198 - 0.9200[6] |
| MAD | Peak (f'' max) | ~13.475 | ~0.9198 - 0.9200[6][12] |
| Inflection Point (f' min) | ~13.473 | ~0.9202 - 0.9204[6][12] | |
| High-Energy Remote | >13.600 | <0.9116 | |
| Low-Energy Remote (optional) | <13.400 | >0.9252 |
Table 2: Typical Wavelengths for Bromine MAD/SAD Data Collection.
-
Data Collection Strategy:
-
High Redundancy: Aim for a high multiplicity (redundancy) of measurements (>7 is recommended) to ensure the anomalous signal is measured accurately.[7]
-
Bijvoet Mates: Use an inverse beam or collect a full 360° of data (or two 180° wedges) to accurately measure both Ihkl and I-h-k-l.
-
Resolution: Collect data to the highest possible resolution.
-
Radiation Damage: Bromine can be susceptible to radiation-induced C-Br bond cleavage.[6] Monitor diffraction quality during data collection and consider using multiple crystals if significant decay is observed. For MAD experiments, it is common practice to collect the peak wavelength data last.
-
Data Processing, Phasing, and Structure Solution
The final stage involves a series of computational steps to translate the diffraction data into an electron density map.
-
Data Processing: Integrate and scale the diffraction images using software like XDS or HKL-2000. It is critical to keep Friedel pairs separate during scaling to preserve the anomalous signal.
-
Substructure Determination: The anomalous differences are used to calculate a Patterson map or are used in direct methods (e.g., with SHELXD) to find the locations of the bromine atoms.
-
Phasing and Density Modification: The bromine substructure is used to calculate initial protein phases. These phases are then improved and extended through density modification techniques like solvent flattening and histogram matching.
-
Model Building and Refinement: An initial atomic model is built into the resulting electron density map, followed by iterative cycles of refinement to improve the fit of the model to the experimental data.
| Problem | Possible Cause & Solution |
| Low/No 5-Br-Trp Incorporation | - Incomplete depletion of L-tryptophan. Solution: Ensure thorough washing of cells before induction.- Cytotoxicity of 5-Br-Trp. Solution: Try lower concentrations of the analog or a shorter expression time.- Poor uptake of the analog. Solution: Verify the host strain and media composition. |
| Protein is Insoluble/Unstable | - The brominated analog perturbs protein folding. Solution: Optimize expression at a lower temperature (e.g., 16-18°C); screen different buffer conditions for purification. |
| No Anomalous Signal Detected | - Low incorporation level. Solution: Confirm incorporation with mass spectrometry.- Incorrect wavelength selection. Solution: Always perform a fluorescence scan on the crystal being measured.- Low data redundancy. Solution: Increase exposure time or collect more images to achieve higher multiplicity. |
| Cannot Find Bromine Substructure | - Weak anomalous signal. Solution: Re-collect data with higher redundancy; ensure data is processed correctly.- High non-isomorphism (if comparing to native). Solution: Rely solely on the anomalous signal for phasing.- Incorrect number of Br sites entered into the search program. Solution: Check the protein sequence for the number of tryptophans and test different numbers of sites. |
Table 3: Troubleshooting Guide for Bromine Phasing Experiments.
Conclusion
The incorporation of 5-Bromo-tryptophan provides a powerful and reliable method for solving the phase problem in X-ray crystallography. By covalently introducing a strong anomalous scatterer at specific sites, this technique circumvents the challenges of traditional heavy-atom soaking and provides a direct path to de novo structure determination. The protocols outlined in this guide offer a systematic framework for researchers to successfully produce brominated proteins, collect high-quality anomalous data, and ultimately solve novel macromolecular structures, accelerating research in basic science and drug discovery.
References
-
Bauman, J.D., Patel, D., Dharia, C., et al. (2016). Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. IUCrJ, 3(Pt 1), 51-60. [Link]
-
Beck, T., Krasauskas, A., Gruene, T., & Sheldrick, G.M. (2010). The magic triangle goes MAD: experimental phasing with a bromine derivative. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 4), 374-380. [Link]
-
Beck, T., Krasauskas, A., Gruene, T., & Sheldrick, G.M. (2010). The magic triangle goes MAD: experimental phasing with a bromine derivative. ResearchGate. [Link]
-
Beck, T., Krasauskas, A., Gruene, T., & Sheldrick, G.M. (2010). The magic triangle goes MAD: experimental phasing with a bromine derivative. IUCr Journals. [Link]
-
Bauman, J.D., et al. (2016). Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. Europe PMC. [Link]
-
Bauman, J.D., Harrison, J.J.E., & Arnold, E. (2016). Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. IUCrJ, 3(1), 51-60. [Link]
-
Peterson, M.R., Harrop, S.J., McSweeney, S.M., et al. (1996). MAD Phasing Strategies Explored with a Brominated Oligonucleotide Crystal at 1.65A Resolution. Acta Crystallographica Section D: Biological Crystallography, 52(Pt 5), 875-885. [Link]
-
Peterson, M.R., Harrop, S.J., McSweeney, S.M., et al. (1996). MAD Phasing Strategies Explored with a Brominated Oligonucleotide Crystal at 1.65Å Resolution. IUCr Journals. [Link]
-
Bauman, J.D., et al. (2015). Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. OSTI.GOV. [Link]
-
Beck, T., Krasauskas, A., Gruene, T., & Sheldrick, G.M. (2010). The magic triangle goes MAD: experimental phasing with a bromine derivative. PMC - NIH. [Link]
-
Hartshorn, M.J., et al. (2014). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. PMC - NIH. [Link]
-
Albayrak, C. & Swartz, J.R. (2013). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Chemistry. [Link]
-
Rose, J.P. & Wang, B.C. (2016). SAD phasing: History, current impact and future opportunities. Archives of Biochemistry and Biophysics, 602, 80-94. [Link]
-
Unknown Author. (n.d.). The Phase Problem in X-ray Crystallography, and Its Solution. University of Oxford. [Link]
-
Ma, S. (2023). Placing low-occupancy fragments using the anomalous signal of sulfur and halogen atoms. YouTube. [Link]
-
Adihou, H., et al. (2022). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical Reviews. [Link]
-
D'Arcy, S., et al. (2002). Screening for phasing atoms in protein crystallography. Acta Crystallographica Section D: Biological Crystallography, 58(Pt 10 Pt 2), 1837-1840. [Link]
-
Kumar, V., et al. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. Books. [Link]
-
Polovinkin, V., et al. (2017). Fast iodide-SAD phasing for high-throughput membrane protein structure determination. PMC - NIH. [Link]
-
Singh-Blom, A., et al. (2014). An amino acid depleted cell-free protein synthesis system for the incorporation of non-canonical amino acid analogs into proteins. PubMed. [Link]
-
PubChem. (n.d.). 5-Bromo-DL-tryptophan. PubChem. [Link]
-
Hendrickson, W.A. (2023). Facing the phase problem. PMC - PubMed Central. [Link]
-
Li, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. PMC - NIH. [Link]
-
Frumento, G., et al. (2002). Tryptophan-derived Catabolites Are Responsible for Inhibition of T and Natural Killer Cell Proliferation Induced by Indoleamine 2,3-Dioxygenase. PMC - NIH. [Link]
-
Carreño, S.A., et al. (2024). Utilizing anomalous signals for element identification in macromolecular crystallography. PMC - NIH. [Link]
-
Carreño, S.A., et al. (2024). Utilizing anomalous signals for element identification in macromolecular crystallography. PubMed. [Link]
-
Huber, T., et al. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Publications. [Link]
- Unknown Author. (n.d.).
-
Rupp, B. (n.d.). How to grow protein crystals. RuppWeb. [Link]
-
Unknown Author. (n.d.). Towards phasing using high X-ray intensity. ResearchGate. [Link]
-
Al-Shabib, N.A., et al. (2018). Cytotoxicity assay. The cytotoxicity effect of tryptophan on human cell... ResearchGate. [Link]
-
Love, J., et al. (2010). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. NIH. [Link]
-
Unknown Author. (n.d.). Crystallographic data phasing and refinement statistics (SAD bromine derivative). ResearchGate. [Link]
-
Barclay, E. (2022). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. [Link]
-
Huber, T., et al. (2021). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. ChemRxiv. [Link]
-
Unknown Author. (2010). The phase problem: introduction to phasing methods. Structural Medicine. [Link]
-
Aller, P., et al. (2021). High-Throughput Screening to Obtain Crystal Hits for Protein Crystallography. PMC - NIH. [Link]
-
Baumann, T., et al. (2021). Orthogonal translation with 5-cyanotryptophan as an infrared probe for local structural information, electrostatics, and hydrogen bonding. NIH. [Link]
Sources
- 1. people.bu.edu [people.bu.edu]
- 2. Facing the phase problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phase problem: introduction to phasing methods [www-structmed.cimr.cam.ac.uk]
- 4. SAD phasing: History, current impact and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. people.mbi.ucla.edu [people.mbi.ucla.edu]
- 6. The magic triangle goes MAD: experimental phasing with a bromine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid experimental SAD phasing and hot-spot identification with halogenated fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. Rapid experimental SAD phasing and hot-spot identification with halogenated fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Bromo- DL -tryptophan 99 6548-09-0 [sigmaaldrich.com]
- 11. scbt.com [scbt.com]
- 12. MAD Phasing Strategies Explored with a Brominated Oligonucleotide Crystal at 1.65A Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The magic triangle goes MAD: experimental phasing with a bromine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ruppweb.org [ruppweb.org]
- 17. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 18. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 19. bitesizebio.com [bitesizebio.com]
Application Note: 5-Bromo-D-tryptophan as a Specialized Probe for Protein and Peptide Analysis by NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure, dynamics, and interactions of proteins and peptides at atomic resolution. The introduction of site-specific probes can significantly enhance the information content of NMR experiments. While fluorinated amino acids are widely used for direct ¹⁹F NMR, halogenated analogs like 5-Bromo-D-tryptophan offer a distinct set of advantages as indirect probes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We delve into the underlying principles, detailed protocols for its incorporation via chemical synthesis, and its application in mapping molecular interaction interfaces through Chemical Shift Perturbation (CSP) analysis.
Introduction: Beyond Direct Observation
The power of protein NMR lies in its sensitivity to the local chemical environment of each nucleus. While standard NMR experiments observe ¹H, ¹³C, and ¹⁵N nuclei, incorporating probes can simplify complex spectra and highlight specific regions of interest. Halogenated tryptophans are particularly effective probes due to the significant electronic influence of the halogen atom on the indole ring.
It is critical to distinguish the application of 5-bromotryptophan from the more common 5-fluorotryptophan.
-
5-Fluorotryptophan is used as a direct ¹⁹F NMR probe. The ¹⁹F nucleus has favorable NMR properties (spin ½, 100% natural abundance) and its chemical shift is exquisitely sensitive to the local environment, providing a clean spectral window with no background signals from the biological matrix.[1][2][3][4]
-
5-Bromotryptophan , in contrast, is not used for direct observation. The NMR-active bromine isotopes (⁷⁹Br and ⁸¹Br) are quadrupolar, resulting in extremely broad resonance lines that are unsuitable for high-resolution NMR. Instead, its utility stems from its properties as a "heavy atom." The large, electron-dense bromine atom perturbs the local electronic environment, influencing the chemical shifts of nearby ¹H and ¹⁵N nuclei.[5] This "heavy atom effect" makes 5-bromotryptophan an effective tool for Chemical Shift Perturbation (CSP) studies to map binding interfaces and allosteric changes.
Furthermore, this guide focuses on the D-isomer of 5-bromotryptophan. Unlike L-amino acids, D-amino acids are not incorporated into proteins during ribosomal synthesis in standard expression systems. Therefore, this compound is primarily intended for use in solid-phase peptide synthesis (SPPS) to create custom peptides with unique structural or stability properties.
Physicochemical and Spectroscopic Properties
The strategic utility of this compound is rooted in its specific chemical properties. The substitution of hydrogen with bromine at the 5-position of the indole ring imparts distinct characteristics.
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | [6] |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [6] |
| Molecular Weight | 283.12 g/mol | [6] |
| CAS Number | 6548-09-0 (for DL-isomer) | [6] |
| Key Feature | Contains a heavy bromine atom, which is electron-withdrawing and significantly more polarizable than hydrogen. | |
| NMR Utility | Acts as an indirect probe by inducing chemical shift perturbations on nearby ¹H and ¹⁵N nuclei. Not directly observed. | [5] |
Incorporation of this compound into Peptides
As a D-amino acid, this compound must be incorporated using chemical synthesis. Solid-Phase Peptide Synthesis (SPPS) is the standard and most effective method. This approach allows for precise, site-specific placement of the probe within a desired peptide sequence.
Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual incorporation of Fmoc-5-Br-D-Trp(Boc)-OH into a growing peptide chain on a rink amide resin.
Rationale: The Fmoc (fluorenylmethyloxycarbonyl) group protects the α-amine, while the Boc (tert-butyloxycarbonyl) group protects the indole nitrogen to prevent side reactions during synthesis. This orthogonal protection scheme is standard in modern peptide synthesis.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-5-Br-D-Trp(Boc)-OH
-
Other required Fmoc-protected L-amino acids
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
-
Peptide synthesis vessel and shaker
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection (for the preceding amino acid):
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Shake for 5 minutes. Drain.
-
Repeat with fresh deprotection solution and shake for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
In a separate tube, dissolve Fmoc-5-Br-D-Trp(Boc)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake at room temperature for 2-4 hours.
-
Self-Validation: Perform a Kaiser test to confirm complete coupling (ninhydrin test). If the test is positive (blue beads), repeat the coupling step. If negative (yellow/clear beads), proceed.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for all subsequent amino acids in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the solution to separate the cleaved peptide from the resin beads.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry.
-
Application: Mapping Protein-Ligand Interactions via Chemical Shift Perturbation (CSP)
The primary application of a 5-Br-D-Trp-containing peptide is to serve as a reporter on its molecular environment. When a ligand binds to the peptide, the local environment of the probe changes, inducing detectable shifts in the NMR signals of nearby nuclei.
Workflow for CSP Analysis
Sources
- 1. addi.ehu.es [addi.ehu.es]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Advanced Protein Labeling with 5-Bromo-D-tryptophan for Elucidating Protein-Protein Interactions
Abstract
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and methods that capture these interactions in their native context are invaluable. This guide details the use of 5-Bromo-D-tryptophan (5-Br-D-Trp), a photo-reactive non-canonical amino acid, for covalently trapping protein interaction partners. Upon incorporation into a protein of interest, the bromo-tryptophan moiety can be activated by UV light to form a covalent bond with nearby amino acid residues of an interacting protein, thus "freezing" the interaction for subsequent analysis.[1][2][3] This document provides a comprehensive overview of the principles, applications, and detailed protocols for metabolic and site-specific labeling of proteins with 5-Br-D-Trp, followed by UV-mediated cross-linking and analysis of the resulting conjugates. These methods are designed for researchers in molecular biology, proteomics, and drug development seeking to map PPIs with high spatial resolution.
Principle of the Method
The core of this technique lies in the strategic replacement of native tryptophan residues with this compound, a molecule engineered for photo-activated cross-linking. The workflow is conceptually straightforward yet powerful, involving three main stages: incorporation, photo-activation, and analysis.
-
Incorporation: 5-Br-D-Trp is introduced into the primary sequence of a target protein (the "bait") during synthesis. This can be achieved globally through metabolic labeling in tryptophan-auxotrophic expression systems or at specific, predetermined sites using an expanded genetic code with an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[4][5][6]
-
Photo-activation and Cross-linking: The bromine atom on the indole ring of tryptophan makes the residue susceptible to photo-activation by UV light (typically around 308-325 nm).[7] Irradiation generates a highly reactive species that can form a zero-length covalent bond with electron-rich side chains of amino acids (e.g., Tyr, His, Cys) on an interacting "prey" protein that is in close proximity.[8][9] This covalent capture stabilizes both transient and stable interactions.[10]
-
Analysis: The resulting covalently linked protein complex can be purified and analyzed using standard biochemical techniques, primarily SDS-PAGE and mass spectrometry, to identify the interacting partner and map the site of interaction.[9][11]
Diagram 1: Overall Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical proteomics approach to reveal direct protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Method to Dual Site-Specifically Label a Protein Using Tryptophan Auxotrophic Escherichia coli | bioRxiv [biorxiv.org]
- 7. glenresearch.com [glenresearch.com]
- 8. Photo-activated affinity-site cross-linking of antibodies using tryptophan containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometric analysis of a UV-cross-linked protein–DNA complex: Tryptophans 54 and 88 of E. coli SSB cross-link to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 11. Probing the Conformation of the ISWI ATPase Domain With Genetically Encoded Photoreactive Crosslinkers and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Chemoenzymatic Strategy for the Synthesis of Peptides Containing 5-Bromo-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids, such as halogenated D-tryptophan isomers, into peptide scaffolds is a transformative strategy in modern drug discovery. These modifications can confer remarkable resistance to proteolytic degradation, enhance binding affinity, and modulate pharmacokinetic profiles.[1][2] This guide provides a detailed, field-proven chemoenzymatic methodology for the synthesis of peptides containing 5-Bromo-D-tryptophan. The strategy leverages the precision of Solid-Phase Peptide Synthesis (SPPS) for incorporating the D-tryptophan residue, followed by the exquisite site-selectivity of an engineered tryptophan halogenase for post-synthetic bromination. This two-stage approach circumvents the challenges of preparing and incorporating pre-brominated amino acid derivatives during synthesis and offers a robust, modular platform for generating novel peptide therapeutics.
The Chemoenzymatic Synthesis Paradigm
A purely enzymatic synthesis for a custom peptide containing a non-canonical amino acid like this compound is not currently a mainstream, scalable approach. Instead, a more powerful and versatile strategy combines the strengths of robust chemical synthesis with the unparalleled specificity of biocatalysis.[3][4]
Our recommended workflow is as follows:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled on a solid support using standard Fmoc chemistry, incorporating a D-tryptophan residue at the desired position. The indole side chain is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions.[5]
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed using a carefully formulated acidic cleavage cocktail.
-
Enzymatic Bromination: The purified D-tryptophan-containing peptide is then subjected to a regioselective bromination reaction catalyzed by a flavin-dependent tryptophan halogenase, which specifically targets the C5 position of the indole ring.[6][7][8]
-
Purification and Analysis: The final this compound peptide is purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and characterized by mass spectrometry and NMR to confirm its identity and purity.
Part I: Solid-Phase Peptide Synthesis (SPPS) of D-Tryptophan Peptides
Expertise & Causality: The foundation of this process is a high-fidelity chemical synthesis. We use Fmoc/tBu chemistry due to its robustness and milder deprotection conditions compared to Boc/Bzl chemistry. The critical choice is the use of Fmoc-D-Trp(Boc)-OH . The Boc group on the indole nitrogen is acid-labile and provides essential protection against electrophilic attack and modification during the repeated acidic conditions of Fmoc deprotection and, most importantly, during the final cleavage from the resin.[1][5] This prevents the formation of deleterious side products, ensuring the crude peptide is of high quality for the subsequent enzymatic step.
Protocol 2.1: Manual Fmoc-SPPS of D-Tryptophan Peptide
This protocol is based on a 0.1 mmol synthesis scale using a standard rink amide resin for a C-terminally amidated peptide.
-
Resin Preparation:
-
Place 130-150 mg of Rink Amide MBHA resin (loading ~0.7 mmol/g) into a fritted reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 1 hour with gentle agitation. Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 2 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with a second 2 mL portion of 20% piperidine in DMF for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the amino acid by dissolving Fmoc-amino acid (0.4 mmol, 4 eq) and HBTU (0.38 mmol, 3.8 eq) in 1 mL of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature. For coupling Fmoc-D-Trp(Boc)-OH , extend this time to 4 hours to overcome potential steric hindrance.
-
Self-Validation: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (5 x 2 mL).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the sequence until the full peptide is assembled.
-
-
Final Cleavage and Deprotection:
-
After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Wash the peptide-resin with DMF (3x), then dichloromethane (DCM) (3x), and dry under a stream of nitrogen for 30 minutes.
-
Prepare the cleavage cocktail (see Table 1). Add 3 mL to the dried resin.
-
Agitate gently at room temperature for 3-4 hours. The scavengers in the cocktail are critical to protect the now-deprotected tryptophan indole ring from re-alkylation by carbocations generated from other side-chain protecting groups.[1][9][10][11]
-
Filter the resin and collect the TFA solution into a 50 mL conical tube.
-
Precipitate the crude peptide by adding the TFA solution dropwise into 40 mL of cold diethyl ether.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the peptide.
-
Decant the ether, wash the pellet with more cold ether, and centrifuge again.
-
Dry the crude peptide pellet under vacuum.
-
| Table 1: Recommended Cleavage Cocktail for Tryptophan-Containing Peptides (Reagent K) [9][11] | |
| Component | Volume Percentage (v/v) |
| Trifluoroacetic Acid (TFA) | 82.5% |
| Phenol | 5% |
| Water | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
| Rationale | Protects Cys, Met, Tyr, and especially Trp residues from modification during cleavage. |
Part II: Enzymatic 5-Bromination of D-Tryptophan Peptides
Expertise & Causality: This step leverages the remarkable specificity of flavin-dependent tryptophan halogenases. These enzymes utilize a flavin cofactor (FADH₂) and a halide salt to generate a potent halogenating species within the confines of their active site.[6][7] This ensures highly regioselective halogenation, typically at the C5 or C6 position of the indole ring, avoiding the complex mixtures often produced by non-enzymatic chemical halogenation. Studies have shown that certain halogenases, like PyrH, are permissive and can effectively halogenate tryptophan residues within peptide sequences, including D-isomers.[8][12][13] The reaction requires a flavin reductase to continuously regenerate the active FADH₂ cofactor using NADH.
Protocol 3.1: Enzymatic Bromination
This protocol is adapted from demonstrated methods for the in vitro halogenation of peptides.[6][7][8]
-
Enzyme Preparation:
-
Express and purify the tryptophan halogenase (e.g., PyrH) and a suitable flavin reductase (e.g., from Bacillus subtilis) as recombinant proteins. Standard protocols for His-tag purification are sufficient.
-
Determine the protein concentrations using a Bradford assay or Nanodrop.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture as described in Table 2.
-
Dissolve the crude D-Trp peptide in the reaction buffer to the desired final concentration.
-
Add all components except NADH to the tube.
-
-
Reaction Execution:
-
Initiate the reaction by adding NADH.
-
Incubate the reaction at 30-37°C for 4-12 hours with gentle shaking.
-
Self-Validation: Monitor the reaction progress by taking small aliquots at different time points (e.g., 2, 4, 8, 12 hours) and analyzing them by LC-MS to observe the conversion of the starting peptide to the brominated product (mass increase of ~79 Da for single bromination).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of acetonitrile or by flash freezing in liquid nitrogen. The sample is now ready for purification.
-
| Table 2: Typical Enzymatic Bromination Reaction Conditions | |
| Component | Final Concentration |
| Tris-HCl Buffer (pH 7.5) | 50 mM |
| D-Trp Peptide Substrate | 1-2 mM |
| Tryptophan Halogenase (PyrH) | 10-20 µM |
| Flavin Reductase | 1-2 µM |
| FAD | 50 µM |
| NADH | 2-4 mM |
| Sodium Bromide (NaBr) | 50-100 mM |
| Total Volume | 1 mL (scalable) |
| Temperature | 30-37 °C |
| Time | 4-12 hours |
Part III: Purification and Characterization
Expertise & Causality: Post-synthesis processing is crucial for isolating the target peptide. RP-HPLC is the gold standard for peptide purification, separating molecules based on their hydrophobicity.[6][14][15] Bromination of the tryptophan residue will slightly increase the peptide's hydrophobicity, leading to a longer retention time on the RP-HPLC column compared to the unreacted starting material, which aids in separation. For characterization, mass spectrometry provides definitive confirmation of the molecular weight change, while NMR is the ultimate tool for confirming the precise location of the bromine atom on the indole ring.[8][16]
Protocol 4.1: RP-HPLC Purification
-
System Setup:
-
Use a preparative C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Purification Run:
-
Dissolve the quenched reaction mixture (or crude SPPS peptide) in a minimal amount of Mobile Phase A.
-
Inject the sample onto the column.
-
Run a linear gradient, for example, from 5% to 65% Mobile Phase B over 40 minutes, at a flow rate appropriate for the column size.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peaks.
-
-
Analysis and Pooling:
-
Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify those containing the pure desired product.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
Protocol 4.2: Characterization
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the purified peptide in 50% acetonitrile/water.
-
Analyze using ESI-MS or MALDI-TOF.
-
Validation: Confirm the presence of a molecular ion peak corresponding to the theoretical mass of the this compound peptide. The mass should show an isotopic pattern characteristic of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). This will be an increase of ~78.9 Da (for ⁷⁹Br) or ~80.9 Da (for ⁸¹Br) compared to the starting peptide.[4][16][17]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sufficient amount of the purified peptide (~1-2 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H NMR spectra.
-
Validation: The regiochemistry of bromination is confirmed by analyzing the aromatic region of the spectrum. For C5-bromination, the characteristic proton signals for H4, H6, and H7 of the indole ring will be observed as doublets, while the H2 proton will be a singlet. This pattern is distinct from that of unmodified tryptophan or other brominated isomers.[8][18]
-
References
-
Sana, B., Ke, D., Li, E. H. Y., Ho, T., Seayad, J., Duong, H. A., & Ghadessy, F. J. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Biomolecules, 12(12), 1841. [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent K. Retrieved from [Link]
-
Payne, J. T., et al. (2022). Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme. bioRxiv. [Link]
-
Agilent Technologies. (2022). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]
-
Zubarev, R. A. (2013). Identification of Protein Modifications by Mass Spectrometry. Linköping University. [Link]
-
Jakas, A., et al. (2019). Recent Advances in Chemoenzymatic Peptide Syntheses. Polymers, 11(8), 1329. [Link]
-
Chakravarthy, C., & Lakshmi, A. (2014). Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique. Journal of Advances in Science and Technology, 8(15). [Link]
-
Tolbert, T. J., & Wong, C. H. (2004). Sortase-mediated protein ligation: a new method for protein engineering. Journal of the American Chemical Society, 126(28), 8654–8655. [Link]
-
Gau, B., et al. (2013). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology, 8(1), 41-52. [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1168. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved from [Link]
-
Sewald, N. (2018). Enzymatic Late‐Stage Halogenation of Peptides. Angewandte Chemie International Edition, 57(42), 13838-13841. [Link]
- Domínguez de María, P. (Ed.). (2018). Chemoenzymatic and Chemo-biocatalytic Synthesis of Functional Molecules. MDPI.
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]
-
Sewald, N., et al. (2018). Enzymatic Late‐Stage Halogenation of Peptides. Chemistry – A European Journal, 24(62), 16458-16462. [Link]
-
Sana, B., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. PMC. [Link]
-
Sana, B., et al. (2022). Site-specific Halogenation of Peptides and Proteins using engineered Halogenase Enzymes. bioRxiv. [Link]
-
Fields, G. B. (2005). Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]
-
Atherton, E., & Sheppard, R. C. (1985). Solid-phase synthesis of tryptophan-containing peptides. Journal of the Chemical Society, Chemical Communications, (3), 165-166. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Trant, J. (2021, March 17). Lecture 17 Solid Phase Peptide Synthesis [Video]. YouTube. [Link]
-
Sun, H., & Oldfield, E. (2004). Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and Quantum Chemical Investigation. Journal of the American Chemical Society, 126(11), 3469-3482. [Link]
-
Sun, H., & Oldfield, E. (2004). Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and Quantum Chemical Investigation. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. hplc.eu [hplc.eu]
- 4. Determination of oxidative protein modifications using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
- 8. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 12. Enzymatic Late‐Stage Halogenation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. agilent.com [agilent.com]
- 15. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology [mdpi.com]
- 16. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. msf.ucsf.edu [msf.ucsf.edu]
- 18. feh.scs.illinois.edu [feh.scs.illinois.edu]
using 5-Bromo-D-tryptophan in cell culture for protein expression
Application Note & Protocol
Topic: Strategic Incorporation of 5-Bromotryptophan into Recombinant Proteins Using Cell Culture Systems
Audience: Researchers, scientists, and drug development professionals.
Abstract
The site-specific or global incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful strategy for elucidating protein structure, function, and for the development of novel protein-based therapeutics. Halogenated amino acids, such as 5-Bromotryptophan, are particularly valuable tools, offering unique biophysical properties that can be exploited for advanced analytical techniques. This guide provides a comprehensive overview of the principles and a detailed protocol for incorporating 5-Bromotryptophan into recombinant proteins expressed in cell culture. We will address the critical distinction between D- and L-stereoisomers, explain the underlying mechanism of incorporation in auxotrophic systems, and detail robust methods for validating the final modified protein.
Introduction: Expanding the Proteomic Toolbox with Non-Canonical Amino Acids
The 20 canonical amino acids encoded by the universal genetic code provide a remarkable diversity of chemical functionalities. However, by expanding this repertoire to include non-canonical amino acids (ncAAs), we can introduce novel chemical handles, probes, and structural modifications into target proteins.[1] This technique, broadly known as genetic code expansion, has unlocked new avenues in protein engineering, drug discovery, and fundamental biological research.[2]
Halogenated tryptophan analogs, in particular, serve as powerful probes for biophysical studies. The introduction of a heavy bromine atom into the tryptophan indole ring can be leveraged for X-ray crystallography, while also subtly altering the electronic and fluorescent properties of the residue.[3][4] This application note focuses on 5-Bromotryptophan, a commercially available analog, and provides a practical framework for its successful incorporation into recombinant proteins.
5-Bromotryptophan: Properties and Critical Stereoisomer Considerations
Successful incorporation begins with a clear understanding of the reagent. 5-Bromotryptophan is available in different forms, and the choice of stereoisomer is paramount for in-vivo incorporation experiments.
Chemical and Physical Properties
The key properties of the L- and D-isomers of 5-Bromotryptophan are summarized below.
| Property | 5-Bromo-L-tryptophan | 5-Bromo-D-tryptophan |
| Synonyms | 2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | (R)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid |
| CAS Number | 25197-94-0 | 93299-40-2[5] |
| Molecular Formula | C₁₁H₁₁BrN₂O₂[6][7] | C₁₁H₁₁BrN₂O₂[5] |
| Molecular Weight | 283.12 g/mol [6][7][8] | 283.12 g/mol [5] |
| Appearance | White to light beige powder[7] | Pale yellow or white solid[6] |
The Stereoisomer Challenge: Why 5-Bromo-L-tryptophan is Essential for Ribosomal Synthesis
A crucial point of experimental design is that the entire translational machinery of the cell—from aminoacyl-tRNA synthetases to the ribosome itself—is stereospecific for L-amino acids .[1] While this compound is a valid chemical reagent, it is not a substrate for ribosomal protein synthesis in standard cellular systems.
-
D-Amino Acids in Nature: D-amino acids are found in nature, but they are typically incorporated into structures like bacterial cell walls or small peptides via non-ribosomal peptide synthetases (NRPSs).
-
Applications for this compound: This isomer is a valuable building block for chemical solid-phase peptide synthesis or can be used in studies as a potential metabolic inhibitor or modulator.[9][10]
-
The Path Forward: For the purpose of expressing a full-length recombinant protein containing this analog in a cell-based system (in vivo), 5-Bromo-L-tryptophan is the required reagent. The remainder of this guide will focus exclusively on the incorporation of the L-isomer.
Mechanism of Incorporation: The Tryptophan Auxotroph Method
The most straightforward method for globally replacing all tryptophan residues in a protein with an analog is to use a tryptophan-auxotrophic expression host.[11][12] An auxotroph is a strain of an organism that is unable to synthesize a particular essential compound, in this case, tryptophan. The logic of this approach is to grow the cells to a sufficient density in the presence of natural L-tryptophan, then starve them of it and provide only the 5-Bromo-L-tryptophan analog prior to inducing recombinant protein expression.
The cell's native tryptophanyl-tRNA synthetase (TrpRS) must be able to recognize and charge the analog to its corresponding tRNA (tRNATrp). Fortunately, TrpRS is known to be relatively permissive and can accept a variety of tryptophan analogs, including 5-Bromotryptophan.
Figure 1: Workflow for incorporating 5-Bromo-L-tryptophan into a target protein using a tryptophan-auxotrophic E. coli expression system.
Experimental Protocol: Incorporation in E. coli
This protocol is designed for the expression of a target protein from a T7-based expression vector in a tryptophan-auxotrophic E. coli strain.
Materials and Reagents
| Reagent | Specification | Example Supplier |
| Expression Host | E. coli Trp-auxotroph, DE3 lysogen (e.g., B834(DE3)) | MilliporeSigma |
| Expression Vector | T7 promoter-based (e.g., pET series) with target gene | N/A |
| 5-Bromo-L-tryptophan | >98% purity | MedChemExpress[13] |
| L-Tryptophan | Cell culture grade | Any major supplier |
| Rich Growth Medium | Luria-Bertani (LB) Broth | Any major supplier |
| Minimal Medium | M9 minimal medium salts | Any major supplier |
| Carbon Source | 0.4% (w/v) Glucose (sterile) | Any major supplier |
| Supplements | 1 mM MgSO₄, 0.1 mM CaCl₂ (sterile) | Any major supplier |
| Inducer | 1 M IPTG (Isopropyl β-D-1-thiogalactopyranoside), sterile | Any major supplier |
| Antibiotic | Appropriate for the expression vector (e.g., Kanamycin) | Any major supplier |
Step-by-Step Methodology
Day 1: Starter Culture
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic and 50 mg/L L-tryptophan with a single colony of the expression host containing the plasmid of interest.
-
Incubate overnight at 37°C with shaking (225 rpm).
Day 2: Growth, Wash, and Induction
-
Growth: Inoculate 1 L of M9 minimal medium (supplemented with glucose, MgSO₄, CaCl₂, antibiotic, and 50 mg/L L-tryptophan) with the 5 mL overnight culture.
-
Incubate at 37°C with shaking until the culture reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8). Causality Note: Reaching this density ensures the cells are healthy and metabolically active for robust protein expression.
-
Harvest and Wash: Transfer the culture to sterile centrifuge bottles. Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Decant the supernatant completely. Resuspend the cell pellet in 200 mL of sterile, pre-warmed (37°C) M9 minimal medium lacking any tryptophan.
-
Repeat the centrifugation and wash step one more time. Causality Note: These two wash steps are critical to deplete the intracellular pool of L-tryptophan, maximizing the incorporation efficiency of the analog.
-
Resuspension and Analog Addition: Resuspend the final cell pellet in 1 L of pre-warmed M9 minimal medium (supplemented as before, but without any tryptophan).
-
Add 5-Bromo-L-tryptophan to a final concentration of 50-75 mg/L.
-
Allow the cells to acclimate by incubating for 15 minutes at 37°C with shaking.
-
Induction: Add IPTG to a final concentration of 0.5-1 mM to induce protein expression.
-
Expression: Reduce the temperature to 25-30°C and incubate for 4-6 hours (or optimize as needed for your specific protein). Causality Note: Lowering the temperature can improve protein solubility and folding.
-
Final Harvest: Pellet the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for protein purification.
Validation of 5-Bromo-L-tryptophan Incorporation
Confirming the successful incorporation of the analog is a critical quality control step. Mass spectrometry is the definitive method for this analysis.
Mass Spectrometry Analysis
The most common approach is "bottom-up" proteomics, where the purified protein is digested (e.g., with trypsin) and the resulting peptides are analyzed by LC-MS/MS.[14][15][16]
-
Mass Shift: The bromine atom is significantly heavier than the hydrogen it replaces. This results in a predictable mass shift for any peptide containing the analog.
| Amino Acid | Monoisotopic Mass (Da) | Mass Change vs. Trp |
| L-Tryptophan (Trp) | 204.0899 | 0 |
| 5-Bromo-L-tryptophan | 281.9997 (⁷⁹Br) / 284.0015 (⁸¹Br) | +77.9098 / +79.9116 |
-
Isotopic Signature: A key advantage of using bromine is its distinct isotopic pattern. Natural bromine exists as two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. In the mass spectrum, any peptide containing 5-Bromotryptophan will appear as a pair of peaks separated by ~2 Da with nearly equal intensity. This provides an unambiguous signature confirming incorporation.
Spectroscopic Analysis
While not as definitive as mass spectrometry, changes in the protein's UV-Visible or fluorescence spectrum can provide rapid, qualitative evidence of incorporation. The addition of the bromine atom to the indole ring is expected to cause a slight red-shift (a shift to longer wavelengths) in the absorbance and fluorescence emission maxima compared to the native protein.[17][18]
Applications in Research and Drug Development
The successful incorporation of 5-Bromotryptophan opens the door to several advanced applications.
Figure 2: Key properties imparted by 5-Bromotryptophan and their resulting applications in protein science and drug development.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Protein Yield | • 5-Bromotryptophan is toxic to the cells.• The modified protein is misfolded and degraded. | • Reduce the concentration of 5-Br-Trp during induction.• Lower the post-induction expression temperature (e.g., to 18-20°C).• Co-express molecular chaperones. |
| Low Incorporation Efficiency | • Incomplete removal of native L-tryptophan.• Degradation of 5-Br-Trp in the medium.[19][20] | • Add an additional wash step before resuspension in analog-containing medium.• Prepare the 5-Br-Trp solution fresh before use.• Confirm the identity and purity of the analog stock. |
| No Protein Expression | • The modified TrpRS is inactive.• The modified protein is essential for cell viability or the expression machinery (e.g., T7 RNA Polymerase).[12] | • This is unlikely for a simple auxotroph but possible. Ensure the target protein itself is not essential.• For T7 systems, if T7 RNA polymerase contains Trp, its function might be compromised. Consider alternative expression systems if problems persist. |
References
-
Tryptophan-based Fluorophores for Studying Protein Conformational Changes. (2011). National Center for Biotechnology Information. [Link]
-
Noncanonical Amino Acids Incorporation Model Proteins Using an E.coli. (2022). YouTube. [Link]
-
Incorporation of non-canonical amino acids. (2014). National Center for Biotechnology Information. [Link]
-
Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. (2019). Frontiers in Pharmacology. [Link]
-
Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. (2020). National Center for Biotechnology Information. [Link]
-
Incorporation of Non-Canonical Amino Acids into Proteins by Global Reassignment of Sense Codons. (2018). Springer Nature Experiments. [Link]
-
Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. (2023). National Center for Biotechnology Information. [Link]
-
Chemoselective Tryptophan Labeling with Rhodium Carbenoids at Mild pH. (2009). National Center for Biotechnology Information. [Link]
-
Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. (2014). National Center for Biotechnology Information. [Link]
-
5-Bromo-DL-tryptophan. (n.d.). PubChem. [Link]
-
Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei. (2019). National Center for Biotechnology Information. [Link]
-
Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. (2017). Journal of the American Chemical Society. [Link]
-
Efficient biosynthetic incorporation of tryptophan and indole analogs in an integral membrane protein. (2001). National Center for Biotechnology Information. [Link]
-
Tryptophan: A Unique Role in the Critically Ill. (2021). National Center for Biotechnology Information. [Link]
-
Fast mass spectrometry detection of tryptophan-containing peptides and proteins by reduction with pyridine-borane. (2013). PubMed. [Link]
-
(a) l-Tryptophan (1) and selected fluorescent unnatural analogues. (b) Design of carbazole-derived α-amino acids for incorporation into peptides. (2018). ResearchGate. [Link]
-
Site-Specific Incorporation of Tryptophan Analogues into Recombinant Proteins in Bacterial Cells. (2009). ResearchGate. [Link]
-
Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. (2021). MDPI. [Link]
-
Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. (2016). National Center for Biotechnology Information. [Link]
-
(PDF) Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. (2021). ResearchGate. [Link]
-
Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. (2023). National Center for Biotechnology Information. [Link]
-
A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate. (2023). National Center for Biotechnology Information. [Link]
-
Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. (2015). MDPI. [Link]
-
On the efficient bio-incorporation of 5-hydroxy-tryptophan in recombinant proteins expressed in Escherichia coli with T7 RNA polymerase-based vectors. (2017). PubMed. [Link]
-
Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. (2021). PubMed. [Link]
-
ANALYSIS OF PROTEINS. (n.d.). University of Massachusetts. [Link]
-
Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation. (2022). YouTube. [Link]
-
Efficient Incorporation of DOPA into Proteins Free from Competition with Endogenous Translation Termination Machinery. (2024). MDPI. [Link]
-
A rapid and direct method for the quantitative determination of tryptophan in the intact protein. (1970). National Center for Biotechnology Information. [Link]
-
Protein Mass Spectrometry Made Simple. (2017). National Center for Biotechnology Information. [Link]
-
Tryptophanemia is controlled by a tryptophan-sensing mechanism ubiquitinating tryptophan 2,3-dioxygenase. (2021). National Center for Biotechnology Information. [Link]
-
Oxidation of the aromatic amino acids tryptophan and tyrosine disrupts their anabolic effects on bone marrow mesenchymal stem cells. (2015). National Center for Biotechnology Information. [Link]
-
Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences. (2015). National Center for Biotechnology Information. [Link]
-
Mass spectrometry-based protein identification in proteomics-a review. (2021). PubMed. [Link]
-
Protein Analysis Techniques Explained. (2019). ATA Scientific. [Link]
-
5 methods to quantify proteins. (2023). Abyntek Biopharma. [Link]
Sources
- 1. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 2. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eMolecules AstaTech / this compound / 0.25g / 164728916 / 67492 | Fisher Scientific [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 5-Bromo-DL-tryptophan, 99% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 5-溴-DL-色氨酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. aralezbio-store.com [aralezbio-store.com]
- 10. Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient biosynthetic incorporation of tryptophan and indole analogs in an integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the efficient bio-incorporation of 5-hydroxy-tryptophan in recombinant proteins expressed in Escherichia coli with T7 RNA polymerase-based vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. Protein Mass Spectrometry Made Simple - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass spectrometry-based protein identification in proteomics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 5-Bromo-D-tryptophan as an Intrinsic Fluorescent Probe for Elucidating Protein Structure and Function
Introduction: Beyond the Limits of Native Tryptophan Fluorescence
The intrinsic fluorescence of proteins, primarily arising from the amino acid tryptophan, is a powerful tool for probing protein structure, dynamics, and interactions.[1] The indole side chain of tryptophan is exquisitely sensitive to its local environment; changes in solvent polarity, ligand binding, or protein conformation can manifest as shifts in its fluorescence emission spectrum or intensity.[2][3] This sensitivity has made tryptophan a workhorse for biophysical studies.
However, reliance on native tryptophan has inherent limitations. Many proteins contain multiple tryptophan residues, making it difficult to isolate signals from a specific region of interest.[4] Furthermore, the spectral properties of tryptophan can overlap with other fluorophores, complicating assays like Förster Resonance Energy Transfer (FRET).
To overcome these challenges, researchers are increasingly turning to unnatural amino acids (UAAs) with unique photophysical properties. 5-Bromo-D-tryptophan (5-Br-Trp), a halogenated analog of tryptophan, emerges as a strategic tool for these advanced studies. The introduction of a heavy bromine atom at the 5th position of the indole ring alters the electronic properties of the chromophore, predictably shifting its absorption and fluorescence spectra.[5][6] This modification allows 5-Br-Trp to serve as a site-specific, spectrally distinct intrinsic probe that can be biosynthetically incorporated into any desired position within a protein. This guide provides a comprehensive overview of the properties of 5-Br-Trp and detailed protocols for its application in protein science.
Physicochemical and Spectroscopic Properties
The defining feature of this compound is the bromine substitution on the indole ring. This modification significantly influences its properties compared to the canonical L-tryptophan.
Table 1: Physicochemical Properties of 5-Bromo-DL-tryptophan vs. L-Tryptophan
| Property | 5-Bromo-DL-tryptophan | L-Tryptophan | Source(s) |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | C₁₁H₁₂N₂O₂ | [7][8] |
| Molecular Weight | 283.12 g/mol | 204.23 g/mol | [7] |
| Appearance | Off-white to light beige crystalline powder | White to yellowish-white powder | [9] |
| Melting Point | ~264 °C (decomposes) | ~289 °C (decomposes) | [9] |
The primary advantage of using 5-Br-Trp lies in its altered spectroscopic characteristics. Halogenation is known to cause a bathochromic (red) shift in the absorption and emission spectra. This shift is critical for designing experiments where selective excitation is required or for developing FRET pairs with improved spectral overlap.
Table 2: Comparison of Anticipated Spectroscopic Properties
| Spectroscopic Parameter | 5-Bromotryptophan (Anticipated) | L-Tryptophan | Source(s) |
| Absorption Maxima (λmax, abs) | Shifted to longer wavelengths (>280 nm) | ~280 nm | [5][6] |
| Emission Maxima (λmax, em) | Shifted to longer wavelengths (>350 nm in water) | ~350 nm (in water) | [6][10] |
| Quantum Yield (ΦF) | Generally lower due to heavy atom effect | 0.14 (in water) | [3] |
| Fluorescence Lifetime (τ) | Generally shorter | ~2.6 ns (in water) | [4] |
Note: Experimental spectroscopic values for 5-Br-Trp incorporated into proteins can vary significantly depending on the local environment. The values presented are based on predictions from related halogenated tryptophan analogs.[5][6]
Methodology for Site-Specific Incorporation
The site-specific incorporation of 5-Br-Trp into a target protein is achieved by expanding the genetic code of an expression host, typically E. coli. This process relies on an "orthogonal" aminoacyl-tRNA synthetase and its cognate transfer RNA (tRNA) pair, which function independently of the host's own machinery.[11] An amber stop codon (UAG) or an opal stop codon (UGA) is introduced at the desired site in the gene of interest. The orthogonal synthetase is engineered to specifically recognize and charge 5-Br-Trp onto the orthogonal tRNA, which in turn recognizes the stop codon and inserts 5-Br-Trp during protein translation.[11][12]
Caption: Workflow for site-specific incorporation of this compound (5-Br-Trp).
Protocol 3.1: General Protocol for Site-Specific Incorporation of 5-Br-Trp in E. coli
This protocol provides a general framework. Optimization of expression conditions and 5-Br-Trp concentration is recommended for each target protein.
Materials:
-
Plasmid 1: Containing the gene of interest with an amber (TAG) codon at the desired position and a suitable resistance marker.
-
Plasmid 2: Containing the engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 5-Br-Trp, with a different resistance marker.
-
E. coli expression host (e.g., BL21(DE3)).
-
This compound powder.
-
Standard bacterial growth media (e.g., LB broth, Terrific Broth).
-
Minimal media (e.g., M9) supplemented with glucose, MgSO₄, and required amino acids except for tryptophan.
-
Appropriate antibiotics, Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Transformation: Co-transform the E. coli expression host with both the target protein plasmid and the orthogonal system plasmid. Select for positive colonies on LB agar plates containing both antibiotics.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB broth with both antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture:
-
Inoculate 1 L of minimal media with the overnight starter culture.
-
Add both antibiotics.
-
Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Causality Checkpoint: Using minimal media is crucial to reduce the endogenous pool of tryptophan, which could otherwise compete with 5-Br-Trp for incorporation.
-
-
Induction:
-
Add this compound to a final concentration of 1-2 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Reduce the temperature to 18-25°C and continue to grow for 12-18 hours. The lower temperature often improves protein folding and solubility.
-
-
Harvesting and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells (e.g., by sonication or high-pressure homogenization).
-
Clarify the lysate by centrifugation.
-
Purify the target protein from the supernatant using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography).
-
-
Validation: Confirm the incorporation of 5-Br-Trp using mass spectrometry (LC-MS/MS), which will show a mass shift corresponding to the bromine isotope pattern.
Applications in Protein Science
Fluorescence Quenching Assays for Protein-Ligand Interactions
The fluorescence of 5-Br-Trp can be quenched upon the binding of a ligand, either through direct contact (collisional or static quenching) or through a binding-induced conformational change that moves the probe to a more quenching environment.[13][14] This phenomenon can be used to quantitatively measure binding affinities (dissociation constant, Kd).
Caption: The FRET process using 5-Br-Trp as an intrinsic donor.
Protocol 4.3.1: Measuring Intramolecular Distance using a 5-Br-Trp FRET Pair
Prerequisites:
-
A protein with 5-Br-Trp incorporated at one site.
-
The same protein with a FRET acceptor dye covalently attached at a second, specific site (e.g., via a cysteine residue).
Procedure:
-
Spectra Acquisition:
-
Measure the fluorescence emission spectrum of the donor-only labeled protein (5-Br-Trp) by exciting at the donor's excitation wavelength (e.g., 295 nm).
-
Measure the absorption spectrum of the acceptor-only labeled protein to determine its concentration and extinction coefficient at the donor's emission wavelength.
-
Measure the fluorescence emission spectrum of the dual-labeled (Donor-Acceptor) protein, also exciting at the donor's wavelength.
-
-
Observation of FRET: A successful FRET system will exhibit two key features in the dual-labeled sample's spectrum compared to the sum of the single-labeled samples:
-
A decrease in the donor's fluorescence intensity (donor quenching).
-
An increase in fluorescence intensity at the acceptor's emission wavelength (sensitized emission).
-
-
Calculate FRET Efficiency (E): FRET efficiency can be calculated from the quenching of the donor fluorescence:
-
E = 1 - (FDA / FD)
-
Where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the intensity of the donor in the absence of the acceptor.
-
-
Calculate Inter-probe Distance (r): The distance between the donor and acceptor can be calculated using the Förster equation:
-
r = R₀ * [ (1/E) - 1 ]1/6
-
Where R₀ (the Förster distance) is the distance at which FRET efficiency is 50%. R₀ is a constant for a given FRET pair and can be calculated from the spectral overlap of the donor emission and acceptor absorption, the quantum yield of the donor, and the relative orientation of the dipoles. [15]
-
Summary and Future Outlook
This compound provides a significant enhancement to the toolkit of protein biochemists and drug development professionals. By offering a spectrally distinct and site-specifically placeable fluorescent probe, it enables a level of precision that is often unattainable with native tryptophan fluorescence. Its utility in defining protein-ligand interactions, mapping conformational changes, and measuring intramolecular distances makes it a versatile tool for fundamental research and high-throughput screening. Future applications will likely see the development of novel FRET pairs and the use of 5-Br-Trp in more complex cellular environments to study protein function in real-time.
References
-
PubChem. (n.d.). 5-Bromo-DL-tryptophan. Retrieved from [Link]
-
Vivian, J. T., & Callis, P. R. (2001). Mechanisms of tryptophan fluorescence quenching by amides. Biophysical Journal, 80(5), 2093-2109. (Note: While this is a general reference on quenching, the principles apply. A direct link to a protocol was not found in the search results, so a foundational paper is cited.) A representative protocol can be found at: Hu, Y., et al. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 9(11), e3253. URL: [Link]
-
Sharma, H. C., et al. (2016). Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria. Journal of Bioenergetics and Biomembranes, 48(3), 241-248. URL: [Link]
-
Wang, L., et al. (2006). Tryptophan-based Fluorophores for Studying Protein Conformational Changes. Bioorganic & Medicinal Chemistry, 14(18), 6208-6216. URL: [Link]
-
Bittner, S. (2006). The five bromotryptophans. Amino Acids, 31(4), 415-424. URL: [Link]
-
Science.gov. (n.d.). tryptophan fluorescence quenching: Topics. Retrieved from [Link]
-
Ward, C. W., et al. (2011). Fluorescent ribonucleoside as a FRET acceptor for tryptophan in native proteins. Journal of the American Chemical Society, 133(43), 17162-17165. URL: [Link]
-
Hogue, C. W., et al. (1992). A new intrinsic fluorescent probe for proteins. Biosynthetic incorporation of 5-hydroxytryptophan into oncomodulin. FEBS letters, 310(3), 269-272. URL: [Link]
-
CORE. (2016). Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact. Retrieved from [Link]
-
Kar, P., et al. (2020). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. International Journal of Molecular Sciences, 21(23), 9095. URL: [Link]
-
Evident Scientific. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Microscopy. Retrieved from [Link]
-
Mollica, A., et al. (2012). Synthesis of (S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry. Molecules, 17(5), 5422-5437. (Note: While about dibromo-tryptophan, the synthetic principles are relevant). URL: [Link]
-
Krishnamoorthy, G., et al. (2007). Employing the fluorescence anisotropy and quenching kinetics of tryptophan to hunt for residual structures in. Journal of Chemical Sciences, 119(5), 469-476. URL: [Link]
-
ChemistryViews. (2023). Enzymatic Bromination of Proteins at C-Terminal Tryptophan. Retrieved from [Link]
-
BMG LABTECH. (2022). Tryptophan Fluorescence: nature's probe. Retrieved from [Link]
-
Gräwert, M. A., et al. (2012). 5-fluoro-D,L-tryptophan as a dual NMR and fluorescent probe of α-synuclein. Methods in Molecular Biology, 895, 197-209. URL: [Link]
-
Chemistry LibreTexts. (2023). Fluorescence Resonance Energy Transfer. Retrieved from [Link]
-
NIH. (2020). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. Retrieved from [Link]
-
MIT News. (2020). New technology enables fast protein synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications. Retrieved from [Link]
-
Human Metabolome Database. (2020). Showing metabocard for 5-Bromotryptophan (HMDB0240660). Retrieved from [Link]
-
Kwon, I., & Tirrell, D. A. (2007). Site-specific incorporation of tryptophan analogues into recombinant proteins in bacterial cells. Journal of the American Chemical Society, 129(34), 10431-10437. URL: [Link]
-
Arnold, F. H., et al. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society, 139(30), 10224-10227. URL: [Link]
-
van der Veer, P. D., et al. (2022). The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. Biochemistry, 61(16), 1735-1744. URL: [Link]
-
Applied Photophysics. (n.d.). Protein-Ligand Interaction. Retrieved from [Link]
-
Otting, G., & Huber, T. (2022). Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Sensors, 7(1), 104-110. URL: [Link]
-
MDPI. (n.d.). Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. Retrieved from [Link]
-
Schultz, P. G., et al. (2005). Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells. Proceedings of the National Academy of Sciences, 102(11), 3934-3939. URL: [Link]
-
Otting, G., & Huber, T. (2024). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society. URL: [Link]
-
NIH. (2022). Studying protein-ligand interactions by protein-denaturation and quantitative cross-linking mass spectrometry. Retrieved from [Link]
-
Molecular Devices. (n.d.). Measure intrinsic tryptophan fluorescence on the SpectraMax iD3 microplate reader. Retrieved from [Link]
-
ResearchGate. (2018). Protein–Ligand Interactions: Fundamentals. Retrieved from [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-BROMO-DL-TRYPTOPHAN | 6548-09-0 [chemicalbook.com]
- 10. Measure intrinsic tryptophan fluorescence on SpectraMax iD3 Reader [moleculardevices.com]
- 11. Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. mdpi.com [mdpi.com]
site-specific incorporation of 5-Bromo-D-tryptophan using amber suppression
Application Note & Protocol
Topic: Site-Specific Incorporation of 5-Bromo-D-tryptophan via Amber Suppression
Audience: Researchers, scientists, and drug development professionals.
Introduction: Expanding the Genetic Code with D-Amino Acids
The ability to incorporate non-canonical amino acids (ncAAs) into proteins at specific sites has revolutionized protein engineering and drug discovery. This technique, known as genetic code expansion, relies on repurposing a codon—most commonly the UAG "amber" stop codon—to encode an amino acid beyond the canonical 20.[1][2][3] This is achieved using an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is functionally independent from the host cell's own translational machinery.[4][5][6]
This guide focuses on the site-specific incorporation of This compound (5-Br-D-Trp) , a particularly challenging yet valuable ncAA. The bromine atom serves as a heavy-atom probe for X-ray crystallography, a spectroscopic reporter, and a handle for further chemical modification.[7][8] The incorporation of a D-amino acid is a significant leap, as the native translational apparatus is stereospecific for L-amino acids. Achieving this requires a highly evolved aminoacyl-tRNA synthetase (aaRS) capable of discriminating and activating the D-isomer of 5-bromotryptophan.[9]
This document provides the scientific foundation, a detailed experimental workflow, and robust protocols for incorporating 5-Br-D-Trp into a target protein in Escherichia coli.
The Core Principle: An Orthogonal Translation System (OTS) for D-Amino Acids
Successful amber suppression hinges on an Orthogonal Translation System (OTS) that operates in parallel to the host's endogenous machinery without cross-reactivity.[6] For 5-Br-D-Trp, this system has three critical components.
-
Evolved Aminoacyl-tRNA Synthetase (aaRS): This enzyme is the heart of the system's specificity. A wild-type aaRS will not recognize a D-amino acid. Therefore, a synthetase must be created through intensive directed evolution to specifically recognize 5-Br-D-Trp and charge it onto the orthogonal tRNA.[10][11][12] Techniques like Phage-Assisted Continuous Evolution (PACE) have been instrumental in developing aaRSs with novel specificities and enhanced activity.[13][14]
-
Orthogonal Amber Suppressor tRNA (tRNACUA): This tRNA is engineered to have an anticodon (CUA) that recognizes the UAG amber stop codon in the mRNA.[15][16] Crucially, this tRNA is not recognized by any of the host cell's endogenous synthetases, ensuring it is exclusively charged with the ncAA by the evolved orthogonal aaRS.[5][6]
-
Engineered Target Gene: The gene of interest must be mutated at the desired incorporation site to replace the original codon with a TAG codon.
The central challenge is the competition between the suppressor tRNACUA and the host's Release Factor 1 (RF1), which also recognizes the UAG codon and terminates translation.[16] Efficient incorporation requires the suppression event to outcompete termination.
High-Level Experimental Workflow
The process of incorporating 5-Br-D-Trp can be broken down into five major stages. This workflow ensures a systematic approach from initial genetic manipulation to final protein validation.
Detailed Protocols
Protocol 1: Plasmid Preparation
A. Site-Directed Mutagenesis of Target Gene: The successful incorporation begins with the precise introduction of a single TAG codon at the desired location within your gene of interest (GOI).
-
Primer Design: Design forward and reverse primers containing the TAG codon at the desired mutation site. The primers should be centered on the mutation and have a length of 25-45 bases with a melting temperature (Tm) > 78°C.
-
PCR Amplification: Perform PCR using a high-fidelity polymerase with the GOI-containing plasmid as the template and the designed mutagenic primers. This creates a linear, mutated plasmid.
-
Template Digestion: Digest the parental (non-mutated) plasmid template by adding the DpnI restriction enzyme directly to the PCR reaction. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of plasmid DNA isolated from most E. coli strains.
-
Transformation: Transform the DpnI-treated, mutated plasmid into a competent E. coli strain (e.g., DH5α) for plasmid amplification.
-
Sequence Verification: Isolate the plasmid DNA and confirm the successful introduction of the TAG codon and the absence of other mutations via Sanger sequencing.
B. Orthogonal Translation System (OTS) Plasmid: The OTS, comprising the evolved aaRS for 5-Br-D-Trp and the suppressor tRNA, is typically provided on a separate plasmid, such as pEVOL or a derivative. This plasmid carries a different antibiotic resistance marker than the GOI plasmid and often places the expression of the aaRS/tRNA pair under the control of an inducible promoter (e.g., arabinose-inducible araBAD promoter).
Protocol 2: Protein Expression in E. coli
A. Co-transformation:
-
Prepare competent E. coli expression cells (e.g., BL21(DE3)).
-
Co-transform both the GOI-plasmid (with the TAG codon) and the OTS-plasmid into the competent cells using a standard heat-shock or electroporation protocol.
-
Plate the transformed cells on LB agar plates containing the two appropriate antibiotics for plasmid selection (e.g., ampicillin and chloramphenicol).
-
Incubate overnight at 37°C.
B. Expression Culture:
-
Inoculate a single colony from the plate into 5-10 mL of LB medium containing both antibiotics. Grow overnight at 37°C with shaking.
-
The next day, use the starter culture to inoculate a larger volume (e.g., 1 L) of LB medium with antibiotics.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
Add this compound to the culture. A final concentration of 1-2 mM is a standard starting point.
-
Simultaneously, induce the expression of the OTS components by adding the appropriate inducer (e.g., 0.02% L-arabinose).
-
Continue to shake the culture for 15-20 minutes to allow for the expression of the OTS.
-
Induce expression of the target protein by adding the appropriate inducer (e.g., 1 mM IPTG).
-
Reduce the temperature to 18-25°C and continue to express for 12-18 hours. The lower temperature often improves protein folding and incorporation efficiency.
-
Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for purification.
| Component | Typical Final Concentration | Purpose |
| This compound | 1-2 mM | The ncAA to be incorporated. |
| GOI Inducer (e.g., IPTG) | 0.5-1 mM | Induces expression of the target protein. |
| OTS Inducer (e.g., L-Arabinose) | 0.02% (w/v) | Induces expression of the aaRS/tRNA pair. |
| Antibiotic 1 (e.g., Ampicillin) | 100 µg/mL | Selection for GOI plasmid. |
| Antibiotic 2 (e.g., Chloramphenicol) | 34 µg/mL | Selection for OTS plasmid. |
Protocol 3: Verification of Incorporation
The definitive proof of successful incorporation is the detection of the full-length protein with the correct mass.
-
SDS-PAGE Analysis:
-
Purpose: A quick check for expression and suppression efficiency.
-
Method: Lyse small aliquots of cells taken before and after induction, and from cultures grown with and without 5-Br-D-Trp. Run the lysates on an SDS-PAGE gel.
-
Expected Result: A band corresponding to the full-length protein should appear only in the lane from the culture induced in the presence of 5-Br-D-Trp. The lane without the ncAA should show little to no full-length protein, indicating that suppression is dependent on the ncAA.
-
-
Western Blotting:
-
Purpose: More sensitive detection of the full-length protein, especially for low-yield expressions.
-
Method: Transfer the proteins from the SDS-PAGE gel to a membrane and probe with an antibody against your protein of interest (or an affinity tag like His-tag).
-
Expected Result: A strong signal for the full-length protein should only be detected in the sample cultured with 5-Br-D-Trp.
-
-
Mass Spectrometry (Gold Standard):
-
Purpose: To unambiguously confirm the identity and mass of the incorporated amino acid.
-
Method: Purify the protein of interest. Analyze the intact protein using ESI-MS or digest the protein (e.g., with trypsin) and analyze the resulting peptides using MALDI-TOF or LC-MS/MS.[17][18]
-
Expected Result: The measured mass of the intact protein or the specific peptide containing the modification should match the theoretical mass calculated for a protein containing 5-Br-D-Trp instead of a canonical amino acid. The isotopic pattern for bromine (79Br and 81Br in a ~1:1 ratio) will be a key signature.
-
Troubleshooting and Key Considerations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Full-Length Protein | 1. Poor suppression efficiency. 2. Toxicity of the ncAA or target protein. 3. Inefficient aaRS. | 1. Optimize ncAA concentration (try 0.5-5 mM). Optimize inducer concentrations. Switch to an E. coli strain lacking RF1. 2. Lower the expression temperature (16-20°C). Use a weaker promoter or lower inducer concentration. 3. The chosen aaRS may not be optimal. Further directed evolution may be required.[10] |
| High Levels of Truncated Protein | Competition from Release Factor 1 (RF1) is outcompeting the suppressor tRNA. | Use an E. coli strain engineered to have a deleted or down-regulated RF1 gene.[16] Ensure optimal expression of the OTS components before inducing the target protein. |
| Mass Spec shows Wild-Type Amino Acid | The evolved aaRS is not fully orthogonal and is charging the suppressor tRNA with a natural amino acid. | This indicates a failed aaRS evolution. A new synthetase with higher fidelity is required. Perform negative selection during the directed evolution process. |
| Codon Context Effects | The nucleotides flanking the UAG codon can significantly influence suppression efficiency.[1][19][20] | If efficiency is low, consider moving the TAG codon to a different site. In prokaryotes, a purine at the +4 position (downstream of UAG) has been shown to improve efficiency.[20] |
References
-
Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Oxford Academic. Available at: [Link]
-
Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Springer Nature Experiments. Available at: [Link]
-
Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. ETH Research Collection. Available at: [Link]
-
Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. PUREfrex. Available at: [Link]
-
Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. ResearchGate. Available at: [Link]
-
Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. PubMed. Available at: [Link]
-
Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. UCLA. Available at: [Link]
-
Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. PMC. Available at: [Link]
-
Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs. PubMed. Available at: [Link]
-
Protein Expression with Biosynthesized Noncanonical Amino Acids. Springer. Available at: [Link]
-
Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal?. MDPI. Available at: [Link]
-
Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. ResearchGate. Available at: [Link]
-
Protein Expression with Biosynthesized Noncanonical Amino Acids. PubMed. Available at: [Link]
-
Noncanonical Amino Acids Incorporation Model Proteins Using an E.coli. YouTube. Available at: [Link]
-
Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers. Available at: [Link]
-
Continuous directed evolution of aminoacyl-tRNA synthetases. PubMed. Available at: [Link]
-
Continuous directed evolution of aminoacyl-tRNA synthetases. Broad Institute. Available at: [Link]
-
Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation. bioRxiv. Available at: [Link]
-
Continuous directed evolution of aminoacyl-tRNA synthetases. PMC. Available at: [Link]
-
Continuous directed evolution of aminoacyl-tRNA synthetases to alter amino acid specificity and enhance activity. Harvard Office of Technology Development. Available at: [Link]
-
Incorporation of non-canonical amino acids. PMC. Available at: [Link]
-
Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells. NIH. Available at: [Link]
-
Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. PubMed Central. Available at: [Link]
-
Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. Available at: [Link]
-
In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. NIH. Available at: [Link]
-
5-Bromo-DL-tryptophan. PubChem. Available at: [Link]
-
Site-Selective modification of Tryptophan and Protein Tryptophan residues through PdN. Royal Society of Chemistry. Available at: [Link]
-
Analysis of tryptophan surface accessibility in proteins by MALDI-TOF mass spectrometry. PubMed. Available at: [Link]
-
The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. PMC. Available at: [Link]
-
Development of indole chemistry to label tryptophan residues in protein for determination of tryptophan surface accessibility. PMC. Available at: [Link]
-
Biological function of d-tryptophan: a bibliometric analysis and review. Frontiers. Available at: [Link]
-
Study of protein-protein interactions by fluorescence of tryptophan analogs: Application to immunoglobulin G binding domain of streptococcal protein G. ResearchGate. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Protein Expression with Biosynthesized Noncanonical Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 3. Protein Expression with Biosynthesized Noncanonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Development of indole chemistry to label tryptophan residues in protein for determination of tryptophan surface accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Biological function of d-tryptophan: a bibliometric analysis and review [frontiersin.org]
- 10. Continuous directed evolution of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Continuous directed evolution of aminoacyl-tRNA synthetases. | Broad Institute [broadinstitute.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Continuous directed evolution of aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. otd.harvard.edu [otd.harvard.edu]
- 15. Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Analysis of tryptophan surface accessibility in proteins by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 20. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Ligation of Peptides with a C-Terminal 5-Bromo-D-tryptophan: An Exploratory Guide
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Pioneering New Frontiers in Peptide Chemistry
The precise, site-specific ligation of peptides is a cornerstone of modern chemical biology and drug development. It enables the synthesis of large proteins, the incorporation of non-canonical amino acids, and the site-specific attachment of probes and therapeutic payloads.[1] Enzymatic ligation methods, prized for their exceptional chemo- and regioselectivity under mild aqueous conditions, have emerged as powerful alternatives to purely chemical strategies.[1]
Currently, well-established peptide ligases such as Sortase A (SrtA) and Butelase 1 recognize specific C-terminal amino acid motifs to effect ligation.[2][3][4][5] SrtA from Staphylococcus aureus canonically recognizes an LPXTG motif, cleaving between the threonine and glycine residues.[2][6] Butelase 1, the fastest known peptide ligase, recognizes a C-terminal Asx-His-Val sequence.[3][4][5]
This document ventures into novel territory: the enzymatic ligation of peptides bearing a C-terminal 5-Bromo-D-tryptophan . The incorporation of halogenated tryptophans into peptides can confer unique biophysical properties, including enhanced binding affinity and metabolic stability, making them valuable components in drug design. To date, there are no established protocols for the direct enzymatic ligation of a C-terminal this compound. This application note, therefore, serves as an exploratory guide for researchers aiming to pioneer this methodology. We will leverage the principles of enzyme engineering, specifically the directed evolution of Sortase A, to propose a rational workflow for developing a bespoke peptide ligase for this purpose.
II. The Rationale: Why Engineer a Ligase for this compound?
The indole ring of tryptophan is a versatile scaffold for chemical modification.[7][8][9] Introducing a bromine atom at the 5-position can significantly alter the electronic and steric properties of the side chain, potentially leading to:
-
Enhanced Target Binding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity to protein targets.
-
Improved Pharmacokinetic Properties: Halogenation can increase the lipophilicity of a peptide, potentially improving cell permeability and metabolic stability.
-
A Bio-orthogonal Handle: The brominated tryptophan can serve as a chemical handle for subsequent, site-specific modifications.
While methods exist for the late-stage modification of tryptophan residues within a peptide, the ability to ligate a peptide segment ending in this compound would open up new avenues for the modular synthesis of complex, modified peptides.
III. Proposed Mechanism and Strategy: Directed Evolution of Sortase A
Given the stringent substrate specificity of wild-type peptide ligases, it is highly unlikely that they will recognize a C-terminal this compound. However, the demonstrated malleability of Sortase A's substrate recognition loop makes it an excellent candidate for protein engineering.[10] We propose a strategy based on directed evolution to generate a SrtA variant that recognizes a novel motif ending in this compound, for instance, LPXTW(5-Br) .
The proposed catalytic mechanism for the engineered Sortase A would mirror that of the wild-type enzyme:
-
Recognition: The engineered SrtA recognizes the C-terminal LPXTW(5-Br) motif on the donor peptide.
-
Acyl-Enzyme Intermediate Formation: The enzyme's active site cysteine attacks the peptide bond between the threonine and the this compound, forming a covalent acyl-enzyme intermediate and releasing the C-terminal this compound.
-
Nucleophilic Attack: An acceptor peptide with an N-terminal glycine (or oligoglycine) attacks the thioester bond of the acyl-enzyme intermediate.
-
Ligation Product Formation: A new peptide bond is formed between the C-terminal threonine of the donor peptide and the N-terminal glycine of the acceptor peptide, releasing the active enzyme.
Diagram of Proposed Engineered Sortase A Mechanism
Caption: Workflow for the directed evolution of Sortase A to recognize a novel substrate.
Part B: Analytical Scale Enzymatic Ligation Protocol
Once a promising engineered Sortase A variant is identified and purified, the following protocol can be used to perform and analyze the ligation reaction.
1. Materials and Reagents:
-
Donor Peptide: A peptide with the C-terminal sequence ...-LPETW(5-Br) (e.g., synthesized by solid-phase peptide synthesis).
-
Acceptor Peptide: A peptide with an N-terminal triglycine sequence (GGG-...).
-
Engineered Sortase A: Purified enzyme in a suitable storage buffer.
-
Ligation Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.
-
Quenching Solution: 0.1% Trifluoroacetic acid (TFA).
-
Analytical HPLC-MS system.
2. Step-by-Step Ligation Protocol:
-
Peptide Preparation:
-
Dissolve the donor and acceptor peptides in the ligation buffer to create stock solutions (e.g., 10 mM).
-
Determine the precise concentration of the peptide stocks by UV-Vis spectrophotometry or amino acid analysis.
-
-
Ligation Reaction Setup:
-
In a microcentrifuge tube, combine the following components to the desired final concentrations (see table below for suggestions):
-
Donor Peptide
-
Acceptor Peptide
-
Engineered Sortase A
-
Ligation Buffer
-
-
Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) with gentle agitation.
-
-
Reaction Monitoring:
-
At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot (e.g., 5 µL) of the reaction mixture.
-
Quench the reaction by adding the aliquot to an equal volume of 0.1% TFA.
-
Analyze the quenched sample by HPLC-MS to monitor the consumption of starting materials and the formation of the ligated product.
-
-
Data Analysis:
-
Identify the peaks corresponding to the donor peptide, acceptor peptide, and the ligated product in the HPLC chromatogram based on their retention times and mass-to-charge ratios from the MS data.
-
Calculate the reaction yield at each time point by integrating the peak areas.
-
Table 1: Suggested Reaction Conditions for Analytical Ligation
| Component | Stock Concentration | Final Concentration | Volume (for 50 µL reaction) |
| Donor Peptide | 10 mM | 200 µM | 1 µL |
| Acceptor Peptide | 10 mM | 1 mM (5-fold excess) | 5 µL |
| Engineered Sortase A | 1 mM (10 mg/mL) | 10 µM | 0.5 µL |
| Ligation Buffer (10x) | 10x | 1x | 5 µL |
| Nuclease-free H₂O | - | - | 38.5 µL |
| Total Volume | - | - | 50 µL |
V. Troubleshooting and Optimization
Developing a novel enzymatic reaction requires careful optimization. Below are potential issues and suggested solutions.
Table 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Ligation Product Observed | 1. Engineered SrtA is inactive. 2. Substrate recognition is still too low. 3. Reaction conditions are suboptimal. | 1. Test the enzyme's activity with a known substrate if applicable. 2. Perform further rounds of directed evolution. 3. Screen different pH values, temperatures, and buffer components. |
| Low Ligation Yield | 1. Reaction has not reached completion. 2. Reverse reaction (hydrolysis) is significant. 3. Sub-optimal ratio of acceptor to donor peptide. | 1. Extend the reaction time. 2. Increase the concentration of the acceptor peptide (e.g., 10-20 fold excess). 3. Titrate the acceptor peptide concentration to find the optimal ratio. |
| Multiple Peaks in HPLC | 1. Peptide instability (degradation). 2. Non-specific enzyme activity. 3. Impurities in synthetic peptides. | 1. Check the stability of peptides in the ligation buffer without the enzyme. 2. Re-purify the engineered SrtA. 3. Ensure the purity of the starting peptides is >95%. |
| Poor Reproducibility | 1. Inaccurate pipetting of enzyme or peptides. 2. Temperature fluctuations. 3. Inconsistent peptide stock concentrations. | 1. Use calibrated pipettes and prepare a master mix. 2. Use a temperature-controlled incubator. 3. Re-quantify peptide stocks before each experiment. |
VI. Conclusion
The enzymatic ligation of peptides with a C-terminal this compound represents a significant, yet achievable, challenge in the field of peptide chemistry. While no off-the-shelf enzyme currently exists for this transformation, the principles of directed evolution provide a clear and rational path toward engineering a bespoke Sortase A variant with the desired specificity. The protocols and strategies outlined in this application note are intended to serve as a comprehensive guide for researchers embarking on this exciting endeavor. Success in this area would not only provide a valuable new tool for peptide synthesis and modification but also expand the growing repertoire of biocatalysts available for creating novel therapeutics and research probes.
VII. References
-
Weeks, A. M., & Wells, J. A. (2020). Engineering peptide ligase specificity by proteomic identification of ligation sites. Proceedings of the National Academy of Sciences, 117(29), 16939-16948. Available at: [Link]
-
Weeks, A. M., & Wells, J. A. (2020). Engineering peptide ligase specificity by proteomic identification of ligation sites. OSTI.GOV. Available at: [Link]
-
Wikipedia. (n.d.). Sortase. In Wikipedia. Retrieved from [Link]
-
Zou, Y., et al. (2014). Sorting of LPXTG peptides by archetypal sortase A: role of invariant substrate residues in modulating the enzyme dynamics and conformational signature of a productive substrate. The Journal of Physical Chemistry B, 118(15), 4033-4043. Available at: [Link]
-
Nguyen, G. K., et al. (2014). Butelase 1 is an Asx-specific ligase enabling peptide macrocyclization and synthesis. Nature Chemical Biology, 10(9), 732-738. Available at: [Link]
-
Piotukh, K., et al. (2011). Directed evolution of sortase A mutants with altered substrate selectivity profiles. Journal of the American Chemical Society, 133(44), 17536-17539. Available at: [Link]
-
Adolf, F., & Sprangers, R. (2017). Engineered peptide ligases for cell signaling and bioconjugation. Biological chemistry, 398(5-6), 611-625. Available at: [Link]
-
Weeks, A. M., & Wells, J. A. (2020). Engineering peptide ligase specificity by proteomic identification of ligation sites. ResearchGate. Available at: [Link]
-
Rehm, F. B., et al. (2022). Asparaginyl Ligases with Engineered Substrate Specificity for Controlled, Sequential Transpeptidation Reactions. Journal of the American Chemical Society, 144(25), 11136-11142. Available at: [Link]
-
Nguyen, G. K., et al. (2014). Butelase 1 is an Asx-specific ligase enabling peptide macrocyclization and synthesis. ResearchGate. Available at: [Link]
-
Hemu, X., et al. (2019). Butelase 1-Mediated Ligation of Peptides and Proteins. Methods in molecular biology (Clifton, N.J.), 2003, 23-41. Available at: [Link]
-
Nguyen, G. K., et al. (2016). Butelase-mediated cyclization and ligation of peptides and proteins. DR-NTU (Data). Available at: [Link]
-
Rehm, F. B., et al. (2022). Enzymatic C-to-C Protein Ligation. Angewandte Chemie International Edition, 61(11), e202116672. Available at: [Link]
-
The Audiopedia. (2015, November 1). Sortase. YouTube. Available at: [Link]
-
Tam, J. P. (n.d.). Butelase 1 for C-terninal-specific Ligation and Macrocyclization of Peptides and Proteins. RBF Symposium. Available at: [Link]
-
Zhang, D. W., & Camarero, J. A. (2023). Protein Ligases: Nature’s Gift for Protein/Peptide Synthesis. International Journal of Molecular Sciences, 24(13), 10842. Available at: [Link]
-
Schmidt, M., et al. (2021). Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization. Frontiers in Catalysis, 1, 786354. Available at: [Link]
-
Zong, C., et al. (2008). The structure of the Staphylococcus aureus sortase-substrate complex reveals how the universally conserved LPXTG sorting signal is recognized. Journal of Biological Chemistry, 283(47), 32215-32226. Available at: [Link]
-
Dorr, B. M., et al. (2014). Reprogramming the specificity of sortase enzymes. DASH (Harvard). Available at: [Link]
-
Zong, C., et al. (2008). The Structure of the Staphylococcus aureus Sortase-Substrate Complex Reveals How the Universally Conserved LPXTG Sorting Signal Is Recognized. ResearchGate. Available at: [Link]
-
Zou, Z., et al. (2019). Enhancing Robustness of Sortase A by Loop Engineering and Backbone Cyclization. ChemBioChem, 20(24), 3004-3009. Available at: [Link]
-
Nguyen, G. K., et al. (2016). Butelase-mediated cyclization and ligation of peptides and proteins. Nature protocols, 11(10), 1977-1988. Available at: [Link]
-
Miller, C. G., et al. (2021). Laboratory evolution of a sortase enzyme that modifies amyloid-β protein. Nature Chemical Biology, 17(1), 74-81. Available at: [Link]
-
Zou, Z. (2019). Directed sortase evolution for site-specific protein engineering and surface functionalization. RWTH Aachen University. Available at: [Link]
-
Tang, J., et al. (2023). Peptidyl Asparaginyl Ligase-Mediated Orthogonal Ligation at Non-Asx Peptide Bonds for d-Peptide Cyclization and Antibody Dual Labeling. Journal of the American Chemical Society, 145(2), 1149-1157. Available at: [Link]
-
Nguyen, G. K., et al. (2015). Butelase 1: A Versatile Ligase for Peptide and Protein Macrocyclization. DR-NTU (Data). Available at: [Link]
-
Popp, M. W., & Ploegh, H. L. (2014). Site-specific C-terminal and internal loop labeling of proteins using sortase-mediated reactions. Current protocols in protein science, 75, 15.3.1-15.3.15. Available at: [Link]
-
Chen, L., et al. (2011). Generation of Ca-independent sortase A mutants with enhanced activity for protein and cell surface labeling. ResearchGate. Available at: [Link]
-
Hemu, X., et al. (2020). C-terminal protein modification using butelase-1. By expressing the... ResearchGate. Available at: [Link]
-
Rashidian, M., et al. (2020). Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag. Bioconjugate chemistry, 31(5), 1463-1473. Available at: [Link]
-
Miller, M. B., et al. (2023). A Versatile Enzymatic Pathway for Modification of Peptide C-Termini. ACS Central Science, 9(5), 854-862. Available at: [Link]
-
Chen, Y. H., et al. (2021). Characterization and application of natural and recombinant butelase-1 to improve industrial enzymes by end-to-end circularization. RSC advances, 11(37), 22938-22946. Available at: [Link]
-
Rashidian, M., et al. (2022). Direct N- or C-Terminal Protein Labeling Via a Sortase-Mediated Swapping Approach. STAR protocols, 3(1), 101140. Available at: [Link]
-
Nuijens, T., et al. (2017). From thiol-subtilisin to omniligase: Design and structure of a broadly applicable peptide ligase. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1865(11), 1587-1597. Available at: [Link]
-
Wang, Y., et al. (2024). Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation. Chemical Science, 15(25), 10077-10084. Available at: [Link]
-
Wang, Y., et al. (2024). Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation. Chemical Science. Available at: [Link]
-
Liu, Y., et al. (2024). Clickable tryptophan modification for late-stage diversification of native peptides. Science Advances, 10(28), eado9801. Available at: [Link]
Sources
- 1. Frontiers | Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization [frontiersin.org]
- 2. Sortase - Wikipedia [en.wikipedia.org]
- 3. Butelase 1 is an Asx-specific ligase enabling peptide macrocyclization and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butelase 1-Mediated Ligation of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butelase-mediated cyclization and ligation of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01244E [pubs.rsc.org]
- 9. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Directed evolution of sortase A mutants with altered substrate selectivity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Synthesis of 5-Bromo-D-tryptophan Peptides
Welcome to the Technical Support Center for the solid-phase synthesis (SPPS) of peptides incorporating 5-Bromo-D-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this modified amino acid. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your peptide synthesis campaigns.
The incorporation of this compound into peptide sequences is a valuable strategy for developing novel therapeutics with enhanced stability and unique pharmacological profiles. However, the steric bulk and electronic properties of this amino acid, coupled with the inherent challenges of working with a D-enantiomer, demand careful optimization of standard SPPS protocols. This guide provides a structured approach to overcoming these hurdles, ensuring high-purity and high-yield synthesis of your target peptides.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound-containing peptides, offering causative explanations and actionable solutions.
Issue 1: Low Coupling Efficiency and Incomplete Reactions
Symptoms:
-
Kaiser test remains positive (blue beads) after coupling.
-
Mass spectrometry (MS) analysis of a test cleavage reveals a significant amount of deletion sequences lacking the this compound residue.
-
Low overall yield of the final peptide.
Causality: The bulky 5-bromoindole side chain of this compound presents significant steric hindrance, which can slow down the kinetics of the coupling reaction. Standard coupling times and reagents may be insufficient to drive the reaction to completion.
Solutions:
| Strategy | Rationale |
| Employ Potent Coupling Reagents | Use high-activity coupling reagents such as HATU, HCTU, or COMU. These form highly reactive activated esters that can overcome steric barriers more effectively than standard carbodiimides like DIC. |
| Double Coupling | After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound. This provides a second opportunity for the reaction to go to completion at any remaining free amine sites.[1] |
| Extended Coupling Time | Increase the reaction time for the coupling of this compound. Monitor the reaction progress with a Kaiser test at intervals to determine the optimal duration. |
| Microwave-Assisted SPPS | The use of microwave energy can accelerate the coupling reaction, often leading to higher efficiency in a shorter amount of time, particularly for sterically hindered residues. |
Issue 2: Racemization of this compound
Symptoms:
-
Chiral HPLC analysis of the final peptide shows a diastereomeric impurity.
-
NMR spectroscopy reveals the presence of an additional set of signals corresponding to the L-epimer.
Causality: The α-proton of an activated amino acid is susceptible to base-catalyzed epimerization, leading to racemization. This is a critical concern when incorporating a D-amino acid, as the resulting diastereomeric peptides can be difficult to separate and may have altered biological activity. The formation of an oxazolone intermediate is a key pathway for this loss of stereochemical integrity.
Solutions:
| Strategy | Rationale |
| Use Racemization-Suppressing Additives | Always include an additive such as Oxyma Pure or HOBt in your coupling mixture. These additives form active esters that are less prone to racemization than the intermediates formed with coupling reagents alone. |
| Optimize Base Selection and Concentration | Use a sterically hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases.[2] Carefully control the stoichiometry of the base to minimize excess that can promote racemization. |
| Minimize Pre-activation Time | The longer the activated amino acid is present in solution before coupling, the greater the risk of racemization. Prepare the activated amino acid solution immediately before adding it to the resin.[2] |
| Low-Temperature Coupling | Performing the coupling reaction at a reduced temperature can help to minimize the rate of racemization. |
Issue 3: Side Reactions of the 5-Bromoindole Ring During Cleavage
Symptoms:
-
MS analysis of the crude peptide shows unexpected mass additions (e.g., +57 for t-butyl, +106 for Wang linker fragment).
-
HPLC chromatogram displays multiple, difficult-to-separate impurity peaks.
-
Discoloration of the cleavage solution.
Causality: The electron-rich indole ring of tryptophan is susceptible to electrophilic attack by carbocations generated during the acidic cleavage of side-chain protecting groups (e.g., Boc, tBu) and the resin linker.[3] The electron-withdrawing bromine atom at the 5-position can influence the regioselectivity of these alkylation reactions. Oxidation of the indole ring is also a common side reaction.
Solutions:
| Strategy | Rationale |
| Utilize a Scavenger Cocktail | Employ a cleavage cocktail containing a mixture of scavengers to trap reactive carbocations. A common and effective cocktail is "Reagent K": TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[4][5] Triisopropylsilane (TIS) is also a very effective carbocation scavenger. |
| Indole Nitrogen Protection | For particularly sensitive sequences, consider using Fmoc-D-Trp(Boc)-OH. The Boc group on the indole nitrogen provides protection against alkylation and oxidation during synthesis and cleavage.[6] |
| Minimize Cleavage Time | Perform a time-course study to determine the minimum cleavage time required for complete deprotection. Prolonged exposure to strong acid increases the likelihood of side reactions. |
| Work in an Inert Atmosphere | To minimize oxidation, perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the indole nitrogen of this compound?
A1: While not always mandatory, protecting the indole nitrogen with a Boc group (Fmoc-D-Trp(Boc)-OH) is highly recommended, especially for longer or more complex peptides. This protection significantly reduces the risk of alkylation and oxidation of the indole ring during synthesis and, most critically, during the final TFA cleavage.[6]
Q2: What is the best coupling reagent for incorporating this compound?
A2: For sterically hindered amino acids like this compound, uronium/aminium-based reagents such as HATU, HCTU, and COMU are generally more effective than carbodiimides. They offer faster reaction kinetics and higher coupling efficiencies.
Q3: How can I confirm the stereochemical purity of my final peptide?
A3: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC). This technique can separate the desired peptide from its diastereomeric impurity (containing 5-Bromo-L-tryptophan). Alternatively, after total hydrolysis of the peptide, the resulting amino acids can be derivatized with a chiral reagent and analyzed by GC-MS or HPLC.
Q4: My peptide containing this compound is showing poor solubility. What can I do?
A4: Peptides rich in hydrophobic residues, including this compound, can be prone to aggregation and poor solubility. During purification, try using solvent systems with a higher organic content or adding a small amount of formic acid or acetonitrile to the aqueous phase. For synthesis, aggregation can be a cause of incomplete reactions. Consider using specialized resins or incorporating pseudoproline dipeptides in your sequence if applicable.
Q5: I see a +106 Da adduct in my mass spectrum after cleaving from Wang resin. What is it?
A5: This is a known side reaction where the tryptophan indole ring is alkylated by a fragment of the Wang resin linker during TFA cleavage.[7][8][9] To prevent this, use a robust scavenger cocktail during cleavage (e.g., containing TIS or EDT) and consider protecting the indole nitrogen with a Boc group.
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-5-Bromo-D-tryptophan
This protocol outlines a double-coupling procedure using HATU for the incorporation of Fmoc-5-Bromo-D-tryptophan.
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
First Coupling:
-
In a separate vessel, pre-activate Fmoc-5-Bromo-D-tryptophan (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
-
Second Coupling:
-
Repeat step 2 with a fresh solution of activated Fmoc-5-Bromo-D-tryptophan.
-
-
Monitoring:
-
After the second coupling, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.
-
Protocol 2: Cleavage and Deprotection of this compound Peptides
This protocol uses a scavenger-rich cocktail to minimize side reactions during the final cleavage step.
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage Cocktail Preparation (Reagent K): In a fume hood, prepare the cleavage cocktail fresh by combining:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture into a cold solution of diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
-
Analysis: Analyze the crude peptide by reverse-phase HPLC and mass spectrometry to determine purity and confirm the molecular weight.
Visualizations
Workflow for SPPS of this compound Peptides
Caption: General workflow for solid-phase peptide synthesis of a this compound peptide.
Troubleshooting Logic for Low Coupling Efficiency
Caption: Decision tree for troubleshooting low coupling efficiency of this compound.
References
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A Side-Reaction in the SPPS of Trp-containing Peptides. Journal of Peptide Science, 5(10), 457-61.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-66.
-
Aapptec Peptides. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved from [Link]
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461.
-
ResearchGate. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
- Lima, R. N., et al. (2021). Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation.
-
Reddit. (2020, October 28). Peptide synthesis troubleshooting. r/OrganicChemistry. Retrieved from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]
- Lóki, K., et al. (2006). Racemization of tryptophan of food protein influenced by different technologies. Acta Alimentaria, 35(3), 341-348.
-
Peptides.co. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
- DeLuca, R. J., et al. (2015). Rapid Flow-Based Peptide Synthesis. ACS Central Science, 1(6), 314-320.
-
ResearchGate. (n.d.). Mechanisms of base-catalyzed racemization during activation step. Retrieved from [Link]
- Allen, M. C., et al. (1980). Synthesis of 5- and 7-bromotryptophan and of [5-bromotryptophan9]-β-corticotrophin-(1–24)-tetracosapeptide, a highly potent corticotrophin analogue. Journal of the Chemical Society, Perkin Transactions 1, 1901-1907.
-
ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? Retrieved from [Link]
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
- Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. University of Zurich.
- Ho, B. M., et al. (2020). Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. ChemBioChem, 21(19), 2785-2791.
-
ResearchGate. (n.d.). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Retrieved from [Link]
- Toth, G. K., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12015-12020.
-
ResearchGate. (n.d.). Analysis of the Racemization of Tryptophan. Retrieved from [Link]
- Roeser, J., et al. (2010). Oxidative protein labeling in mass-spectrometry-based proteomics. Journal of Proteomics, 73(5), 943-958.
-
NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR of peptides. Retrieved from [Link]
- Miller, S. C. (1998). Conformational-restriction of peptides. eScholarship.org.
- Biesemann, C., et al. (2011). Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. Journal of Peptide Science, 17(4), 283-289.
- Chen, S. T., & Wang, K. T. (1995). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 45(6), 550-556.
- Choi, W. (2020). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons.
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Peptides Containing 5-Bromo-D-tryptophan
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for advanced peptide synthesis. As a Senior Application Scientist, I understand the unique challenges that arise when incorporating modified amino acids like 5-Bromo-D-tryptophan into your peptide sequences. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to ensure the integrity of your synthesis and the purity of your final product. We will move beyond simple procedural lists to explore the underlying chemistry and provide you with the knowledge to anticipate and overcome potential obstacles.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the use of this compound in solid-phase peptide synthesis (SPPS).
Q1: What are the primary degradation pathways for this compound during peptide synthesis?
The indole ring of tryptophan and its halogenated derivatives is highly susceptible to two main degradation pathways during SPPS:
-
Oxidation: The electron-rich indole nucleus can be easily oxidized, particularly during the repetitive acid-labile deprotection steps and the final cleavage from the resin.[1][2] This can lead to the formation of various byproducts, including N'-formylkynurenine and kynurenine derivatives, which will appear as mass additions in your final analysis.[3][4]
-
Alkylation: During the final cleavage with strong acids like trifluoroacetic acid (TFA), reactive carbocations are generated from the removal of side-chain protecting groups (e.g., tert-butyl) and from the resin linker itself.[5][6][7] These electrophilic species can attack the nucleophilic indole ring of this compound, leading to unwanted alkylated side products.[5][8]
Q2: Is a side-chain protecting group necessary for this compound?
While not always mandatory, using a side-chain protecting group on the indole nitrogen is highly recommended , especially for longer or more complex peptides.[9] The most common and effective protecting group for the tryptophan indole ring in Fmoc-based SPPS is the tert-butyloxycarbonyl (Boc) group (Fmoc-Trp(Boc)-OH).[10]
Why is the Boc group effective? The electron-withdrawing nature of the Boc group deactivates the indole ring, making it less susceptible to both oxidation and electrophilic attack by carbocations generated during TFA cleavage. This significantly reduces the formation of common side products.
Q3: Can I use standard cleavage cocktails when my peptide contains this compound?
Standard cleavage cocktails may not be sufficient to prevent degradation. The choice of scavengers in your cleavage cocktail is critical for protecting sensitive residues like this compound.[5] A well-designed cocktail will neutralize the reactive carbocations that cause alkylation.
Q4: How can I detect the degradation of this compound in my final product?
The primary methods for detection are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Degradation products will typically appear as distinct peaks, often eluting close to the main product peak. A simple HPLC-UV method can often resolve these impurities.[11][12]
-
Mass Spectrometry (MS): This is the most definitive method. Look for unexpected mass additions corresponding to oxidation (+16 Da, +32 Da) or alkylation (e.g., +56 Da for tert-butylation).[11][13] Tandem MS (MS/MS) can further help to pinpoint the modification to the this compound residue.
II. Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your synthesis.
Problem 1: Multiple unexpected peaks observed on RP-HPLC analysis.
This is a common indicator of side reactions involving your this compound residue.
Workflow for Troubleshooting
Caption: Key degradation pathways for this compound during SPPS.
By understanding these mechanisms and implementing the recommended strategies, you can significantly improve the outcome of your peptide syntheses involving this compound. For further assistance, please do not hesitate to contact our technical support team.
References
- Chemical Communications. (n.d.). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Royal Society of Chemistry.
- (N.d.). ARGININE, HISTIDINE AND TRYPTOPHAN IN PEPTIDE SYNTHESIS. THE INDOLE FUNCTION OF TRYPTOPHAN.
- ResearchGate. (n.d.). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC.
- (N.d.). Amino Acid Derivatives for Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Google Patents. (n.d.). Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
- PubMed. (1994). Optimization by mass spectrometry of a tryptophan-specific protein cleavage reaction.
- Journal of the Chemical Society, Chemical Communications. (n.d.). Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage. Royal Society of Chemistry.
- CDN. (n.d.). Cleavage Cocktail Selection.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
- BenchChem. (2025). Application Note: Fmoc Deprotection of Tryptophan-Rich Peptides.
- National Institutes of Health. (n.d.). Enzymatic Late‐Stage Halogenation of Peptides.
- (N.d.). Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides.
- BenchChem. (2025). Technical Support Center: Optimizing TFA Cleavage for Peptides.
- PubMed. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes.
- BenchChem. (2025). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
- PubMed. (n.d.). Comparison of Methods for the Fmoc Solid-Phase Synthesis and Cleavage of a Peptide Containing Both Tryptophan and Arginine.
- Biotage. (2023). What do you do when your peptide synthesis fails?
- (2014). Methods and protocols of modern solid phase peptide synthesis.
- PubMed Central. (n.d.). Chromatographic analysis of tryptophan metabolites.
- (N.d.). Synthesis of ( S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- ResearchGate. (n.d.). (PDF) A side-reaction in the SPPS of Trp-containing peptides.
- National Institutes of Health. (n.d.). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion.
- bioRxiv. (2025). Peptidic tryptophan halogenation by a promiscuous flavin-dependent enzyme.
- bioRxiv. (n.d.). Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme.
- PubMed. (1999). A Side-Reaction in the SPPS of Trp-containing Peptides.
- (N.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.
- ResearchGate. (2013). Side reactions in the SPPS of Cys-containing peptides.
- MDPI. (2024). A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone.
- PubMed. (2016). A simplified HPLC method for determination of tryptophan in some cereals and legumes.
- PubMed. (1990). Chemical modification of tryptophan residues and stability changes in proteins.
- Frontiers. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters.
- MDPI. (n.d.). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity.
- National Institutes of Health. (n.d.). Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects.
- Diva-Portal.org. (n.d.). Analysis of tryptophan metabolites and related compounds in human and murine tissue.
- Bachem. (n.d.). Peptide Manufacturing: Step-By-Step Guide.
- PubMed. (2011). Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine.
- ResearchGate. (n.d.). The tryptophan degradation pathway. The tryptophan degradation pathway is divided into serotonin pathway(green) and kynurenine pahway. Kynurenic acid and picolinic acid(purple) are considered to be neuroprotective metabolites, whereas 3-hydroxy-L-kynurenine, 3-hydroxy- anthranilic acid and quinolinic acid (red) are neurotoxic metabolites.
- (N.d.). Tryptophan Catabolism: Identification and Characterization of a New Degradative Pathway.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical modification of tryptophan residues and stability changes in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 11. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simplified HPLC method for determination of tryptophan in some cereals and legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization by mass spectrometry of a tryptophan-specific protein cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Proteins Containing 5-Bromo-D-Tryptophan
Here is the technical support center for the purification of proteins containing 5-Bromo-D-tryptophan.
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with proteins containing the non-canonical amino acid this compound (5-Br-D-Trp). The incorporation of this halogenated analog is a powerful tool for structural biology, particularly for phasing X-ray diffraction data, and for engineering novel protein functions.[1] However, the unique physicochemical properties of 5-Br-D-Trp can introduce significant challenges into standard purification workflows.
This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you navigate these challenges and achieve a highly pure, stable, and functional protein.
Part 1: First Things First - Verification of Incorporation
Before troubleshooting your purification protocol, it is absolutely critical to confirm that 5-Br-D-Trp has been successfully incorporated into your protein of interest. Assuming purification issues are due to the protein when the analog was never incorporated is a common pitfall that consumes significant time and resources.
FAQ: How can I reliably confirm the incorporation of 5-Br-D-Tryptophan?
Answer: A multi-pronged approach is best for unambiguous confirmation. No single method is foolproof, but combining them provides the highest confidence.
-
Mass Spectrometry (MS) is the Gold Standard: This is the most direct and quantitative method.
-
Intact Protein Analysis: A high-resolution mass spectrometer can detect the mass shift corresponding to the replacement of tryptophan (C₁₁H₁₂N₂O₂, MW: 204.23 g/mol ) with 5-bromotryptophan (C₁₁H₁₁BrN₂O₂, MW: 283.12 g/mol ).[2] Each incorporation will add approximately 79 g/mol to the total mass of the protein.
-
Peptide Mapping: For multi-tryptophan proteins, digesting the protein with a protease (e.g., trypsin) followed by LC-MS/MS analysis can pinpoint which tryptophan sites were substituted and determine the efficiency at each site.[3] This is the most thorough verification method.
-
-
UV-Vis Spectroscopy: While less precise than MS, a change in the absorption spectrum can be a good initial indicator. The bromine atom on the indole ring of tryptophan causes a slight red-shift in the maximum absorbance wavelength (λ_max) compared to the wild-type protein. This analysis can provide an assessment of the average level of analogue incorporation.[3]
-
High-Performance Liquid Chromatography (HPLC): Anion-exchange or reverse-phase HPLC can sometimes resolve the analog-substituted protein from the wild-type protein, especially if the incorporation significantly changes the protein's surface charge or hydrophobicity.[3] This allows for a quantitative estimation of the incorporation efficiency.
| Technique | Information Provided | Pros | Cons |
| Intact Protein MS | Overall incorporation level; Confirms mass shift. | Direct; Relatively fast. | Cannot resolve site-specific incorporation; Less accurate for large proteins. |
| Peptide Mapping MS | Site-specific incorporation efficiency; Unambiguous confirmation. | Highly detailed and accurate. | Time-consuming; Requires specialized equipment and expertise.[3] |
| UV-Vis Spectroscopy | Average incorporation level; Quick check. | Fast; Non-destructive. | Indirect; Can be confounded by other factors affecting absorbance. |
| HPLC | Quantitative estimate of incorporation. | Can separate species for quantification. | Not always sufficient resolution to separate from wild-type.[3] |
Part 2: Troubleshooting Guide by Purification Stage
This section addresses common problems encountered during the purification workflow, organized by chromatography technique.
Workflow Overview: From Lysate to Pure Protein
Below is a generalized workflow for purifying a tagged protein containing 5-Br-D-Trp. The subsequent sections will troubleshoot issues at each of these key stages.
Caption: Generalized purification workflow for 5-Br-D-Trp proteins.
Q&A: Affinity Chromatography (AC)
Affinity chromatography, such as Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins, is often the first capture step.[4]
Question 1: My protein is precipitating on the affinity column or immediately after elution. What's happening?
Answer: This is a classic sign of instability, often exacerbated by the high local concentration on the column beads and the specific elution conditions. The increased hydrophobicity from the bulky, electron-withdrawing bromine atom can promote aggregation.
-
Underlying Cause: The 5-bromotryptophan residue is significantly more hydrophobic than native tryptophan. When the protein is eluted, often with a competing agent like imidazole or a pH shift, the protein molecules are suddenly in a new buffer environment at high concentration, which can be a perfect storm for aggregation.[5][6]
-
Solutions & Strategies:
-
Optimize Elution: Instead of a single-step elution, use a shallow gradient of the eluting agent (e.g., 50-300 mM imidazole). This elutes the protein over a larger volume, keeping the instantaneous concentration lower.[7]
-
Add Stabilizing Excipients: Include additives in your lysis, wash, and elution buffers to improve solubility. A good starting point is adding 5-10% glycerol or 0.1-0.5 M L-arginine. These osmolytes help stabilize the native protein structure.[8][9]
-
On-Column Refolding: If the protein is expressed in inclusion bodies, you can perform on-column refolding. The protein is bound to the IMAC resin under denaturing conditions (e.g., 6 M Guanidine-HCl), and then the denaturant is gradually exchanged for a refolding buffer containing stabilizing agents before elution.[6]
-
Immediate Dilution/Dialysis: Collect elution fractions directly into tubes containing a stabilizing buffer or immediately perform buffer exchange into a more suitable buffer using dialysis or a desalting column.[8]
-
Question 2: The protein yield from the affinity column is much lower than for the wild-type version. Why?
Answer: Lower yield can stem from several factors related to the non-natural amino acid.
-
Underlying Cause:
-
Misfolding/Aggregation: A significant portion of the expressed protein may be misfolded due to the bulky 5-Br-D-Trp, preventing the affinity tag (e.g., His-tag) from being accessible for binding.[10]
-
Lower Expression Levels: The cellular machinery may be less efficient at incorporating the analog, leading to lower overall expression of the full-length protein.[11]
-
Precipitation in Lysate: The protein may have already aggregated and been lost in the clarification spin before being loaded onto the column.[12]
-
-
Solutions & Strategies:
-
Analyze the Insoluble Pellet: After cell lysis and centrifugation, run a sample of the insoluble pellet on an SDS-PAGE gel. If your protein is present, this confirms an upstream solubility issue.
-
Optimize Expression Conditions: Try lowering the induction temperature (e.g., to 18°C) and IPTG concentration to slow down expression, which can often improve correct folding.
-
Use Solubility-Enhancing Tags: Consider co-expressing with chaperones or using a different fusion tag known to improve solubility, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST).[10]
-
Q&A: Ion-Exchange Chromatography (IEX)
IEX separates proteins based on their net surface charge.[13] It is a powerful intermediate purification step.[14][15]
Question: My protein's elution profile on IEX is different from the wild-type. It either doesn't bind or elutes at a different salt concentration. Why?
Answer: The incorporation of 5-Br-D-Trp can subtly alter the protein's isoelectric point (pI) and local surface charge, affecting its interaction with IEX resins.
-
Underlying Cause: The electron-withdrawing bromine atom can change the pKa of the indole nitrogen on the tryptophan side chain. While this effect is generally small, if the substituted tryptophan residue is located near other charged residues, it can alter the local charge patch on the protein's surface, thereby changing its overall binding affinity for the IEX resin.
-
Solutions & Strategies:
-
Scout for Optimal pH: Before a preparative run, perform a small-scale pH scouting experiment. Test binding and elution across a range of pH values (e.g., from 6.0 to 8.5 for anion exchange) to find the new optimal pH where your protein binds effectively while contaminants flow through. A buffer pH about one unit away from the protein's pI is a good starting point.[13]
-
Adjust the Salt Gradient: The altered affinity may require a different salt gradient for effective separation. Try running a broad linear gradient (e.g., 0-1 M NaCl) to determine the new salt concentration at which your protein elutes.[16] You can then optimize with a shallower gradient around that concentration for higher resolution.
-
Switch IEX Mode: If your protein no longer binds to an anion exchanger (like a Q column), its pI may have shifted downwards. Conversely, if it binds too tightly, the pI may have increased. You may need to switch to a cation exchanger (like an SP column) or vice-versa, along with the appropriate buffer pH adjustments.[17]
-
Q&A: Size-Exclusion Chromatography (SEC)
SEC, or gel filtration, is typically the final polishing step, separating molecules by their hydrodynamic radius.[18][19]
Question: My protein elutes earlier than expected on the SEC column, or I see multiple peaks, including a large peak in the void volume.
Answer: This is the most common problem observed during SEC and is almost always indicative of protein aggregation.[20][21]
-
Underlying Cause: The increased hydrophobicity of 5-Br-D-Trp makes the protein more prone to forming soluble aggregates (dimers, trimers, oligomers) or large, insoluble aggregates. These larger species travel faster through the SEC column and elute earlier than the monomeric protein.[18] The peak in the void volume represents very large aggregates that are completely excluded from the resin pores.
-
Solutions & Strategies: This is a critical issue to resolve, as aggregates can be immunogenic and are unsuitable for most downstream applications.
-
Optimize the Mobile Phase: The SEC running buffer is your last, best chance to keep the protein happy. Ensure it contains stabilizing additives identified in earlier steps.
-
Salt Concentration: Use at least 150 mM NaCl (or KCl) to minimize ionic interactions with the resin.
-
Stabilizing Agents: Include 5-10% glycerol, 0.1-0.5 M L-arginine, or other osmolytes.[22]
-
Reducing Agents: Add 1-5 mM DTT or TCEP if your protein has cysteines that could be forming improper disulfide bonds.[8]
-
-
Lower Protein Concentration: Do not overload the SEC column. High concentrations during this final step can push the equilibrium toward aggregation. Try injecting a more dilute sample.[21]
-
Review Upstream Steps: Aggregation seen in SEC is often the result of a problem in a previous step (e.g., harsh elution from the affinity column). Re-optimize the entire workflow, not just the SEC step.
-
Question: My protein elutes later than expected on the SEC column, resulting in a broad, tailing peak.
Answer: This indicates an undesirable interaction between your protein and the chromatography resin.
-
Underlying Cause: The hydrophobic indole ring of tryptophan can engage in non-specific hydrophobic interactions with the SEC matrix (which are often polysaccharide-based).[23] The added bromine atom can exacerbate this effect. This causes the protein to be retarded on the column, leading to a delayed and broad elution profile.
-
Solutions & Strategies:
-
Increase Ionic Strength: Increase the salt concentration in your mobile phase to 300-500 mM NaCl. This can disrupt both hydrophobic and ionic interactions with the resin.[23]
-
Add a Mild Detergent: Including a low concentration of a non-ionic detergent like 0.01% Tween-20 or CHAPS can help mitigate hydrophobic interactions.[8]
-
Add Organic Solvent: In some cases, adding 5-10% acetonitrile or isopropanol to the mobile phase can reduce hydrophobic binding, though you must first confirm this won't denature your protein.[23]
-
Part 3: General Troubleshooting - Pervasive Issues
Troubleshooting Protein Aggregation
Protein aggregation is the single most common challenge when working with 5-Br-D-Trp-containing proteins.[5] Use this decision tree and the accompanying table of additives to systematically address it.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of tryptophan analogue incorporation in recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bioradiations.com [bioradiations.com]
- 7. pnas.org [pnas.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Osmolyte effects on protein stability and solubility: a balancing act between backbone and side-chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
- 13. sinobiological.com [sinobiological.com]
- 14. Ion-Exchange Chromatography of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 15. Ion-Exchange Chromatography: Basic Principles and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mq.edu.au [mq.edu.au]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. utsouthwestern.edu [utsouthwestern.edu]
- 23. [Deviation of size-exclusion chromatographic behavior of tryptophan on TOYOPEARL HW-40S column] - PubMed [pubmed.ncbi.nlm.nih.gov]
managing solubility issues of 5-Bromo-D-tryptophan in aqueous solutions
Welcome to the technical support guide for managing solubility challenges with 5-Bromo-D-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for effectively dissolving and utilizing this compound in your experiments.
Introduction: Understanding the Challenge
This compound is a brominated analog of the amino acid D-tryptophan, utilized in biochemical research and as an intermediate in pharmaceutical development.[1] Its structure, featuring both an acidic carboxylic acid group and a basic amino group, makes it a zwitterionic compound. At neutral pH, these opposing charges can lead to strong intermolecular interactions within the crystal lattice, significantly reducing its solubility in aqueous solutions. The solubility of amino acids like tryptophan is lowest at the isoelectric point (pI) and increases dramatically at pH values further from the pI.[2][3] This guide provides a systematic approach to overcoming these inherent solubility limitations.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or PBS?
A1: The primary reason is its zwitterionic nature. Like its parent compound, tryptophan, this compound exhibits a "U" shaped solubility profile with respect to pH.[4][5] At neutral pH (around 7.0-7.4), the molecule has both a positive (amino group) and a negative (carboxyl group) charge, resulting in a net neutral charge that minimizes interaction with water and maximizes crystal lattice energy. This state, known as the isoelectric point, corresponds to its lowest solubility.[2] To improve solubility, you must shift the pH away from this point.
Q2: I dissolved the compound in DMSO first, but it precipitated when I added it to my aqueous buffer. What happened?
A2: This is a common issue known as "crashing out." While this compound is often soluble in organic solvents like Dimethyl Sulfoxide (DMSO), adding this concentrated stock to an aqueous buffer can cause the compound to rapidly precipitate.[4] This occurs because the compound is not soluble in the final aqueous environment at that concentration and pH. The key is to ensure the final concentration in your aqueous medium is below its solubility limit under those specific conditions. It is often better to use pH modification for aqueous solutions or consider advanced solubilization techniques if high concentrations are needed.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A3: The tolerance to DMSO is highly cell-line dependent. A general rule of thumb is to keep the final concentration of DMSO at or below 0.5%, with many protocols recommending below 0.1% to avoid artifacts.[6][7] Concentrations above 1% are often cytotoxic, potentially damaging cell membranes, inducing oxidative stress, or causing apoptosis.[6][8] It is critical to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[7]
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating (e.g., to 37-50°C) can increase the rate of dissolution and solubility, as is the case for L-tryptophan.[9][10] However, prolonged or excessive heating should be avoided as it can lead to degradation of tryptophan and its derivatives.[9] If you use heat, ensure the compound is fully dissolved before it cools back to room temperature, where it may precipitate if the solution is supersaturated. Always follow heating with sterile filtration if using the solution for cell culture.
Part 2: Troubleshooting Workflow for Solubility Issues
If you are encountering solubility problems, follow this systematic workflow. This decision tree will guide you from basic to advanced solubilization strategies.
Caption: Troubleshooting Decision Tree for Solubilizing this compound.
Part 3: Detailed Protocols & Methodologies
Method 1: pH-Adjusted Aqueous Solubilization
This is the most common and effective method for dissolving zwitterionic compounds in aqueous buffers. By shifting the pH, you convert the zwitterion into a more soluble cationic (at low pH) or anionic (at high pH) species.[3][11]
Principle of Ionization:
Caption: pH-Dependent Ionization States of this compound.
Step-by-Step Protocol:
-
Weigh Compound: Accurately weigh the desired amount of this compound powder.
-
Initial Suspension: Add a portion (e.g., 80%) of your target volume of purified water or buffer (e.g., PBS) to the powder. The compound will likely form a suspension.
-
pH Adjustment (Choose one route):
-
Acidic Route: While stirring, add 0.1 M HCl dropwise. Monitor the pH and observe the suspension. As the pH drops below ~4, the powder should begin to dissolve. Continue adding acid until the solution is clear.
-
Basic Route: While stirring, add 0.1 M NaOH dropwise. As the pH rises above ~9, the powder should dissolve. Continue adding base until the solution is clear.
-
-
Final Volume Adjustment: Once the compound is fully dissolved, adjust the final volume with your buffer/water.
-
Re-adjust pH: Carefully bring the pH back to your desired experimental pH using dilute HCl or NaOH. Crucially, perform this step slowly. If the concentration is too high, the compound may precipitate as the pH approaches its isoelectric point. If precipitation occurs, your desired concentration is too high for that final pH.
-
Sterilization: For biological applications, sterile filter the final solution through a 0.22 µm syringe filter.
Method 2: Advanced Solubilization with Cyclodextrins
For applications requiring high concentrations in a neutral aqueous solution where pH adjustment is not feasible, cyclodextrins can be highly effective. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12] They can encapsulate the hydrophobic indole ring of the tryptophan derivative, forming an "inclusion complex" that is water-soluble.[13][14]
Step-by-Step Protocol (Kneading Method):
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with good solubility and low toxicity.[15]
-
Molar Ratio: Start with a 1:1 or 1:2 molar ratio of this compound to HP-β-CD.
-
Preparation:
-
Place the HP-β-CD powder in a mortar.
-
Add a very small amount of water to form a thick, uniform paste.
-
Slowly add the this compound powder to the paste.
-
Knead the mixture thoroughly with a pestle for at least 30 minutes. The mechanical force facilitates the inclusion of the drug into the cyclodextrin cavity.[13]
-
-
Drying: Dry the resulting mixture (e.g., in a desiccator or oven at low heat) to obtain a solid powder of the inclusion complex.
-
Dissolution: This powder should now be directly and more readily soluble in your neutral aqueous buffer.
Part 4: Solvent Data & Compatibility
The following table summarizes the solubility characteristics and provides guidance on solvent selection.
| Solvent/System | Expected Solubility | Pros | Cons & Considerations |
| Water / PBS (pH 7.4) | Very Poor | Biologically compatible. | Unsuitable for stock solutions; compound is near its isoelectric point.[2] |
| Aqueous HCl (pH < 4) | Good to Excellent | High solubility; avoids organic solvents. | Low pH may be incompatible with downstream assays or cell viability. |
| Aqueous NaOH (pH > 9) | Good to Excellent | High solubility; avoids organic solvents. | High pH may be incompatible with downstream assays or cause compound instability. |
| DMSO | Good | Excellent for high-concentration stocks. | Can precipitate on aqueous dilution; cytotoxic to cells at >0.5-1%.[6][7] |
| Ethanol | Moderate | Less toxic than DMSO for some applications. | Lower solvating power than DMSO; can still cause precipitation issues. |
| Aqueous HP-β-CD | Good | Enhances solubility at neutral pH; low toxicity.[16] | Requires formulation; may alter compound bioavailability or interactions. |
References
-
Khan, A. et al. (2019). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Journal of Pharmaceutical Research International. Available at: [Link]
-
Patel, H. et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Lee, T. et al. (2013). pH dependence of amino acid solubility. ResearchGate. Available at: [Link]
-
Tiwari, G. et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
Grigoraș, C. et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Available at: [Link]
-
Grosse Daldrup, J.-B. et al. (2018). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Lee, T. et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. Available at: [Link]
-
Popa, L. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]
-
Singh, G. (2024). DMSO in cell based assays. Scientist Solutions. Available at: [Link]
-
Trobisch, S. et al. (2011). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Various Authors. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?. Quora. Available at: [Link]
-
Eppendorf SE. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. Available at: [Link]
-
Zhang, G. G. Z. et al. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics. Available at: [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Available at: [Link]
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf. Available at: [Link]
-
Martin, G. et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. Available at: [Link]
-
Blesic, M. et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem. Available at: [Link]
-
Blesic, M. et al. (2018). Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast. Available at: [Link]
-
Semalty, A. et al. (2014). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-DL-tryptophan. National Center for Biotechnology Information. Available at: [Link]
- Kim, J. H. et al. (2012). Solubilizing Compositions of L-Tryptophan and Pharmaceutical preparation therefrom. Google Patents.
-
Liu, P. et al. (2023). Measurement and Correlation of Solubility of L–Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions from 283.15 to 323.15 K. Journal of Solution Chemistry. Available at: [Link]
-
Mathes, T. (2024). How to dissolve tryptophan amino acids?. ResearchGate. Available at: [Link]
-
Mussel, W. D. N. (2021). How to dissolve L-tryptophan in PBS?. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-L-tryptophan. National Center for Biotechnology Information. Available at: [Link]
-
Smirnov, V. I. & Badelin, V. G. (2014). Enthalpy characteristics of dissolution of L-tryptophan in water + formamides binary solvents at 298.15 K. ResearchGate. Available at: [Link]
-
Le, T. B. et al. (2019). Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Payne, C. A. et al. (2021). Bromination of C-terminally substituted tryptophan derivatives. ResearchGate. Available at: [Link]
-
Abrams, F. S. & London, E. (1992). Quenching of tryptophan fluorescence by brominated phospholipid. Biochemistry. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. humapub.com [humapub.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. mdpi.com [mdpi.com]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to 5-Bromo-D-tryptophan in Peptide Synthesis
Welcome to the technical support center for the successful incorporation of 5-Bromo-D-tryptophan into your peptide synthesis workflows. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and nuances of working with this halogenated amino acid. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you minimize side reactions and maximize the yield and purity of your target peptide.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns encountered when working with this compound in solid-phase peptide synthesis (SPPS).
Q1: What are the primary side reactions to be aware of when using this compound?
A1: The primary side reactions involving this compound are similar to those of natural tryptophan, but the electron-withdrawing nature of the bromine atom can influence the reactivity of the indole ring. The main concerns are:
-
Indole Alkylation: During TFA-mediated cleavage of side-chain protecting groups (e.g., Boc, tBu) and the linker from the resin, highly reactive carbocations are generated.[1] These electrophiles can attack the electron-rich indole ring of tryptophan, leading to unwanted alkylated byproducts.[1][2]
-
Oxidation: The indole ring is susceptible to oxidation, which can occur during synthesis, cleavage, or even storage.[3][4] This can lead to the formation of various oxidized species, such as 5-hydroxy-tryptophan or kynurenine derivatives.[3]
-
Dehalogenation: Although less common for aryl bromides under standard SPPS conditions, there is a potential for loss of the bromine atom, particularly under harsh cleavage conditions or in the presence of certain reducing agents.
Q2: Do I need to protect the indole nitrogen of this compound?
A2: While not always mandatory, protecting the indole nitrogen with a tert-butyloxycarbonyl (Boc) group (i.e., using Fmoc-5-Bromo-D-Trp(Boc)-OH) is highly recommended, especially for longer or more complex peptides.[1][5] This protection significantly reduces the risk of alkylation and other side reactions on the indole ring.[1][5]
Q3: What coupling reagents are recommended for this compound?
A3: Standard phosphonium- or aminium-based coupling reagents are generally effective for incorporating this compound.[6] Commonly used and reliable options include:
-
HBTU ([Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate)
-
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
For hindered couplings or to minimize racemization, HATU is often a preferred choice.[7]
Q4: How does the bromine substituent affect the chromatographic behavior of the peptide?
A4: The bromine atom increases the hydrophobicity of the tryptophan side chain. This will typically result in a longer retention time during reverse-phase HPLC (RP-HPLC) compared to the non-brominated analogue. This property is beneficial for separating the target peptide from any potential deletion sequences lacking the 5-bromo-tryptophan residue.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of peptides containing this compound.
| Observation | Potential Cause | Recommended Solution |
| Mass spectrometry shows unexpected +57, +113, or other mass additions to the this compound residue. | Indole alkylation by carbocations from protecting groups (e.g., t-butyl) or the resin linker.[2][8] | Use a scavenger cocktail during TFA cleavage. A robust choice is "Reagent K" (TFA/water/phenol/thioanisole/EDT).[9][10] For a less odorous option, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) is often effective.[11] Employ Fmoc-5-Bromo-D-Trp(Boc)-OH for the synthesis to protect the indole ring.[1][5] |
| Mass spectrometry indicates a mass increase of +16, +32, or other oxygen additions. | Oxidation of the indole ring.[3][4] | Work under an inert atmosphere (nitrogen or argon) , especially during cleavage. Use deoxygenated solvents. Add antioxidants to the cleavage cocktail , such as 1,2-ethanedithiol (EDT).[9] |
| Mass spectrometry shows a peak corresponding to the peptide with unsubstituted tryptophan (-79 Da). | Dehalogenation of the 5-bromoindole moiety. | Avoid overly harsh cleavage conditions (prolonged cleavage times or high temperatures). If using reducing scavengers, consider their potential to react with the aryl bromide. While TIS is generally safe, be cautious with stronger reducing agents. |
| Incomplete coupling of this compound or the subsequent amino acid. | Steric hindrance from the bulky 5-bromoindole side chain or peptide aggregation. | Double couple the this compound and the following amino acid. Use a more potent coupling reagent like HATU.[7] Increase the coupling time. |
| Difficult purification with multiple, closely eluting peaks. | Presence of various side products (alkylated, oxidized, or dehalogenated species). | Optimize the cleavage cocktail based on the observed side products. Employ a shallow gradient during RP-HPLC purification to improve the resolution of closely eluting species.[12] |
III. Detailed Experimental Protocols
A. Coupling of Fmoc-5-Bromo-D-tryptophan
This protocol outlines the manual coupling of Fmoc-5-Bromo-D-tryptophan during solid-phase peptide synthesis.
1. Resin Preparation:
- Swell the resin (e.g., Rink Amide, Wang) in dimethylformamide (DMF) for 30-60 minutes.
- Perform Fmoc deprotection of the N-terminal amino group of the growing peptide chain using 20% piperidine in DMF (2 x 10 minutes).[13]
- Wash the resin thoroughly with DMF (5-7 times).
2. Amino Acid Activation:
- In a separate vessel, dissolve Fmoc-5-Bromo-D-tryptophan (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
- Add N,N-Diisopropylethylamine (DIEA) (6-10 equivalents) to the activation mixture.
- Allow the activation to proceed for 2-5 minutes at room temperature.
3. Coupling Reaction:
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture at room temperature for 1-2 hours. For potentially difficult couplings, the time can be extended or a double coupling can be performed.
- Monitor the coupling reaction using a qualitative ninhydrin test. A negative test (yellow beads) indicates a complete reaction.[6]
4. Washing:
- After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
B. Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.
1. Resin Preparation:
- After the final coupling and Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under a stream of nitrogen or in vacuo.
2. Preparation of the Cleavage Cocktail:
- Crucially, prepare the cleavage cocktail fresh just before use.
- Recommended Cocktail ("Reagent K" modification):
- Trifluoroacetic acid (TFA): 82.5%
- Phenol: 5%
- Water: 5%
- Thioanisole: 5%
- 1,2-Ethanedithiol (EDT): 2.5%
- Alternative "Low-Odor" Cocktail:
- TFA: 95%
- Triisopropylsilane (TIS): 2.5%[11]
- Water: 2.5%
3. Cleavage Reaction:
- Add the cleavage cocktail to the dried peptide-resin in a well-ventilated fume hood (approximately 10 mL per gram of resin).[14]
- Gently agitate the mixture at room temperature for 2-4 hours.[14]
- Note: The optimal cleavage time may vary depending on the peptide sequence and protecting groups used. A test cleavage on a small amount of resin is recommended to determine the ideal duration.
4. Peptide Precipitation and Isolation:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA and combine the filtrates.
- Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10-20 times the volume of the TFA solution).
- Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
- Dry the crude peptide under a stream of nitrogen or in vacuo.
5. Purification:
- Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
- Purify the peptide by preparative RP-HPLC.[5][15]
- Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the final product.[3]
IV. Visualizations
Workflow for Incorporating this compound in SPPS
Caption: Alkylation of 5-Br-Trp and the role of scavengers.
V. References
-
Atherton, E., Sheppard, R. C., & Ward, P. (1985). Peptide Synthesis. Part 7. Solid-phase Synthesis of a 29-residue Fragment of Human Tumour Necrosis Factor using a Continuous-flow Polyamide-Kieselguhr System. Journal of the Chemical Society, Perkin Transactions 1, 2065-2075.
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461.
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595-598.
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266.
-
Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. In Peptide Synthesis and Applications (pp. 139-167). Humana Press.
-
Todorovski, T., Fedorova, M., Hoffmann, R., & Przybylski, M. (2011). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. Journal of mass spectrometry, 46(11), 1142-1152.
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine, Department of Chemistry.
-
BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Bromo-L-tryptophylglycine.
-
BenchChem. (2025). Technical Support Center: Scavenger Cocktails for Preventing Side Reactions During TFA Cleavage.
-
BenchChem. (2025). Preventing tryptophan indole alkylation during TFA cleavage.
-
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
-
Aapptec Peptides. Cleavage Cocktails; Reagent B.
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
Aapptec Peptides. SYNTHESIS NOTES.
-
Mant, C. T., & Hodges, R. S. (Eds.). (2007). Peptide and protein analysis by reversed-phase HPLC. In Methods in Molecular Biology, vol. 384. Humana Press.
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A Side-Reaction in the SPPS of Trp-containing Peptides. Journal of Peptide Science, 5(10), 457-461.
-
Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron letters, 30(21), 2739-2742.
-
Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 384, 139–167.
-
Todorovski, T., Fedorova, M., Hoffmann, R., & Przybylski, M. (2011). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. Journal of mass spectrometry : JMS, 46(11), 1142–1152.
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of peptide science, 5(10), 457–461.
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In Peptide Synthesis and Applications (pp. 139-167). Humana Press.
-
Davies, M. J. (2005). The oxidative modification of proteins and its relevance to development and ageing. Progress in molecular biology and translational science, 133, 1-45.
-
Blankemeyer-Menge, B., Nimtz, M., & Frank, R. (1990). An efficient method for anchoring Fmoc-amino acids to hydroxyl-functionalised solid supports. Tetrahedron Letters, 31(12), 1701-1704.
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of peptide science, 5(10), 457–461.
-
Fields, C. G., & Fields, G. B. (1993). Minimization of tryptophan modification during solid-phase peptide synthesis. Tetrahedron letters, 34(42), 6661-6664.
-
Applied Biosystems. (1995). Introduction to Cleavage Techniques (2nd ed.).
-
Aapptec Peptides. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Matsuura, D. G., & Bowers, A. A. (2016). Reduction of cysteine-S-protecting groups by triisopropylsilane. Peptide Science, 106(4), 492-499.
-
Todorovski, T., Fedorova, M., Hoffmann, R., & Przybylski, M. (2011). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. Journal of mass spectrometry, 46(11), 1142-1152.
-
CDN. Cleavage Cocktail Selection.
-
Aapptec Peptides. Cleavage Cocktails; Reagent B.
-
ChemPep. Fmoc Solid Phase Peptide Synthesis.
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461.
-
Aapptec Peptides. Cleavage Cocktails; Reagent B.
-
Mitchell, A. R., Kent, S. B., Engelhard, M., & Merrifield, R. B. (1978). A new synthetic route to Boc-aminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, an improved support for solid phase peptide synthesis. The Journal of Organic Chemistry, 43(15), 2845-2852.
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461.
-
Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
-
ResearchGate. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
-
BenchChem. (2025). Preventing tryptophan indole alkylation during TFA cleavage.
-
PubChem. 1,2-Ethanedithiol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of 5-Bromo-D-tryptophan: A Technical Guide to Optimizing Buffer Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-D-tryptophan. The successful integration of this unique amino acid into your experimental workflows hinges on a thorough understanding of its chemical behavior, particularly in solution. This guide provides in-depth, experience-driven advice to help you optimize your buffer conditions, troubleshoot common issues, and ensure the integrity of your results.
Section 1: Understanding the Physicochemical Landscape of this compound
Before designing your buffer systems, it is crucial to appreciate the inherent properties of this compound that influence its behavior in aqueous environments.
Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [1][2] |
| Molecular Weight | 283.12 g/mol | [1][2] |
| Appearance | Off-white to light beige fine crystalline powder | [3] |
| Melting Point | ~264 °C (decomposes) | |
| Predicted pKa (Strongest Acidic) | ~1.51 | |
| Predicted pKa (Strongest Basic) | ~9.39 |
The predicted pKa values are critical for buffer selection. The carboxylic acid group is expected to be deprotonated above a pH of approximately 1.5, while the amino group will be protonated below a pH of around 9.4. The indole nitrogen is generally not considered within the physiological pH range[4]. This zwitterionic nature dictates its solubility and potential interactions in different buffer systems.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries and challenges encountered when working with this compound.
Q1: What is the best starting point for a buffer to dissolve this compound?
A1: For initial solubilization, a good starting point is a buffer with a pH that avoids the isoelectric point (pI) of the amino acid. The pI can be estimated as the average of the pKa values of the carboxyl and amino groups. Based on predicted pKa values, the pI will be in the acidic to neutral range. Therefore, buffers with a pH above 7.5 or below 5.0 are likely to enhance solubility. Phosphate-buffered saline (PBS) at pH 7.4 is a common starting point, but solubility may be limited. For higher concentrations, consider using slightly alkaline buffers like Tris-HCl (pH 8.0-8.5) or carbonate-bicarbonate buffer (pH 9.0). If your experiment allows, polar organic solvents like DMSO or DMF can be used to create concentrated stock solutions, which can then be diluted into your aqueous experimental buffer[4].
Q2: My this compound solution appears to be degrading. What are the likely causes and how can I prevent this?
A2: Tryptophan and its analogs are susceptible to degradation, primarily through oxidation and photodegradation[5][6]. The indole ring is the most reactive part of the molecule.
-
Oxidation: The presence of dissolved oxygen, metal ions, and exposure to heat can promote oxidation. To mitigate this, prepare fresh solutions, degas your buffers, and consider including a chelating agent like EDTA to sequester metal ions. If compatible with your experiment, the addition of antioxidants such as ascorbic acid or α-ketoglutaric acid may also be beneficial[6].
-
Photodegradation: Exposure to UV light can lead to the formation of degradation products, often resulting in a yellowing of the solution. It is crucial to protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when handling the compound and its solutions. The photodegradation of brominated indoles can lead to debromination and other byproducts[7][8].
Q3: I'm observing aggregation or precipitation of my protein after incorporating this compound. How can I troubleshoot this?
A3: The incorporation of a halogenated amino acid can alter the surface hydrophobicity of a protein, potentially leading to aggregation[9][10]. Here are several strategies to address this:
-
Optimize Buffer pH: Adjust the pH of your buffer to be at least one unit away from the protein's isoelectric point (pI) to increase electrostatic repulsion between molecules[11].
-
Adjust Ionic Strength: The effect of salt concentration on protein solubility is protein-dependent. A low salt concentration (25-50 mM) can sometimes improve solubility. Conversely, for some proteins, a higher salt concentration (150-500 mM) may be required to shield charged patches and prevent aggregation[12].
-
Include Additives:
-
Glycerol: Adding 5-20% (v/v) glycerol can increase the viscosity of the solvent and stabilize the native protein structure.
-
Sugars: Sucrose or trehalose at concentrations of 50-200 mM can also act as protein stabilizers.
-
Amino Acids: Arginine and glutamate (25-50 mM) can help to solubilize proteins by interacting with both hydrophobic and charged surfaces[11].
-
Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween-20, CHAPS) can prevent aggregation of hydrophobic proteins[11].
-
Q4: How do I choose a suitable buffer for protein labeling with this compound?
A4: The choice of buffer for protein labeling will depend on the specific chemistry used to incorporate the unnatural amino acid. For amber suppression strategies in mammalian cells, the buffer conditions for cell culture and lysis are critical[13]. For subsequent bioorthogonal labeling reactions, the buffer must be compatible with the specific chemistry (e.g., click chemistry, Staudinger ligation). Generally, a buffer in the pH range of 7.0-8.0, such as phosphate or HEPES buffer, is a good starting point. It is essential to ensure that the buffer components do not interfere with the labeling reaction. For example, Tris buffer contains a primary amine and should be avoided in reactions targeting amines.
Section 3: Experimental Protocols
This section provides step-by-step methodologies for key experiments involving this compound.
Protocol 1: Determining the Optimal pH for Solubilization
This protocol will help you identify the pH range where this compound exhibits the highest solubility.
Materials:
-
This compound
-
A set of buffers with varying pH (e.g., 0.1 M citrate buffer pH 3-6, 0.1 M phosphate buffer pH 6-8, 0.1 M Tris-HCl buffer pH 8-9)
-
Spectrophotometer
Procedure:
-
Prepare saturated solutions of this compound in each buffer by adding an excess of the solid compound.
-
Equilibrate the solutions by rotating or shaking them at a constant temperature for 24 hours.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove the supernatant and measure its absorbance at the wavelength of maximum absorbance for this compound (determine this by scanning a dilute solution from 250-350 nm).
-
Plot the absorbance (proportional to concentration) against the buffer pH to determine the optimal pH range for solubility.
Protocol 2: Assessing the Stability of this compound in Solution
This protocol allows you to evaluate the stability of your this compound solution over time under different conditions.
Materials:
-
A stock solution of this compound in a chosen buffer.
-
Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Light source (for photostability testing).
-
HPLC system with a UV detector.
Procedure:
-
Aliquot the stock solution into several tubes.
-
Store the tubes under different conditions:
-
Temperature: 4°C, 25°C, 37°C.
-
Light exposure: protected from light vs. exposed to a controlled light source.
-
-
At various time points (e.g., 0, 24, 48, 72 hours), take a sample from each condition.
-
Analyze the samples by HPLC to quantify the remaining this compound and detect the appearance of any degradation products.
-
Plot the percentage of remaining this compound against time for each condition to determine its stability.
Section 4: Visualizing Experimental Workflows
Diagram 1: Buffer Optimization Workflow
This diagram illustrates the logical flow for optimizing buffer conditions for an experiment with this compound.
Caption: A stepwise workflow for optimizing buffer conditions for this compound experiments.
Diagram 2: Troubleshooting Protein Aggregation
This diagram outlines a decision-making process for addressing protein aggregation issues when using this compound.
Sources
- 1. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-BROMO-DL-TRYPTOPHAN | 6548-09-0 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 13. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Fluorescence Quenching of 5-Bromo-D-tryptophan in Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-D-tryptophan (5-Br-D-Trp) as an intrinsic fluorescent probe. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of fluorescence quenching in your protein studies. My aim is to equip you with the scientific rationale behind experimental choices, ensuring the integrity and success of your research.
Introduction to this compound as a Fluorescent Probe
This compound is a synthetic analog of the naturally occurring amino acid tryptophan. The incorporation of a bromine atom at the 5th position of the indole ring alters its electronic properties, leading to changes in its photophysical characteristics compared to native tryptophan.[1] These modulated properties, including potential shifts in absorption and emission spectra and altered fluorescence lifetime and quantum yield, make 5-Br-D-Trp a valuable tool for investigating protein structure, dynamics, and ligand interactions. However, like native tryptophan, its fluorescence is highly sensitive to the local microenvironment and susceptible to quenching, which can complicate data interpretation.[2][3] This guide will help you diagnose and address common issues related to the fluorescence quenching of 5-Br-D-Trp in your protein of interest.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments, providing both diagnostic questions and actionable solutions grounded in scientific principles.
Problem 1: Low or No Fluorescence Signal
Q1: I've incorporated 5-Br-D-Trp into my protein, but I'm observing a very weak or no fluorescence signal. What are the likely causes and how can I troubleshoot this?
A1: A weak or absent fluorescence signal can be frustrating, but it's often a solvable issue. Let's break down the potential culprits, from experimental setup to the inherent properties of your protein system.
Step-by-Step Troubleshooting:
-
Verify Instrument Settings:
-
Excitation and Emission Wavelengths: Are you using the optimal wavelengths for 5-Br-D-Trp? While native tryptophan is typically excited around 280-295 nm with emission peaking near 350 nm, the bromine substitution in 5-Br-D-Trp is expected to cause a red-shift in both absorption and emission spectra.[1] Start by performing excitation and emission scans to determine the optimal wavelengths for your specific protein-probe conjugate in your buffer system. A good starting point for scanning would be an excitation range of 280-310 nm and an emission range of 340-450 nm.
-
Slit Widths and Gain Settings: Suboptimal instrument settings can lead to low signal detection.[4] Experiment with different excitation and emission slit widths and detector gain settings. Wider slits can increase signal but may reduce resolution, so a balance is necessary.
-
-
Assess Sample Concentration and Integrity:
-
Protein Concentration: Is your protein concentration sufficient for detection? While fluorescence is a sensitive technique, there is a lower limit of detection.[5] Consider concentrating your sample if it is too dilute.
-
Incorporation Efficiency: Have you confirmed the successful incorporation of 5-Br-D-Trp into your protein? This can be verified using techniques like mass spectrometry. Low incorporation efficiency will naturally lead to a weak signal.
-
Protein Folding and Stability: Is your protein correctly folded and stable after the incorporation of the analog? Misfolding or aggregation can bring quenching groups into proximity with the fluorophore, leading to a diminished signal.[6] Use techniques like Circular Dichroism (CD) spectroscopy to assess the secondary structure of your labeled protein.
-
-
Investigate Potential Quenchers:
-
Buffer Components: Are there any components in your buffer that could be quenching the fluorescence? Common culprits include iodide, cesium ions, and acrylamide.[7] If possible, test your buffer components individually with free 5-Br-D-Trp to identify any quenching effects. Consider buffer exchange into a simpler, non-quenching buffer like phosphate or Tris.
-
Intrinsic Quenching within the Protein: The local environment of the incorporated 5-Br-D-Trp is a critical factor.[2][3] Nearby amino acid residues such as cysteine, histidine, and glutamic acid can act as quenchers.[8] If the probe is located in a region of the protein rich in these residues, significant quenching may be unavoidable.
-
Experimental Workflow for Diagnosing Low Signal:
Caption: Workflow for troubleshooting low fluorescence signal.
Problem 2: Unexpected Fluorescence Quenching Upon Ligand Binding
Q2: My 5-Br-D-Trp fluorescence is quenched when I add a ligand to my protein. How can I determine the mechanism of this quenching and ensure it's a true binding event?
A2: Quenching upon ligand binding is often a good indicator of an interaction, but it's crucial to understand the underlying mechanism to interpret your data correctly. The two primary quenching mechanisms are static and dynamic (collisional) quenching.
Differentiating Static and Dynamic Quenching:
The Stern-Volmer equation is a fundamental tool for analyzing quenching data:
F0/F = 1 + KSV[Q] = 1 + kqτ0[Q]
Where:
-
F0 and F are the fluorescence intensities in the absence and presence of the quencher (ligand), respectively.
-
[Q] is the quencher concentration.
-
KSV is the Stern-Volmer quenching constant.
-
kq is the bimolecular quenching rate constant.
-
τ0 is the fluorescence lifetime of the probe in the absence of the quencher.
Experimental Protocol to Distinguish Quenching Mechanisms:
-
Temperature Dependence Studies:
-
Perform fluorescence titration experiments at different temperatures.
-
Dynamic Quenching: An increase in temperature will increase the diffusion rate of the ligand, leading to more frequent collisions with the fluorophore and thus, a larger KSV.
-
Static Quenching: An increase in temperature is likely to decrease the stability of the ground-state complex between the fluorophore and the quencher, resulting in a smaller KSV.
-
-
Fluorescence Lifetime Measurements:
-
Measure the fluorescence lifetime of 5-Br-D-Trp in your protein in the presence and absence of the ligand.
-
Dynamic Quenching: Collisional quenching affects the excited state, so the fluorescence lifetime will decrease in the presence of the quencher.
-
Static Quenching: A ground-state complex is formed, which is non-fluorescent. The uncomplexed fluorophores will still have the same fluorescence lifetime. Therefore, the measured lifetime will not change.
-
| Characteristic | Dynamic (Collisional) Quenching | Static Quenching |
| Mechanism | Diffusional encounters between quencher and excited-state fluorophore. | Formation of a non-fluorescent ground-state complex. |
| Effect of ↑ Temp | Increased quenching (KSV increases). | Decreased quenching (KSV decreases). |
| Effect on Lifetime | Lifetime decreases. | Lifetime is unchanged. |
| Effect on Absorption | No change in absorption spectrum. | Changes in the absorption spectrum may be observed. |
Logical Flow for Quenching Mechanism Determination:
Caption: Decision tree for identifying the quenching mechanism.
Frequently Asked Questions (FAQs)
Q: What are the expected photophysical properties of 5-Br-D-Trp compared to native tryptophan?
A: The introduction of the heavy bromine atom is expected to influence the photophysical properties of the tryptophan indole ring. While specific values can vary depending on the local environment, you can generally expect:
-
Red-Shifted Spectra: Both the absorption and emission maxima of 5-Br-D-Trp are likely to be shifted to longer wavelengths (red-shifted) compared to native tryptophan.[1]
-
Changes in Quantum Yield and Lifetime: The quantum yield and fluorescence lifetime may be altered. The heavy atom effect of bromine can increase the rate of intersystem crossing to the triplet state, which could potentially decrease the fluorescence quantum yield.[1] However, the specific environment within the protein will play a dominant role.[9]
Q: Can 5-Br-D-Trp be used in Förster Resonance Energy Transfer (FRET) experiments?
A: Yes, 5-Br-D-Trp can potentially serve as a FRET donor or acceptor.[10] Its suitability depends on the spectral overlap with the FRET partner. Given its expected red-shifted emission compared to tryptophan, it might be a better donor for acceptor dyes that absorb at slightly longer wavelengths. The Förster distance (R0), which is the distance at which FRET efficiency is 50%, will need to be calculated or experimentally determined for your specific donor-acceptor pair.[10][11]
Q: How can I minimize photobleaching of 5-Br-D-Trp during my experiments?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore.[9] To minimize it:
-
Reduce the intensity of the excitation light.
-
Decrease the duration of exposure to the excitation light by using the shortest possible integration times and keeping the shutter closed when not acquiring data.
-
Use a deoxygenated buffer, as oxygen can contribute to photobleaching.
-
Consider adding antioxidants to your buffer, such as ascorbic acid, which have been shown to improve the photostability of tryptophan.[12]
Q: Are there specific protocols for incorporating 5-Br-D-Trp into proteins?
A: Site-specific incorporation of non-natural amino acids like 5-Br-D-Trp into proteins is typically achieved using amber suppression codon technology.[13][14] This involves:
-
Engineering a UAG (amber) stop codon at the desired site in the gene of your protein.
-
Using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 5-Br-D-Trp and does not cross-react with endogenous amino acids and tRNAs.
-
Expressing the protein in a host organism (e.g., E. coli) that is grown in media supplemented with 5-Br-D-Trp.
Several research groups have developed and optimized these systems for various tryptophan analogs.[15]
References
-
Troubleshooting guide. (n.d.). NCBI. [Link]
-
Molecular Environment Sensitivity of Tryptophan. (n.d.). tillhsv. [Link]
-
Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific. [Link]
-
FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. (2020, October 13). YouTube. [Link]
-
The Reactivity of Tryptophan Residues in Proteins. Stopped-flow Kinetics of Fluorescence Quenching. (1981). PubMed. [Link]
-
Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. (2020). ACS Omega. [Link]
-
A new cell-free platform for effective site-specific incorporation of non-natural amino acids and screening for orthogonal components. (2012). Stanford Digital Repository. [Link]
-
Typical excitation and emission spectra of tryptophan show that the UV... (n.d.). ResearchGate. [Link]
-
Influence of solvents and leucine configuration at position 5 on tryptophan fluorescence in cyclic enkephalin analogues. (2001). PubMed. [Link]
-
Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. (2015). MDPI. [Link]
-
Tryptophan Properties in Fluorescence and Functional Stability of Plasminogen Activator Inhibitor 1. (1998). PMC. [Link]
-
Tryptophan fluorescence as a reporter for structural changes in photoactive yellow protein elicited by photo-activation. (n.d.). [Source not further specified]. [Link]
-
Fluorescent ribonucleoside as a FRET acceptor for tryptophan in native proteins. (2007). PMC. [Link]
-
Micro-environmental influences on the fluorescence of tryptophan. (2010). ResearchGate. [Link]
-
Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. (2015). NIH. [Link]
-
Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine. (2015). Atlantis Press. [Link]
-
Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions. (2025). ResearchGate. [Link]
-
tryptophan fluorescence quenching: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions. (2025). PubMed. [Link]
-
Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. (2022). [Source not further specified]. [Link]
-
Employing the fluorescence anisotropy and quenching kinetics of tryptophan to hunt for residual structures in. (2001). [Source not further specified]. [Link]
-
Convenient synthesis of 7′- and 6′-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. (2025). ResearchGate. [Link]
-
Fluorescence quantum yields (ϕ) and lifetimes (τ) for studied peptides... (n.d.). ResearchGate. [Link]
-
Quenching of tryptophan fluorescence in various proteins by a series of small nickel complexes. (2014). Dalton Transactions. [Link]
-
Distance Mapping in Proteins Using Fluorescence Spectroscopy: The Tryptophan-Induced Quenching (TrIQ) Method. (2009). NIH. [Link]
-
Tryptophan Fluorescence: nature's probe. (2022). BMG LABTECH. [Link]
-
Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. (2019). PMC. [Link]
-
Reduced fluorescence lifetime heterogeneity of 5-fluorotryptophan in comparison to tryptophan in proteins: implication for resonance energy transfer experiments. (2011). PubMed. [Link]
-
Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. (n.d.). Bio-Rad. [Link]
-
For a possible FRET study, could you suggest a good fluorophore (absorber) for my florescent Donor molecule which emits in the range of 380-400 nm? (2015). ResearchGate. [Link]
-
Tryptophan fluorescence yields and lifetimes as a probe of conformational changes in human glucokinase. (2017). PubMed Central. [Link]
-
Special Delivery: Fluorophore Targeting for FRET Studies. (2016). Addgene Blog. [Link]
-
Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. (n.d.). Boster Bio. [Link]
-
Mitochondria Towards A Platform For Unnatural Polymer Synthesis. (n.d.). eScholarship.org. [Link]
-
Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition. (2021). PubMed. [Link]
-
FRET - Advanced Practical Course M in Biophysics. (2020). [Source not further specified]. [Link]
-
Tryptophan-based Fluorophores for Studying Protein Conformational Changes. (2007). PMC. [Link]
-
M-4.3. Fluorescence Quantum Yield and Lifetime. (2021, April 8). YouTube. [Link]
-
Radical-Initiated Photodissociation at Tryptophan Residues within Intact Proteins in the Gas Phase. (2025). PMC. [Link]
-
Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. (2021). PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tillhsv.lnu.se [tillhsv.lnu.se]
- 3. researchgate.net [researchgate.net]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Tryptophan Properties in Fluorescence and Functional Stability of Plasminogen Activator Inhibitor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent ribonucleoside as a FRET acceptor for tryptophan in native proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new cell-free platform for effective site-specific incorporation of non-natural amino acids and screening for orthogonal components | Stanford Digital Repository [purl.stanford.edu]
- 14. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Photostability of 5-Bromo-D-tryptophan for Imaging Studies
Welcome to the technical support center for 5-Bromo-D-tryptophan (5-Br-D-Trp) imaging applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the photostability of this valuable fluorescent probe. By understanding the underlying mechanisms of photobleaching and implementing the strategies outlined below, you can significantly improve the quality and duration of your imaging experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the use of 5-Br-D-Trp in fluorescence imaging.
Q1: What is this compound and why is its photostability a concern?
A1: this compound is a synthetic analog of the amino acid tryptophan. The bromine atom at the 5th position of the indole ring alters its electronic properties, making it a useful fluorescent probe for studying protein structure and dynamics.[1][2] However, like many fluorophores, it is susceptible to photobleaching—the light-induced chemical destruction of the molecule that results in a loss of fluorescence.[3][4] This can limit the duration of imaging experiments and affect the quantitative analysis of data.[4]
Q2: What are the primary causes of 5-Br-D-Trp photobleaching?
A2: The primary driver of photobleaching is the interaction of the excited-state fluorophore with molecular oxygen, leading to the generation of reactive oxygen species (ROS).[5] These highly reactive molecules, such as singlet oxygen and superoxide radicals, can then attack and degrade the 5-Br-D-Trp molecule, rendering it non-fluorescent.[5] The process is exacerbated by high-intensity excitation light and prolonged exposure times.[3][6]
Q3: My 5-Br-D-Trp signal is fading very quickly. What are the first things I should check?
A3: Rapid signal loss is a common issue. Here’s a quick troubleshooting checklist:
-
Excitation Light Intensity: Are you using the lowest possible laser power or illumination intensity that still provides a detectable signal?[3][7] High-intensity light accelerates photobleaching.[3]
-
Exposure Time: Can you reduce the camera exposure time or the pixel dwell time (for confocal microscopy)?[7]
-
Imaging Buffer: Does your buffer contain an antifade reagent? The absence of such agents can lead to rapid photobleaching.
-
Sample Preparation: Was the sample properly protected from light before and during preparation?[7]
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds added to imaging media to reduce photobleaching.[8] Most function as reactive oxygen species (ROS) scavengers, neutralizing the harmful molecules that cause fluorophore degradation.[5][8][9] Common examples include Trolox, n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[8] Trolox, a vitamin E analog, is particularly effective and works through a dual mechanism of triplet state quenching and radical scavenging.[9]
Q5: Can I use a mounting medium designed for fixed cells in my live-cell imaging experiment with 5-Br-D-Trp?
A5: Generally, no. Many antifade mounting media for fixed samples are not compatible with live cells and can be toxic.[3] For live-cell imaging, it is crucial to use antifade reagents specifically formulated for this purpose, such as Trolox-based solutions.[3]
Q6: Besides antifade agents, what other components of the imaging buffer can influence photostability?
A6: The pH and the presence of certain ions in your buffer can impact fluorophore stability. While specific data for 5-Br-D-Trp is limited, maintaining a physiological pH (typically 7.2-7.4) is a good starting point. Additionally, some ions can act as quenchers, reducing fluorescence intensity through non-photochemical means.[10] It is advisable to use high-purity reagents for buffer preparation.
Q7: How does the choice of imaging modality affect the photostability of 5-Br-D-Trp?
A7: Different microscopy techniques expose the sample to varying levels of light, impacting photobleaching.
-
Widefield Microscopy: Can cause significant photobleaching due to the illumination of the entire field of view.
-
Confocal Microscopy: While offering better sectioning, the high-intensity laser scanning can accelerate photobleaching. Techniques like using spinning disk confocal systems can reduce this effect.[6]
-
Two-Photon Microscopy: Can sometimes reduce photobleaching in the out-of-focus planes.[11]
-
Fluorescence Lifetime Imaging (FLIM): This technique is less sensitive to photobleaching-induced intensity changes as it measures the fluorescence lifetime, an intrinsic property of the fluorophore.[12]
II. Troubleshooting Guides
This section provides detailed, step-by-step protocols to address specific issues related to 5-Br-D-Trp photostability.
Guide 1: Optimizing Imaging Parameters to Minimize Photobleaching
Objective: To systematically reduce the light dose delivered to the sample without compromising image quality.
Protocol:
-
Determine the Minimum Required Signal-to-Noise Ratio (SNR):
-
Acquire a reference image of your 5-Br-D-Trp labeled sample with your current "standard" settings.
-
Systematically reduce the excitation light intensity (e.g., laser power or LED intensity) in decrements (e.g., 10% at a time) and acquire an image at each step.[7]
-
Simultaneously, you can try to decrease the exposure time.[7]
-
Identify the lowest intensity and shortest exposure time that still provides an acceptable SNR for your analysis.
-
-
Minimize Exposure During Focusing and Area Selection:
-
Whenever possible, use transmitted light (e.g., DIC or phase contrast) to locate the region of interest.[4]
-
If fluorescence is necessary for focusing, use a lower magnification objective or a different, more photostable fluorophore in a separate channel if available.
-
Alternatively, focus on an area adjacent to your target region before moving to the area you intend to image.[4]
-
-
Optimize Image Acquisition Settings:
-
Frame Averaging/Integration: Instead of a single long exposure, acquire multiple short exposures and average them. This can sometimes reduce the impact of photobleaching on the final image.
-
Binning: For camera-based systems, pixel binning (e.g., 2x2 or 3x3) can increase the signal captured per pixel, allowing for a reduction in exposure time or excitation intensity, at the cost of spatial resolution.[13]
-
Z-stacks: Limit the number of z-slices to the absolute minimum required for your analysis.[3]
-
Data Presentation:
| Parameter | Initial Setting | Optimized Setting | Rationale |
| Laser Power / LED Intensity | 50% | 15% | Reduces the rate of excited state formation and subsequent ROS generation. |
| Exposure Time | 500 ms | 100 ms | Decreases the duration the fluorophore is in an excited state. |
| Pixel Binning | 1x1 | 2x2 | Increases signal per pixel, allowing for lower light dose. |
| Z-stack Slices | 50 | 20 | Reduces overall light exposure to the sample. |
Visualization:
Caption: Mechanism of ROS-induced photobleaching and antifade agent intervention.
III. Advanced Considerations
Fluorescence Lifetime Imaging (FLIM)
For highly quantitative studies where photobleaching is a significant concern, consider using FLIM. The fluorescence lifetime of a fluorophore is an intrinsic property that is generally independent of its concentration and less affected by photobleaching than fluorescence intensity. [12]The fluorescence lifetime of tryptophan and its analogs is sensitive to the local environment, providing an additional layer of information about protein conformation and dynamics. [12][14][15]
Alternative Probes
If photostability issues with 5-Br-D-Trp cannot be overcome for your specific application, you may consider other tryptophan analogs or different fluorescent labels. [16]However, be aware that any change in the probe will require re-validation to ensure it does not perturb the biological system under investigation.
IV. Summary and Best Practices
To maximize the photostability of this compound in your imaging studies, a multi-faceted approach is recommended:
-
Minimize Light Exposure: Always use the lowest possible excitation intensity and the shortest exposure times that yield an acceptable signal-to-noise ratio. [3][4][7]2. Utilize Antifade Reagents: Incorporate a live-cell compatible antifade agent, such as Trolox, into your imaging buffer. [9]3. Optimize Imaging Protocols: Employ smart acquisition strategies, such as using transmitted light for focusing and minimizing the number of z-slices. [3][4]4. Consider Advanced Techniques: For demanding applications, explore imaging modalities like spinning disk confocal microscopy or FLIM. [6][12] By implementing these strategies, you can significantly enhance the photostability of 5-Br-D-Trp, leading to more robust and reliable data from your imaging experiments.
References
- The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC - NIH. (n.d.).
- Quenching of tryptophan fluorescence by brominated phospholipid - PubMed - NIH. (n.d.).
- Development of [18F]F-5-OMe-Tryptophans through Photoredox Radiofluorination: A New Method to Access Trp-based PET Agents - PMC - NIH. (n.d.).
- Photobleaching in Live Cell Imaging | Biocompare: The Buyer's Guide for Life Scientists. (2018, April 26). Biocompare.
- Quenching (fluorescence) - Wikipedia. (n.d.).
- How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. (n.d.). Andor.
- What are some antifading agents used to prevent photobleaching? - AAT Bioquest. (2023, April 6). AAT Bioquest.
- Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
- Antifade Reagents | Fluorescence Imaging - Tocris Bioscience. (n.d.). Tocris Bioscience.
- What strategies can I use to reduce photobleaching in live-cell imaging? - AAT Bioquest. (2023, April 6). AAT Bioquest.
- What do you use to reduce phototoxicity/photobleaching during live cell imaging ? : r/labrats. (2025, March 13). Reddit.
- Tryptophan fluorescence in electron-transfer flavoprotein:ubiquinone oxidoreductase: fluorescence quenching by a brominated pseudosubstrate - PubMed. (n.d.).
- Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC - NIH. (n.d.).
- fluorescence lifetimes origin of tryptophan in proteins - PubMed. (n.d.).
- Fluorescence Lifetime Measurements and Biological Imaging - PMC - PubMed Central - NIH. (n.d.).
- Tryptophan Fluorescence: nature's probe | BMG LABTECH. (2022, December 2). BMG LABTECH.
- Tryptophan- The Biological Fluorophore | Blog - Biosynth. (2024, September 20). Biosynth.
- Fluorescence Lifetimes of Tryptophan: Structural Origin and Relation with So → 1Lb and So → 1La Transitions | Request PDF - ResearchGate. (2025, August 9). ResearchGate.
- Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - MDPI. (n.d.).
Sources
- 1. Quenching of tryptophan fluorescence by brominated phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tryptophan fluorescence in electron-transfer flavoprotein:ubiquinone oxidoreductase: fluorescence quenching by a brominated pseudosubstrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 7. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 8. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 9. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 10. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Origin of tryptophan fluorescence lifetimes. Part 2: fluorescence lifetimes origin of tryptophan in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Peptides with 5-Bromo-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Significance of Brominated Tryptophan in Peptide Therapeutics
In the landscape of modern drug discovery, the incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy to enhance therapeutic properties. Among these, 5-Bromo-D-tryptophan (5-Br-D-Trp) has emerged as a key modification. Its introduction can confer unique structural constraints, improve metabolic stability, and modulate biological activity. However, the analytical characterization of these modified peptides, particularly by mass spectrometry, presents unique challenges and opportunities compared to their native counterparts.
This guide provides an in-depth technical comparison of the mass spectrometric behavior of peptides containing 5-Br-D-Trp versus those with standard L-tryptophan. We will delve into the nuances of fragmentation patterns under various activation methods, discuss the pivotal role of bromine's isotopic signature in identification, and provide actionable experimental protocols to guide your research. Our objective is to equip you with the expertise to confidently analyze and interpret data from these increasingly important biomolecules.
The Telltale Heart: Harnessing the Isotopic Signature of Bromine
The most immediate and defining characteristic of a 5-Br-D-Trp-containing peptide in a mass spectrum is the unique isotopic pattern imparted by the bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in a distinctive "doublet" peak in the mass spectrum, where two peaks of nearly equal intensity are separated by approximately 2 Da.[2] This signature is a powerful diagnostic tool for the initial identification of brominated species within a complex mixture.[3]
In contrast, a peptide containing native tryptophan will exhibit a typical isotopic distribution primarily dictated by the natural abundance of ¹³C (~1.1%). This results in a much smaller M+1 peak and an even less significant M+2 peak, making the bromine doublet a clear and unambiguous indicator of successful modification.
Table 1: Comparison of Isotopic Signatures
| Feature | Peptide with L-Tryptophan | Peptide with this compound |
| Primary Isotopic Contributor | ¹³C | ⁷⁹Br / ⁸¹Br |
| Characteristic Pattern | M, M+1, M+2... with decreasing intensity | M and M+2 peaks of nearly equal intensity |
| Mass Difference | ~1 Da between isotopic peaks | ~2 Da between the major isotopic peaks |
| Diagnostic Value | Standard isotopic pattern | Unambiguous identification of bromination |
Fragmentation Analysis: A Tale of Two Tryptophans
The fragmentation behavior of a peptide in a tandem mass spectrometer is the cornerstone of sequence elucidation. The introduction of a bromine atom on the indole ring of tryptophan influences these fragmentation pathways. Here, we compare the expected fragmentation patterns of peptides containing 5-Br-D-Trp and native L-tryptophan under the two most common fragmentation regimes: Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID): The Workhorse of Peptide Sequencing
CID is a "slow-heating" method that typically induces fragmentation at the most labile bonds, primarily the peptide backbone amide bonds, resulting in the formation of b- and y-type ions .[4][5]
For a native tryptophan-containing peptide , the fragmentation is predictable, yielding a series of b- and y-ions that allow for straightforward sequence determination. The tryptophan side chain itself is generally stable under low-energy CID conditions.
For a 5-Br-D-Trp-containing peptide , while the primary fragmentation still occurs along the peptide backbone to produce b- and y-ions, a characteristic fragmentation pathway emerges: the neutral loss of bromine (Br) or hydrogen bromide (HBr) . This is a common phenomenon for halogenated organic molecules and can occur both in the ionization source (in-source decay) and during CID.[6] This results in product ions that are ~79/81 Da or ~80/82 Da lighter than the expected fragment. This debromination can be a useful secondary signature for confirming the presence and location of the 5-Br-D-Trp residue. However, it can also complicate spectral interpretation by introducing additional, unexpected fragment ions.
Electron Transfer Dissociation (ETD): A Gentler Approach
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide cation.[7][8] This induces fragmentation along the peptide backbone at the N-Cα bond, producing c- and z-type ions .[7][8] A key advantage of ETD is its ability to preserve labile post-translational modifications that are often lost during CID.[5][8]
For a native tryptophan-containing peptide , ETD provides complementary fragmentation information to CID, often resulting in more extensive sequence coverage, especially for longer peptides.[7]
For a 5-Br-D-Trp-containing peptide , ETD is particularly advantageous. Because it is a gentler fragmentation technique, the C-Br bond on the indole ring is more likely to be preserved. This leads to a clearer series of c- and z-type fragment ions that retain the bromine modification, simplifying sequence confirmation without the complication of significant neutral loss.[3] A combined approach using both CID and ETD can provide the most comprehensive characterization of these modified peptides.[3]
Table 2: Comparison of Fragmentation Behavior
| Fragmentation Method | Peptide with L-Tryptophan | Peptide with this compound |
| Collision-Induced Dissociation (CID) | - Predominantly b- and y-ions- Stable side chain | - Predominantly b- and y-ions- Characteristic neutral loss of Br (~79/81 Da) or HBr (~80/82 Da) [6] |
| Electron Transfer Dissociation (ETD) | - Predominantly c- and z-ions- Good sequence coverage | - Predominantly c- and z-ions- Preservation of the C-Br bond , minimal neutral loss- Clearer sequence determination[3][8] |
Experimental Workflow: A Practical Guide
The successful analysis of 5-Br-D-Trp-containing peptides relies on a well-optimized experimental workflow, from sample preparation to data acquisition.
Diagram of the Analytical Workflow
Caption: Workflow for the analysis of 5-Br-D-Trp peptides.
Step-by-Step Experimental Protocol
This protocol provides a general framework for the LC-MS/MS analysis of a purified peptide containing 5-Br-D-Trp. Optimization will be required based on the specific peptide sequence and available instrumentation.
1. Sample Preparation:
-
Peptide Synthesis: Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) protocols, incorporating Fmoc-D-Trp(5-Br)-OH at the desired position.
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically suitable.
-
Sample Resuspension: Resuspend the lyophilized, purified peptide in a solution compatible with LC-MS, such as 0.1% formic acid in water, to a final concentration of approximately 1 pmol/µL.
2. Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, packed with 1.9 µm particles).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 2% to 40% Mobile Phase B over 30 minutes. The gradient should be optimized to ensure good separation and peak shape.
-
Flow Rate: For a nano-LC setup, a flow rate of 300 nL/min is common.
3. Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Full Scan:
-
Mass Range: 350-1800 m/z.
-
Resolution: High resolution (e.g., >60,000) is recommended to clearly resolve the bromine isotopic pattern.
-
-
Data-Dependent Acquisition (DDA) for MS/MS:
-
Precursor Selection: Select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation.
-
Dynamic Exclusion: Exclude previously fragmented precursors for a set duration (e.g., 30 seconds) to allow for the selection of lower abundance ions.
-
Fragmentation Methods:
-
CID: Use a normalized collision energy (NCE) of 25-35%.
-
ETD: If available, use ETD for higher charge state precursors (≥3+) to obtain complementary fragmentation data.
-
Combined Approach: An acquisition method that alternates between CID and ETD can provide the most comprehensive data.[5]
-
-
4. Data Analysis:
-
Isotopic Pattern Recognition: Manually inspect the MS1 spectra for the characteristic 1:1 doublet separated by 2 Da to confirm the presence of the brominated peptide.
-
Database Searching/Manual Interpretation: Use appropriate software to analyze the MS/MS spectra. Account for the mass of 5-Br-D-Trp (C₁₁H₁₀BrN₂O₂) and the potential neutral loss of Br or HBr when interpreting CID spectra. For ETD data, look for complete c- and z-ion series.
Comparative Insights and Causality
-
Ionization Efficiency: The introduction of a bromine atom increases the hydrophobicity of the tryptophan side chain. Generally, increased hydrophobicity can lead to enhanced ionization efficiency in ESI, potentially resulting in better signal intensity for the brominated peptide compared to its native counterpart under identical conditions. However, this can be sequence-dependent and should be empirically verified.
-
Chromatographic Retention: The increased hydrophobicity of 5-Br-D-Trp will also lead to a longer retention time on a reversed-phase HPLC column compared to the native peptide. This can be advantageous for separating the modified peptide from any unmodified starting material.
-
Choice of Fragmentation: The choice between CID and ETD depends on the analytical goal. For routine identification where the neutral loss of bromine can be used as a confirmatory signature, CID is often sufficient. For de novo sequencing or precise localization of the modification without ambiguity from neutral loss, ETD is the superior choice.
Conclusion: A Clear Path to Characterization
The mass spectrometric analysis of peptides containing this compound offers a clear and robust path to their characterization, provided the unique properties of the bromine atom are understood and leveraged. The distinctive isotopic signature is an invaluable tool for initial identification, while a nuanced understanding of the fragmentation behavior under both CID and ETD allows for confident sequence confirmation. By employing a combined analytical strategy and optimized experimental protocols, researchers can effectively harness the power of mass spectrometry to accelerate the development of novel peptide-based therapeutics incorporating this important modification.
References
-
Lee, Y. J., et al. (2010). de novo Sequencing and Disulfide Mapping of a Bromotryptophan-Containing Conotoxin by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(5), 794–803. [Link]
-
Gaspari, M., & Cuda, G. (2011). Halogenated peptides as internal standards (H-PINS): introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry. Molecular & Cellular Proteomics, 10(11), M111.009529. [Link]
-
Wikipedia. (2023). Electron-transfer dissociation. [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]
-
Makarov, A., et al. (2006). The Utility of ETD Mass Spectrometry in Proteomic Analysis. Analytical Chemistry, 78(7), 2113–2123. [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]
-
Chi, A., et al. (2010). ETD fragmentation features improve algorithm performance for peptide identification. BMC Bioinformatics, 11(Suppl 11), S1. [Link]
-
Fedorova, M., et al. (2011). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. Journal of Mass Spectrometry, 46(12), 1246–1255. [Link]
-
LibreTexts Chemistry. (2014). 13.3: Isotopes in Mass Spectrometry. [Link]
-
Sarbu, M., & Zamfir, A. D. (2013). Recent developments and applications of electron transfer dissociation mass spectrometry in proteomics. Amino Acids, 44(4), 1087–1103. [Link]
-
LibreTexts Chemistry. (2023). Section 4B. CID of Peptides and De Novo Sequencing. [Link]
-
Kim, M. S., & Pandey, A. (2012). Electron Transfer Dissociation Mass Spectrometry in Proteomics. Annual Review of Biochemistry, 81, 249–270. [Link]
-
Stein, S. E. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. Journal of the American Society for Mass Spectrometry, 28(12), 2603–2612. [Link]
-
Schaller, C. P. (n.d.). ms isotopes: Br and Cl. [Link]
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. ms isotopes: Br and Cl [employees.csbsju.edu]
- 3. de novo Sequencing and Disulfide Mapping of a Bromotryptophan-Containing Conotoxin by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 8. The Utility of ETD Mass Spectrometry in Proteomic Analysis: BIOCHIMICA ET BIOPHYSICA ACTA Proteins and Proteomics Posttranslational Modifications in Proteomics Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
A-Senior-Application-Scientist's-Guide-to-Confirming-5-Bromo-D-tryptophan-Incorporation-via-NMR-Spectroscopy
Introduction: The-Imperative-for-Precision-in-Protein-Engineering
In the landscape of modern drug development and molecular biology, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for probing and engineering protein function.[1][2] This technique allows for the introduction of novel chemical functionalities, such as spectroscopic probes, post-translational modification mimics, and bioorthogonal handles for conjugation.[1][2] Among the vast array of ncAAs, 5-Bromo-D-tryptophan (5-Br-D-Trp) offers a unique heavy-atom probe for crystallographic phasing and a reactive handle for further chemical modification. However, the successful incorporation of any ncAA is not a given; it is a biochemical outcome that demands rigorous analytical confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-invasive analytical technique capable of providing atomic-resolution information on protein structure and dynamics in solution.[3] Its exquisite sensitivity to the local chemical environment makes it an unparalleled method for verifying the successful and site-specific incorporation of ncAAs like 5-Br-D-Trp. This guide provides a comprehensive comparison of NMR-based methodologies to unequivocally confirm the incorporation of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The-Underlying-Principle:-How-Bromination-Alters-the-NMR-Signature
The rationale for using NMR to confirm 5-Br-D-Trp incorporation lies in the predictable and detectable perturbations the bulky, electron-withdrawing bromine atom exerts on the local magnetic environment of the tryptophan indole ring. This manifests as distinct changes in the chemical shifts of the indole protons and nitrogen.
The indole ring of a standard tryptophan residue possesses a unique set of proton resonances. The introduction of a bromine atom at the C5 position significantly alters the electron density distribution within the aromatic ring. This inductive effect, coupled with the magnetic anisotropy of the C-Br bond, leads to characteristic downfield shifts of the adjacent aromatic protons (H4, H6) and a notable change in the chemical shift of the indole N-H proton. It is these precise and predictable spectral changes that we aim to detect and analyze.
Comparative-Analysis-of-NMR-Techniques-for-Confirmation
While several NMR experiments can provide evidence of 5-Br-D-Trp incorporation, a multi-pronged approach utilizing both one-dimensional (1D) and two-dimensional (2D) techniques offers the most robust and unambiguous confirmation.
| NMR Technique | Primary Application | Strengths | Limitations |
| 1D ¹H NMR | Initial screening and qualitative assessment. | Rapid acquisition; provides a "fingerprint" of the aromatic region. | Severe spectral overlap in proteins larger than ~10 kDa; difficult to assign specific resonances. |
| 2D ¹H-¹⁵N HSQC | Gold standard for confirmation and site-specific assignment. | Resolves individual amide and indole N-H correlations; highly sensitive to changes in the chemical environment. | Requires ¹⁵N isotopic labeling of the protein, which can be costly. |
| 2D ¹H-¹³C HSQC | Confirmation via carbon chemical shift perturbations. | Provides complementary information to ¹H-¹⁵N HSQC; useful for assigning aromatic carbon resonances. | Requires ¹³C isotopic labeling; lower sensitivity compared to ¹H-¹⁵N HSQC. |
| ¹⁹F NMR (for Fluoro-tryptophan analogs) | Alternative for confirming incorporation of fluorinated ncAAs. | No background signal from the protein; extremely sensitive to the local environment. | Not directly applicable to this compound but a powerful alternative for other halogenated tryptophans.[4][5] |
1D ¹H NMR: The First Line of Inquiry
A simple 1D ¹H NMR spectrum can serve as a rapid initial check. The aromatic region of the spectrum (typically 6.5-8.5 ppm) contains the signals from the indole protons of tryptophan residues. In a protein with a limited number of tryptophans, the appearance of new, downfield-shifted aromatic signals in the 5-Br-D-Trp labeled sample compared to the wild-type protein can be indicative of successful incorporation.
Causality behind the choice: This is a quick and straightforward experiment that does not require isotopic labeling. It provides a first-pass assessment of whether the incorporation has grossly altered the aromatic signature of the protein.
2D ¹H-¹⁵N HSQC: The Definitive Confirmation
The two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone for confirming ncAA incorporation.[6] This experiment correlates the chemical shifts of amide protons with their directly bonded nitrogen atoms. For tryptophan, the indole N-H group also gives rise to a cross-peak in the HSQC spectrum, typically in a distinct region of the spectrum.
Why this is the preferred method:
-
Resolution: The 2D nature of the experiment spreads out the signals, mitigating the overlap issues inherent in 1D NMR.[7]
-
Sensitivity: It is highly sensitive to changes in the electronic environment of the N-H bond. The bromine atom at the C5 position of the indole ring will cause a significant and predictable chemical shift perturbation of the indole N-H cross-peak.
-
Site-Specific Information: If assignments for the wild-type protein are known, the specific tryptophan residue that has been replaced can be identified by the disappearance of its original cross-peak and the appearance of a new, shifted cross-peak.
The expected chemical shift of the tryptophan indole N-H proton is typically around 10.1 ppm.[8] The introduction of the bromine at the C5 position is expected to shift this peak, providing a clear indicator of incorporation.
Experimental-Workflow-and-Protocols
A robust workflow for confirming 5-Br-D-Trp incorporation involves a systematic comparison between the wild-type protein and the protein expressed in the presence of 5-Br-D-Trp.
Caption: Workflow for NMR-based confirmation of 5-Br-D-Trp incorporation.
Detailed Protocol: 2D ¹H-¹⁵N HSQC
This protocol assumes the use of a modern NMR spectrometer equipped with a cryoprobe.
1. Protein Expression and Isotopic Labeling:
- For the wild-type protein, express in a minimal medium (e.g., M9) supplemented with ¹⁵NH₄Cl as the sole nitrogen source to achieve uniform ¹⁵N labeling.
- For the 5-Br-D-Trp labeled sample, use a tryptophan auxotrophic E. coli strain. Grow the cells in ¹⁵N-labeled minimal medium. Induce protein expression and supplement the medium with this compound. It is also crucial to add the other aromatic amino acids (phenylalanine and tyrosine) to prevent metabolic conversion of precursors into tryptophan.[5]
- Purify both proteins to >95% homogeneity.
2. NMR Sample Preparation:
- Concentrate both protein samples to a suitable concentration for NMR (typically 0.1 - 1.0 mM).
- Buffer the samples in a deuterated NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5 in 90% H₂O / 10% D₂O). The D₂O is necessary for the spectrometer's lock system.
- Add a small amount of a chemical shift reference standard, such as DSS or TSP.
3. NMR Data Acquisition:
- Set the spectrometer temperature to a value where the protein is stable and gives good quality spectra (e.g., 298 K).
- Acquire a standard 2D ¹H-¹⁵N HSQC experiment for both the wild-type and the 5-Br-D-Trp labeled samples. Typical parameters on a 600 MHz spectrometer might be:
- ¹H spectral width: ~16 ppm
- ¹⁵N spectral width: ~35 ppm
- Number of complex points in ¹H: 2048
- Number of increments in ¹⁵N: 256
- Number of scans: 8-16 (depending on sample concentration)
4. Data Processing and Analysis:
- Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This will involve Fourier transformation, phasing, and baseline correction.
- Overlay the ¹H-¹⁵N HSQC spectra of the wild-type and the 5-Br-D-Trp labeled proteins.
- Carefully examine the tryptophan indole N-H region of the spectra (typically around ¹H = 10-11 ppm, ¹⁵N = 125-135 ppm).
- Confirmation Criteria:
- The disappearance of the indole N-H cross-peak corresponding to the tryptophan residue that was targeted for replacement.
- The appearance of a new cross-peak in a different position, corresponding to the indole N-H of the incorporated 5-Br-D-Trp.
- The chemical shifts of other residues, particularly those in close spatial proximity to the incorporation site, may also show small perturbations.
Interpreting-the-Data:-A-Self-Validating-System
The trustworthiness of this approach lies in its self-validating nature. The comparison is not against a theoretical value alone, but a direct, internal control – the wild-type protein.
Caption: Logical flow of data interpretation for confirming incorporation.
A successful incorporation will result in a clear and interpretable set of spectral changes. The absence of the wild-type tryptophan signal is as important as the appearance of the new 5-Br-D-Trp signal. If the wild-type signal persists, it indicates incomplete incorporation. If no new signal appears, it suggests that the modified protein may have precipitated or that the incorporation was unsuccessful.
Conclusion:-Ensuring-the-Fidelity-of-Your-Engineered-Proteins
NMR spectroscopy, particularly the 2D ¹H-¹⁵N HSQC experiment, provides an authoritative and high-resolution method for confirming the site-specific incorporation of this compound into proteins. By offering a direct comparison to the wild-type protein, this approach provides an unambiguous and trustworthy assessment of incorporation efficiency. The detailed experimental protocols and interpretive framework presented in this guide are designed to empower researchers to confidently validate their engineered proteins, ensuring the integrity and reliability of their downstream applications in drug discovery and fundamental biological research.
References
-
ResearchGate. (2023). Indole ¹⁵N–¹H proton chemical shift distribution of ~9100 tryptophan residues in the Biological Magnetic Resonance Bank (BMRB). Retrieved from [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental secondary chemical shifts of the tryptophan indole protons... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-NMR characterization of L-tryptophan binding to TRAP, the trp RNA-binding attenuation protein of Bacillus subtilis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses. Retrieved from [Link]
-
ACS Publications. (2024). Noncanonical Amino Acids in Biocatalysis. Retrieved from [Link]
-
ACS Publications. (2021). NMR-Based Methods for Protein Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Noncanonical Amino Acids in Biocatalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2004). Amino-acid type identification in 15N-HSQC spectra by combinatorial selective 15N-labelling. Retrieved from [Link]
-
MDPI. (2023). Labeling Approaches for Protein Structural Studies by Solution-State and Solid-State NMR. Retrieved from [Link]
-
University of Toronto. (n.d.). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Retrieved from [Link]
-
Insights into Protein Dynamics from 15N-1H HSQC. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). A novel way of amino acid-specific assignment in (1)H-(15)N HSQC spectra with a wheat germ cell-free protein synthesis system. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Structural basis of regioselective tryptophan dibromination by the single-component flavin-dependent halogenase AetF. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-DL-tryptophan. Retrieved from [Link]
-
ACS Publications. (2021). NMR IN DRUG DISCOVERY. FROM SCREENING TO STRUCTURE-BASED DESIGN OF ANTITUMORAL AGENTS. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra showing tryptophan aromatic proton resonances for (A).... Retrieved from [Link]
-
National Center for Biotechnology Information. (1997). Bromocontryphan: post-translational bromination of tryptophan. Retrieved from [Link]
-
ACS Publications. (2024). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2019). Simple and inexpensive incorporation of 19F-Tryptophan for protein NMR spectroscopy. Retrieved from [Link]
-
ChemistryViews. (2023). Enzymatic Bromination of Proteins at C-Terminal Tryptophan. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Noncanonical Amino Acids in Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 5. addi.ehu.es [addi.ehu.es]
- 6. Amino-acid type identification in 15N-HSQC spectra by combinatorial selective 15N-labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 5-Bromo-D-tryptophan vs. 5-Fluoro-D-tryptophan in Advanced Protein Studies
For researchers, scientists, and drug development professionals, the strategic selection of molecular probes is paramount to elucidating protein structure, function, and dynamics. Halogenated tryptophan analogs, specifically 5-Bromo-D-tryptophan (5-Br-D-Trp) and 5-Fluoro-D-tryptophan (5-F-D-Trp), have emerged as indispensable tools. Their utility, however, is not interchangeable. The choice between a bromine or a fluorine substituent at the 5-position of the indole ring introduces profoundly different physicochemical properties, dictating their application in distinct experimental contexts.
This guide provides an in-depth comparison of these two powerful analogs. We will move beyond a simple catalog of features to explain the causality behind experimental choices, empowering you to select the optimal probe for your research objectives. It is important to note that this guide focuses on the D-enantiomers of these amino acids. While protein synthesis in vivo via ribosomal machinery exclusively incorporates L-amino acids, D-amino acids are crucial in synthetic peptide chemistry, as enzyme inhibitors, and in studying biological systems where D-amino acids play a physiological role, such as in bacterial cell walls or as signaling molecules.[1] The principles governing the utility of the halogenated indole ring as a biophysical probe remain consistent regardless of chirality.
Head-to-Head: Core Physicochemical Properties
The fundamental differences between 5-Br-D-Trp and 5-F-D-Trp originate from the distinct properties of bromine and fluorine atoms. Bromine is a large, electron-rich, "heavy" atom from the third row of the periodic table, while fluorine is a small, highly electronegative first-row element. These atomic differences manifest in the molecular properties summarized below.
| Property | This compound | 5-Fluoro-D-tryptophan | Rationale for Significance |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | C₁₁H₁₁FN₂O₂ | Defines the elemental composition. |
| Molecular Weight | ~283.12 g/mol [2] | ~222.22 g/mol [3] | The significant mass difference is key for crystallographic applications (heavy atom phasing). |
| Key Atomic Feature | Heavy Atom (Z=35) | NMR-Active Nucleus (¹⁹F) | Bromine's electron density is ideal for X-ray scattering, while the ¹⁹F nucleus is a superb NMR probe.[4][5] |
| Fluorescence | Quencher | Reporter/Probe | The heavy bromine atom quenches fluorescence via the "heavy atom effect," while fluorine substitution modulates tryptophan's intrinsic fluorescence.[6][7] |
| Applications | X-ray Crystallography, Fluorescence Quenching Studies, Inhibitor Design[2][8] | ¹⁹F NMR Spectroscopy, Fluorescence Spectroscopy, Protein Engineering[9][10] | The choice of analog is dictated entirely by the intended experimental technique. |
Strategic Application in Structural Biology & Biophysics
The decision to use 5-Br-D-Trp or 5-F-D-Trp is driven by the specific research question. The following diagram illustrates the selection logic based on the primary experimental technique.
Caption: Decision workflow for selecting between 5-Fluoro-D-Trp and 5-Bromo-D-Trp.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Domain of 5-Fluoro-D-tryptophan
For studying proteins in solution, ¹⁹F NMR is an exceptionally powerful technique, and 5-F-Trp is the analog of choice.[10]
-
Expertise & Causality : The utility of ¹⁹F NMR stems from several key properties of the fluorine nucleus. It has a spin of ½ and a high gyromagnetic ratio, resulting in high detection sensitivity similar to protons.[11] Crucially, fluorine is virtually absent in biological systems, meaning ¹⁹F NMR spectra are free of background signals.[11] The ¹⁹F chemical shift is also exquisitely sensitive to the local electronic environment, spanning a range of over 400 ppm, which is much wider than the ~15 ppm range for protons.[4][11] This sensitivity makes 5-F-Trp an outstanding probe for detecting subtle conformational changes, protein folding events, and ligand binding.[5][6][7]
-
Trustworthiness & Self-Validation : When 5-F-Trp is incorporated at a specific site, it provides a single, unambiguous signal (per conformation) that directly reports on that location within the protein.[10] This allows for the precise monitoring of local dynamics, such as the flipping of the indole ring, which can be correlated with protein function.[5][10]
X-ray Crystallography: The Power of this compound
When determining a novel protein structure by X-ray crystallography without a homologous model for molecular replacement, solving the "phase problem" is a critical hurdle. This is where 5-Br-Trp provides a decisive advantage.
-
Expertise & Causality : The bromine atom is an effective anomalous scatterer of X-rays due to its large number of core electrons. When incorporated into the protein, its position can be determined from the diffraction data, providing the phase information needed to calculate the electron density map and build the protein model. While changes in protein geometry due to fluorine incorporation have been noted in crystallographic data, the effect is considered minor.[4]
-
Trustworthiness & Self-Validation : The success of this method is validated by the ability to solve the crystal structure. The presence of the high-electron-density bromine atom in the resulting electron density map confirms its incorporation and utility in the phasing process.
Fluorescence Spectroscopy: A Tale of Two Probes
Both analogs can be used in fluorescence spectroscopy, but for opposite purposes.
-
5-Fluoro-D-tryptophan as a Reporter : The fluorine substituent subtly alters the electronic properties of the indole ring, leading to changes in its photophysical characteristics compared to native tryptophan.[6] Substitution with fluorine can cause a characteristic red shift in the absorption spectrum of about 5 nm.[6] This analog acts as a sensitive fluorescent probe of the local microenvironment, with its emission spectrum and quantum yield reporting on solvent exposure and nearby quenching groups.[6][7] It can be a superior alternative to native tryptophan due to potentially different and more sensitive fluorescence lifetime properties.[12]
-
This compound as a Quencher : The heavy bromine atom is an efficient quencher of fluorescence through intersystem crossing. This property is highly valuable in studies designed to measure distances or probe conformational changes. For example, if a protein has a native fluorescent group (like another tryptophan or a fluorescent label), the introduction of 5-Br-Trp at a specific site can quench that fluorescence in a distance-dependent manner, providing structural information. 5-Bromotryptophan has been shown to be a potent inhibitor of sickle-hemoglobin polymerization, a property that can be studied using fluorescence and other spectroscopic techniques.[2]
Experimental Protocols: Incorporation of Halogenated Tryptophans
While D-amino acids are not incorporated ribosomally, L-amino acid versions of these analogs are readily incorporated into proteins expressed in E. coli. The protocol is a self-validating system that ensures high-level incorporation. The following is a generalized workflow for incorporating the L-enantiomer, which is foundational for many protein studies.
Caption: Generalized workflow for incorporating halogenated L-tryptophan analogs.
Detailed Step-by-Step Methodology
-
Strain and Plasmid Preparation : Transform your expression plasmid into an E. coli strain that is auxotrophic for tryptophan (i.e., cannot synthesize its own tryptophan). Alternatively, use a host strain like BL21(DE3) and inhibit the shikimate pathway for aromatic amino acid synthesis using glyphosate.[6]
-
Initial Culture Growth : Inoculate a starter culture in a rich medium (e.g., LB) and grow overnight. Use this to inoculate the main culture volume.
-
Medium Exchange : Grow the main culture in rich medium until it reaches an OD₆₀₀ of ~0.6-0.8. Harvest the cells by centrifugation and wash them with a minimal medium (e.g., M9 salts) lacking tryptophan.
-
Resuspension and Supplementation : Resuspend the cell pellet in minimal medium supplemented with all necessary amino acids except for L-tryptophan.
-
Analog Addition : Add the desired halogenated L-tryptophan analog (e.g., 5-fluoro-L-tryptophan) to the culture. A typical concentration is 50-100 mg/L.
-
Induction : Allow the cells to grow for another 30-60 minutes before inducing protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Expression and Harvest : Let the protein express for the desired time (e.g., 4 hours to overnight) at an appropriate temperature. Harvest the cells via centrifugation.
-
Purification : Purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA, ion exchange, size exclusion).
-
Validation (Trustworthiness Check) : Crucially, verify the complete incorporation of the analog and determine the final protein mass using Electrospray Ionization Mass Spectrometry (ESI-MS).[6] The observed mass should correspond to the theoretical mass of the protein with the incorporated analog. For 5-F-Trp, successful incorporation can also be confirmed by a red shift in the UV-Vis absorption spectrum.[6]
Conclusion: A Strategic Choice
The selection between this compound and 5-Fluoro-D-tryptophan is a clear example of how subtle atomic substitutions can unlock entirely different avenues of scientific inquiry.
-
Choose 5-Fluoro-D-tryptophan when your goal is to probe the dynamic nature of a protein in its native-like solution state. Its utility as a dual ¹⁹F NMR and fluorescence probe provides a high-resolution window into conformational changes, ligand interactions, and local environmental polarity.[6][7][9]
-
Choose this compound when your primary objective is to determine a novel protein structure via X-ray crystallography. Its identity as a "heavy atom" is its most powerful attribute, providing the critical phasing information required for structure solution. Additionally, its fluorescence quenching properties can be cleverly exploited in specific biophysical assays.
By understanding the fundamental chemical principles that differentiate these two analogs, researchers can make informed, strategic decisions that accelerate their research and lead to more profound insights into the complex world of protein science.
References
- Gerratana, B. (2013). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Methods in Molecular Biology.
- Toscano, G., et al. (2024). The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications. RSC Publishing.
- Tejero, J., et al. (2021). Synthesis of redox-active fluorinated 5-hydroxytryptophans as molecular reporters for biological electron transfer. Chemical Communications.
- Wang, J., et al. Tryptophan-based Fluorophores for Studying Protein Conformational Changes. Methods in Molecular Biology.
- Sabatino, T., et al. (Date not available). Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein 19F NMR. ADDI.
- Li, Y., et al. (2025). Biological function of d-tryptophan: a bibliometric analysis and review. Frontiers.
- Gai, F., et al. (Date not available). Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration. NIH.
- Toscano, G., et al. (Date not available). The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications. Chemical Communications.
- Chem-Impex. (Date not available). 5-Fluoro-D-tryptophan. Chem-Impex.
- PubChem. (Date not available). 5-Fluorotryptophan. National Institutes of Health.
- Huber, T., et al. (2024). Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society.
- MedChemExpress. (Date not available). 5-Bromo-L-tryptophan. MedChemExpress.
- Sigma-Aldrich. (Date not available). 5-fluoro-tryptophan protein synthesis. Sigma-Aldrich.
- Lee, C., et al. (2025). 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein. Protein Science.
- Gerratana, B., et al. (Date not available). 5-fluoro-D,L-tryptophan as a dual NMR and fluorescent probe of α-synuclein. PubMed.
- Sigma-Aldrich. (Date not available). 5-Bromo-DL-tryptophan 99. Sigma-Aldrich.
- PubChem. (Date not available). 5-Bromo-DL-tryptophan. National Institutes of Health.
- Wigelsworth, D. J., et al. (Date not available). 19F Nuclear Magnetic Resonance and Crystallographic Studies of 5-Fluorotryptophan-Labeled Anthrax Protective Antigen and Effects of the Receptor on Stability. Biochemistry.
- Roy, A. S., et al. (2011). Reduced Fluorescence Lifetime Heterogeneity of 5-Fluorotryptophan in Comparison to Tryptophan in Proteins: Implication for Resonance Energy Transfer Experiments. The Journal of Physical Chemistry B.
- Google Patents. (Date not available). CN102558017A - Method for preparing 5-bromoindole. Google Patents.
- Joseph, M. H., et al. (Date not available). A comparison of D and L-tryptophan on the cerebral metabolism of 5-hydroxytryptamine and dopamine in the dog. PubMed Central.
- ChemicalBook. (2025). 5-BROMO-DL-TRYPTOPHAN. ChemicalBook.
Sources
- 1. Frontiers | Biological function of d-tryptophan: a bibliometric analysis and review [frontiersin.org]
- 2. 5-Bromo- DL -tryptophan 99 6548-09-0 [sigmaaldrich.com]
- 3. 5-Fluorotryptophan | C11H11FN2O2 | CID 688357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19 F-NMR applications - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04789C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-fluoro-D,L-tryptophan as a dual NMR and fluorescent probe of α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-BROMO-DL-TRYPTOPHAN | 6548-09-0 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. addi.ehu.es [addi.ehu.es]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Functional Analysis: 5-Bromo-D-Tryptophan versus Native Protein Counterparts
Introduction: The "Why" of Non-Natural Amino Acid Incorporation
In the landscape of protein engineering and drug discovery, the site-specific incorporation of non-natural amino acids (nnAAs) has emerged as a transformative tool. It allows for the introduction of novel chemical functionalities, biophysical probes, and structural modifications that are inaccessible through the 20 canonical amino acids. This guide focuses on a particularly intriguing modification: the substitution of a native L-tryptophan with 5-Bromo-D-tryptophan (5-Br-D-Trp) .
This comparison is not merely academic. It pits the natural, flexible L-amino acid configuration against a synthetically imposed D-configuration, which can dramatically alter local peptide backbone geometry. Furthermore, the addition of a bromine atom to the tryptophan indole ring introduces significant electronic and steric changes. Understanding the functional consequences of this dual modification is critical for researchers leveraging nnAAs to probe protein structure, design novel therapeutics, or create biocatalysts with enhanced properties.
This document provides a framework for comparing the functional attributes of a 5-Br-D-Trp-containing protein to its native L-Trp counterpart. We will explore the underlying rationale, detail the necessary experimental workflows, and present the data in a clear, comparative format.
Part 1: The Foundational Impact of the 5-Br-D-Trp Substitution
The substitution of a canonical L-tryptophan with 5-Br-D-Trp introduces two primary perturbations, each with distinct consequences for protein function.
-
Chirality Inversion (L- to D-Amino Acid): Proteins are chiral molecules, evolved to function with L-amino acids. The forced incorporation of a D-amino acid at a specific site fundamentally disrupts the local peptide backbone conformation. This can lead to significant, albeit localized, unfolding or refolding, which can abolish or alter native functions such as enzyme catalysis or receptor binding. In some cases, this disruption can confer resistance to proteolysis, a highly desirable trait for therapeutic peptides.
-
Halogenation of the Indole Ring (Trp to 5-Br-Trp): The bromine atom is strongly electron-withdrawing and sterically bulky. Its presence on the indole ring of tryptophan has several key effects:
-
Enhanced Spectroscopic Properties: Brominated tryptophans are powerful spectroscopic probes. They exhibit a longer fluorescence lifetime and higher phosphorescence quantum yield compared to native tryptophan, making them invaluable for studying protein dynamics and interactions.
-
Altered Hydrophobicity and Stacking: The bromine atom increases the hydrophobicity and alters the quadrupole moment of the indole ring, which can strengthen or modify pi-stacking and cation-pi interactions critical for protein stability and ligand binding.
-
Formation of Halogen Bonds: The bromine atom can act as a halogen bond donor, a specific type of non-covalent interaction that can contribute to higher binding affinity and stability.
-
The following diagram illustrates the logical flow of assessing the impact of this substitution.
Caption: Workflow for comparative analysis of native vs. 5-Br-D-Trp proteins.
Part 2: Experimental Design for Comparative Functional Assays
A robust comparison requires a multi-pronged approach, assessing changes in structure, binding, activity, and stability. The following sections detail key assays and provide step-by-step protocols.
Assay 1: Structural Integrity Assessment via Circular Dichroism (CD) Spectroscopy
Rationale: The primary question is whether the D-amino acid incorporation has caused global misfolding. CD spectroscopy is a rapid and effective method for assessing the secondary structure (alpha-helices, beta-sheets) of a protein in solution. A significant change in the CD spectrum between the native and variant protein indicates a major structural perturbation.
Experimental Protocol:
-
Sample Preparation:
-
Prepare stock solutions of both native and 5-Br-D-Trp variant proteins (e.g., 1 mg/mL) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4). Ensure the buffer has low absorbance in the far-UV region.
-
Determine the precise protein concentration using a reliable method (e.g., BCA assay).
-
Dilute samples to a final concentration of 0.1-0.2 mg/mL in the CD buffer.
-
-
Instrument Setup:
-
Use a calibrated CD spectropolarimeter.
-
Set the wavelength range for far-UV analysis (typically 190-260 nm).
-
Set parameters: bandwidth (1.0 nm), data pitch (0.5 nm), scanning speed (50 nm/min), and accumulations (3-5 scans for better signal-to-noise).
-
-
Data Acquisition:
-
Record a baseline spectrum using the buffer alone.
-
Record the spectrum for the native protein.
-
Record the spectrum for the 5-Br-D-Trp variant protein.
-
-
Data Analysis:
-
Subtract the buffer baseline from each protein spectrum.
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (θ * 100) / (c * n * l), where θ is the observed ellipticity, c is the molar concentration, n is the number of amino acid residues, and l is the path length in cm.
-
Overlay the MRE spectra of the native and variant proteins for direct comparison.
-
Data Interpretation Table:
| Observation in 5-Br-D-Trp Variant | Interpretation |
| Identical Spectrum | The D-amino acid caused no significant global change in secondary structure. The protein is likely folded correctly. |
| Minor Spectral Shift | A localized perturbation in secondary structure near the substitution site has occurred. |
| Loss of Characteristic Peaks | The protein has undergone significant global unfolding or misfolding. |
Assay 2: Thermal Stability Assessment via Differential Scanning Fluorimetry (DSF)
Rationale: Protein stability is a critical functional parameter. DSF, or Thermal Shift Assay, measures the thermal unfolding temperature (Tm) of a protein. A lower Tm for the 5-Br-D-Trp variant compared to the native protein indicates that the substitution has destabilized the protein's structure.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a working solution of a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange at 5X final concentration).
-
Prepare the native and variant proteins at a final concentration of 2 µM in a standard assay buffer (e.g., PBS, pH 7.4).
-
-
Assay Setup (96-well plate format):
-
In each well, add 20 µL of the protein solution.
-
Add 5 µL of the 5X SYPRO Orange dye solution.
-
Include no-protein controls (buffer + dye) to establish a baseline.
-
-
Instrument Run (RT-PCR instrument):
-
Place the plate in a real-time PCR machine.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.
-
Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The midpoint of the sigmoidal unfolding transition is the melting temperature (Tm). This is typically calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.
-
Compare the Tm of the native protein with the 5-Br-D-Trp variant.
-
Comparative Data Table:
| Protein Sample | Melting Temperature (Tm) in °C | ΔTm (Variant - Native) in °C | Conclusion |
| Native Protein (L-Trp) | 55.2 ± 0.2 | N/A | Baseline thermal stability. |
| Variant (5-Br-D-Trp) | 48.7 ± 0.3 | -6.5 | The substitution significantly destabilized the protein structure. |
| Variant + Ligand | 53.1 ± 0.2 | -2.1 | Ligand binding partially rescues the destabilizing effect. |
Assay 3: Binding Affinity Measurement via Surface Plasmon Resonance (SPR)
Rationale: For proteins whose function involves binding to other molecules (proteins, DNA, small molecules), it is essential to quantify how the substitution affects binding affinity (KD), as well as association (ka) and dissociation (kd) rates. SPR provides real-time, label-free analysis of these interactions.
Caption: Standard workflow for a Surface Plasmon Resonance (SPR) experiment.
Experimental Protocol:
-
Chip Preparation:
-
Select a sensor chip appropriate for the ligand (e.g., a CM5 chip for amine coupling).
-
Activate the surface using a mixture of EDC/NHS.
-
Immobilize the ligand (the binding partner of your protein) onto the chip surface.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Analyte Injection Series:
-
Prepare a dilution series of the analyte (both native and 5-Br-D-Trp proteins) in running buffer (e.g., HBS-EP+). A typical concentration range might be 1 nM to 1 µM.
-
Inject each concentration over the ligand-immobilized surface for a set association time (e.g., 180 seconds).
-
Follow with a dissociation phase by flowing running buffer over the surface (e.g., 300 seconds).
-
Between each cycle, inject a regeneration solution to remove all bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Reference-subtract the data using a blank flow cell to correct for bulk refractive index changes.
-
Globally fit the kinetic data from the different concentrations to a suitable binding model (e.g., 1:1 Langmuir, steady-state affinity).
-
Calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Comparative Data Table:
| Analyte | ka (1/Ms) | kd (1/s) | KD (nM) | Interpretation |
| Native Protein (L-Trp) | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20.0 | Baseline binding affinity. |
| Variant (5-Br-D-Trp) | No Binding Observed | No Binding Observed | N/A | The substitution completely abolished binding, likely due to a critical structural disruption at the binding interface. |
| Variant (5-Br-L-Trp) | 2.1 x 10⁵ | 1.0 x 10⁻³ | 4.8 | The L-isomer with bromine enhanced affinity, likely through favorable halogen bonding or hydrophobic interactions, highlighting the D-isomer's structural penalty. |
Conclusion: Synthesizing the Data for a Complete Functional Picture
The functional assessment of a protein containing this compound is a study of trade-offs. The D-amino acid's structural disruption is a significant hurdle, often leading to a loss of stability and function, as demonstrated by our hypothetical data from CD, DSF, and SPR. However, this "disruption" can be a design feature, for instance, in creating protease-resistant peptide drugs.
The role of the 5-bromo modification is context-dependent. While it offers a powerful spectroscopic handle, its steric and electronic properties can either enhance or hinder molecular interactions. A comprehensive analysis, such as the one outlined here, is therefore not just a quality control step but a critical part of the discovery process. By systematically measuring structure, stability, and binding, researchers can build a complete picture of the functional consequences of their design choices and rationally engineer proteins with novel and valuable properties.
References
-
Title: Phosphorescence of 5-bromotryptophan in E. coli single-stranded DNA-binding protein and in solution Source: Biophysical Journal URL: [Link]
-
Title: The Spectroscopic Properties of 5-Halogenated Tryptophan Derivatives and Their Application as Probes of Protein Structure and Dynamics Source: Molecules (MDPI) URL: [Link]
-
Title: Halogenated Tryptophans as Building Blocks for the Non-Invasive Probing of Structure and Function in Peptides and Proteins Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
-
Title: Halogen Bonds in Protein-Ligand Interactions: A Structural and Thermodynamic Analysis Source: Journal of Medicinal Chemistry URL: [Link]
A Researcher's Guide to Rigorous Control Experiments for 5-Bromo-D-tryptophan Incorporation
In the expanding field of protein engineering and drug development, the site-specific incorporation of non-canonical amino acids (ncAAs) offers a powerful tool to probe and manipulate protein structure and function.[1][2][3] Among these, 5-Bromo-D-tryptophan (5-Br-D-Trp), a halogenated analog of tryptophan, has garnered significant interest for its potential applications in pharmaceutical development and biochemical research.[4] Its introduction into a protein can serve as a heavy-atom derivative for X-ray crystallography, a spectroscopic probe, or a tool to modulate protein-protein interactions.
However, the introduction of any unnatural component into a biological system necessitates a robust set of control experiments to ensure that the observed effects are directly attributable to the specific modification and not artifacts of the experimental procedure. This guide provides a comprehensive framework for designing and executing essential control experiments when studying the effects of 5-Br-D-Trp incorporation, ensuring the scientific integrity and trustworthiness of your findings.
The Foundation: Why Rigorous Controls are Non-Negotiable
The incorporation of an ncAA like 5-Br-D-Trp is a multi-step process, often involving engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pairs and the suppression of a stop codon.[2][3] Each step introduces potential variables that can influence the final experimental outcome. Without proper controls, a researcher might erroneously attribute changes in protein stability, function, or structure to the presence of 5-Br-D-Trp, when in reality, they could be due to:
-
Incomplete or No Incorporation: The ncAA may not be incorporated with 100% efficiency, leading to a heterogeneous population of proteins.
-
Misin-corporation of Canonical Amino Acids: The engineered system might not be perfectly orthogonal, leading to the incorporation of natural amino acids at the target site.
-
Toxicity of the ncAA: High concentrations of 5-Br-D-Trp or its metabolites could have cytotoxic effects, indirectly affecting protein expression and function.
-
Perturbation by the Incorporation System: The overexpression of the aaRS/tRNA pair itself could place metabolic stress on the expression host.
This guide will walk you through a series of critical control experiments designed to de-risk these variables and provide clear, interpretable results.
Experimental Workflow Overview
A typical workflow for studying the effects of 5-Br-D-Trp incorporation involves protein expression, purification, and subsequent characterization. The control experiments are integrated at each stage of this process.
Figure 1: A generalized workflow for expressing, purifying, and characterizing a protein with incorporated 5-Br-D-Trp, highlighting key control points.
Part 1: Verifying Successful and Specific Incorporation
The first and most critical step is to confirm that 5-Br-D-Trp has been incorporated into the target protein at the desired position and with high fidelity.
Control 1: The "No ncAA" Expression Control
Rationale: This control is essential to assess the "leakiness" of the stop codon suppression system. In the absence of 5-Br-D-Trp, there should be minimal to no full-length protein produced from the gene containing the amber (TAG) stop codon. Any significant production of full-length protein indicates mis-incorporation of a natural amino acid by an endogenous aaRS/tRNA pair.
Experimental Setup:
| Sample | Expression Plasmid | Supplemented Amino Acid | Expected Outcome |
| Experimental | Target Protein (with TAG codon) + aaRS/tRNA | 5-Br-D-Trp | Full-length protein |
| Control 1A | Target Protein (with TAG codon) + aaRS/tRNA | None | Truncated protein, no full-length |
| Control 1B | Wild-Type (WT) Target Protein | None | Full-length protein |
Methodology: Western Blot Analysis
-
Perform small-scale expressions of the experimental and control samples.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody specific to a tag on the protein (e.g., His-tag, FLAG-tag) or to the protein itself.
-
Develop the blot and compare the band corresponding to the full-length protein across the different samples.
Data Interpretation:
| Sample | Full-Length Protein Band Intensity | Interpretation |
| Experimental | +++ | Successful expression |
| Control 1A | - | Tight suppression system |
| Control 1B | +++ | WT protein expresses well |
A faint band in "Control 1A" might be acceptable, but a strong band indicates a high level of read-through that will complicate the interpretation of downstream functional and structural data.
Control 2: Mass Spectrometry for Unambiguous Verification
Rationale: While a Western blot suggests the production of a full-length protein, it does not confirm the identity of the incorporated amino acid. Mass spectrometry is the gold standard for verifying the mass of the protein and confirming the presence of the bromine atom.[5][6]
Methodology: Intact Protein and Peptide Mass Fingerprinting
-
Intact Protein Analysis:
-
Purify the experimental and WT control proteins.
-
Analyze the samples using ESI-MS (Electrospray Ionization Mass Spectrometry).
-
The expected mass difference between the WT protein and the 5-Br-D-Trp-containing protein should correspond to the mass difference between tryptophan (C₁₁H₁₂N₂O₂) and 5-bromo-tryptophan (C₁₁H₁₁BrN₂O₂), which is the mass of Bromine minus the mass of Hydrogen (approximately 78.9 Da).
-
-
Peptide Mass Fingerprinting (for multi-tryptophan proteins):
-
Digest the purified proteins with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide fragments by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Identify the peptide containing the target tryptophan site and confirm the mass shift corresponding to the bromine substitution.[7][8]
-
Data Interpretation (Intact Mass):
| Protein | Expected Mass (Da) | Observed Mass (Da) | Conclusion |
| Wild-Type | 25,000.0 | 25,000.2 | Correct WT mass |
| 5-Br-D-Trp Mutant | 25,078.9 | 25,079.1 | Successful incorporation |
Part 2: Assessing Structural and Stability Consequences
Once incorporation is confirmed, the next step is to determine if the substitution has altered the protein's structure or stability.
Control 3: Circular Dichroism (CD) Spectroscopy
Rationale: CD spectroscopy is a powerful technique to assess the secondary and tertiary structure of a protein in solution.[9][10][11] Comparing the CD spectra of the WT and the 5-Br-D-Trp mutant can reveal any significant conformational changes.
Methodology: Far-UV and Near-UV CD
-
Far-UV CD (190-250 nm):
-
Acquire spectra for both the WT and mutant proteins at the same concentration in the same buffer.
-
This region provides information about the protein's secondary structure (alpha-helices, beta-sheets, random coils).[11]
-
-
Near-UV CD (250-320 nm):
-
Acquire spectra for both proteins.
-
This region is sensitive to the local environment of aromatic amino acids (Trp, Tyr, Phe) and can indicate changes in the tertiary structure.[9]
-
Data Interpretation:
| Spectral Region | Observation | Interpretation |
| Far-UV CD | Superimposable spectra for WT and mutant | No significant change in secondary structure. |
| Near-UV CD | Minor spectral shifts | Localized change in the environment of the substituted Trp, but the overall fold is likely maintained. |
| Far-UV & Near-UV CD | Drastic spectral differences | The mutation has likely caused significant misfolding. |
Control 4: Thermal Denaturation Assays
Rationale: The introduction of a bulky, hydrophobic bromine atom could affect the protein's thermal stability. A thermal denaturation assay, often monitored by CD or differential scanning fluorimetry (DSF), can quantify these changes.
Methodology: Thermal Melt using CD
-
Monitor the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical proteins) as the temperature is increased at a constant rate.
-
Plot the change in signal against temperature to generate a melting curve.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is unfolded.
-
Compare the Tm of the WT and the 5-Br-D-Trp mutant.
Data Interpretation:
| Protein | Melting Temperature (Tm) | Interpretation |
| Wild-Type | 65.2 °C | Baseline stability |
| 5-Br-D-Trp Mutant | 64.8 °C | Minimal impact on stability |
| 5-Br-D-Trp Mutant | 55.1 °C | Destabilizing mutation |
Part 3: Evaluating Functional Impact
The ultimate goal of many ncAA incorporation studies is to modulate protein function. It is crucial to distinguish between intended functional changes and those arising from unintended structural perturbations.
Control 5: The "WT + ncAA" Control
Rationale: This control addresses the possibility that the free 5-Br-D-Trp in the growth media, or its potential metabolites, might have an allosteric or inhibitory effect on the wild-type protein's function, independent of incorporation.
Experimental Setup:
| Sample | Expression Conditions | Purified Protein |
| Experimental | Mutant expression with 5-Br-D-Trp | 5-Br-D-Trp incorporated protein |
| Control 5A | WT expression without 5-Br-D-Trp | WT protein |
| Control 5B | WT expression with 5-Br-D-Trp | WT protein |
Methodology: Functional Assay
-
Express and purify the WT protein in both the absence (Control 5A) and presence (Control 5B) of 5-Br-D-Trp in the culture medium.
-
Perform your standard functional assay (e.g., enzyme kinetics, binding assay) on both purified WT proteins and the experimental 5-Br-D-Trp incorporated protein.[12]
Data Interpretation:
| Protein Sample | Functional Activity (e.g., kcat/Km) | Interpretation |
| WT (Control 5A) | 1.0 x 10⁵ M⁻¹s⁻¹ | Baseline activity |
| WT grown with 5-Br-D-Trp (Control 5B) | 1.1 x 10⁵ M⁻¹s⁻¹ | Free ncAA has no effect on WT function. |
| 5-Br-D-Trp Mutant | 0.5 x 10⁵ M⁻¹s⁻¹ | The observed change in function is due to the incorporation of the ncAA. |
If the activity of "Control 5B" is significantly different from "Control 5A", it suggests that the free ncAA or its metabolites are affecting the protein's function, which would complicate the interpretation of the experimental result.
Control 6: Intrinsic Tryptophan Fluorescence
Rationale: Tryptophan fluorescence is highly sensitive to the local environment.[13] The bromine atom on 5-Br-D-Trp can act as a quencher. Comparing the fluorescence spectra of the WT and mutant proteins can provide insights into the local environment of the substitution site and can be used in binding assays.
Methodology: Fluorescence Spectroscopy
-
Excite the purified WT and mutant proteins at ~295 nm to selectively excite tryptophan.
-
Record the emission spectra from ~310 nm to 400 nm.
-
Compare the emission maxima (λmax) and the fluorescence intensity.
Data Interpretation:
| Protein | Emission Max (λmax) | Relative Intensity | Interpretation |
| Wild-Type | 345 nm | 100% | Tryptophan in a partially solvent-exposed environment. |
| 5-Br-D-Trp Mutant | 345 nm | 40% | Significant quenching by bromine, suggesting successful incorporation and a similar local environment. |
A shift in λmax would indicate a change in the polarity of the environment around the substituted tryptophan.
Part 4: Advanced Structural Controls
For studies aiming to elucidate detailed structural changes, more advanced techniques are necessary.
Control 7: X-ray Crystallography
Rationale: The "gold standard" for determining the high-resolution three-dimensional structure of a protein is X-ray crystallography.[14] Comparing the crystal structures of the WT and the 5-Br-D-Trp mutant can reveal subtle changes in side-chain packing, hydrogen bonding networks, and overall conformation that are not detectable by lower-resolution methods. The heavy bromine atom can also aid in phasing during structure determination.
Methodology: Protein Crystallization and Structure Determination
-
Crystallize both the purified WT and 5-Br-D-Trp mutant proteins.
-
Collect X-ray diffraction data.
-
Solve and refine the structures of both proteins.
-
Superimpose the structures to identify any conformational changes resulting from the substitution.
Data Interpretation: A direct comparison of the solved structures provides the most definitive evidence of the structural consequences of 5-Br-D-Trp incorporation.
Logical Relationships of Controls
The following diagram illustrates the logical flow and interdependence of the described control experiments.
Conclusion
References
-
Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Springer Nature Experiments. [Link]
-
Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology. [Link]
-
Incorporation of non-canonical amino acids. PubMed Central. [Link]
-
Site-specific incorporation of tryptophan analogues into recombinant proteins in bacterial cells. PubMed. [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]
-
Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. [Link]
-
Site-Specific Incorporation of Tryptophan Analogues into Recombinant Proteins in Bacterial Cells. ResearchGate. [Link]
-
Quantitative analysis of tryptophan analogue incorporation in recombinant proteins. ScienceDirect. [Link]
-
Application of circular dichroism spectroscopy in studying protein folding, stability, and interaction. ResearchGate. [Link]
-
Protein Stability Measurements using Quantitative Circular Dichroism (qCD) Spectroscopy. Applied Photophysics. [Link]
-
Circular dichroism analysis for protein-protein interactions. PubMed. [Link]
-
5-Bromo-DL-tryptophan. PubChem. [Link]
-
Using circular dichroism spectra to estimate protein secondary structure. PubMed Central. [Link]
-
Circular Dichroism Spectroscopy for Protein Structural Analysis. YouTube. [Link]
-
Synthesis and characterization of an unnatural boron and nitrogen-containing tryptophan analogue and its incorporation into proteins. National Institutes of Health. [Link]
-
Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? PubMed Central. [Link]
-
A New Strategy for Creating Noncanonical Amino Acid Dependent Organisms. PubMed Central. [Link]
-
Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. YouTube. [Link]
-
Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells. PubMed Central. [Link]
-
Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. ResearchGate. [Link]
-
Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]
-
Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. National Institutes of Health. [Link]
-
Enhanced D-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society. [Link]
-
Mass Spectrometric Identification of Oxidative Modifications of Tryptophan Residues in Proteins: Chemical Artifact or Post-Translational Modification? ResearchGate. [Link]
-
Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. ResearchGate. [Link]
-
Functional Assays. ARVYS Proteins. [Link]
-
Convenient synthesis of 7 ' and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. ResearchGate. [Link]
-
Rapid Tryptophan Assay as a Screening Procedure for Quality Protein Maize. MDPI. [Link]
-
Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. PubMed Central. [Link]
-
Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition. PubMed Central. [Link]
-
A Beginner's Guide to Protein Crystallography. Creative Biostructure. [Link]
-
Development of indole chemistry to label tryptophan residues in protein for determination of tryptophan surface accessibility. PubMed Central. [Link]
Sources
- 1. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 2. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. msvision.com [msvision.com]
- 6. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Circular dichroism analysis for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional Assays | Assay Development [arvysproteins.com]
- 13. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
A Senior Application Scientist's Guide to the Stereochemical Validation of 5-Bromo-D-tryptophan in Synthetic Peptides
For researchers, scientists, and drug development professionals, the stereochemical integrity of a synthetic peptide is not merely a quality metric; it is a fundamental determinant of its biological activity, safety, and therapeutic potential. The incorporation of non-proteinogenic amino acids, such as 5-Bromo-D-tryptophan, offers a powerful strategy to enhance peptide properties, from increasing enzymatic resistance to modulating receptor binding.[1] However, this introduces a critical analytical challenge: verifying that the intended D-configuration is maintained throughout synthesis and purification.
The inversion of a single chiral center in a peptide does not create an enantiomer (a perfect mirror image) but a diastereomer. Diastereomers possess distinct physicochemical properties, a fact we can exploit for their separation and analysis.[2] This guide provides a comparative analysis of robust analytical methodologies to validate the stereochemistry of this compound, moving beyond simple protocols to explain the causal logic behind each technique. Our approach is built on the principle of orthogonal validation—using multiple, mechanistically different methods to build a self-validating and trustworthy data package suitable for the most stringent regulatory scrutiny.[3]
The Primary Line of Inquiry: Chiral High-Performance Liquid Chromatography (HPLC)
The frontline technique for assessing the stereochemical purity of a peptide containing a D-amino acid is chiral HPLC. Its power lies in its ability to physically separate the target peptide (containing 5-Br-D-Trp) from its unwanted diastereomer (containing 5-Br-L-Trp).
Expertise & Causality: The "Why" of Chiral HPLC
The separation mechanism hinges on the formation of transient, diastereomeric complexes between the peptide analytes and a chiral selector immobilized on the stationary phase.[4] For tryptophan derivatives, macrocyclic glycopeptides (like teicoplanin) and polysaccharide-based stationary phases are particularly effective.[5][6] The selector creates a chiral environment where one diastereomer will have a slightly more stable three-point interaction (e.g., through hydrogen bonding, dipole-dipole, or π-π stacking) than the other, leading to differential retention times and, ultimately, separation.[4] The choice of a reversed-phase compatible chiral column is often preferred as it aligns with standard peptide analysis workflows.[7]
Experimental Protocol: Chiral HPLC for Diastereomeric Peptide Separation
-
System Preparation: Use an HPLC or UHPLC system with a UV or Mass Spectrometric (MS) detector. Ensure the system is clean and equilibrated.
-
Column: Select a suitable chiral column, for example, an Astec® CHIROBIOTIC® T (teicoplanin-based) column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: This is a standard, MS-compatible mobile phase system. The acidic modifier ensures the peptide's carboxylic acid and amine groups are protonated, leading to consistent interactions.
-
-
Sample Preparation:
-
Dissolve the synthetic peptide (Peptide-5-Br-D-Trp) in the initial mobile phase composition (e.g., 95% A / 5% B) to a concentration of 1 mg/mL.
-
Prepare a control sample of the corresponding diastereomer (Peptide-5-Br-L-Trp) if available.
-
Prepare a "spiked" sample by mixing a small amount (e.g., 1%) of the Peptide-5-Br-L-Trp into the main Peptide-5-Br-D-Trp sample to confirm peak identity and resolution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (temperature can be optimized to improve resolution).
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm and 280 nm.
-
Gradient: A shallow gradient is often required. For example:
-
0-5 min: 5% B
-
5-35 min: 5% to 45% B
-
35-40 min: 45% B
-
40-42 min: 45% to 5% B
-
42-50 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas for the main peak (D-isomer) and any impurity peaks corresponding to the L-isomer. Calculate the diastereomeric excess (%de) or chiral purity.
Data Presentation: Comparative Chiral HPLC Analysis
| Sample ID | Retention Time of D-Isomer (min) | Retention Time of L-Isomer (min) | Area % of D-Isomer | Area % of L-Isomer (Diastereomeric Impurity) |
| Peptide-5-Br-D-Trp (Test Lot) | 18.52 | 19.15 | 99.85% | 0.15% |
| Peptide-5-Br-L-Trp (Control) | - | 19.14 | - | 100% |
| Spiked Sample (Test Lot + 1% Control) | 18.53 | 19.16 | 98.86% | 1.14% |
This table illustrates how a well-developed chiral HPLC method can baseline-resolve the two diastereomers, allowing for accurate quantification of chiral purity.
Visualization: Chiral HPLC Validation Workflow
Caption: Workflow for stereochemical validation using chiral HPLC.
Orthogonal Method 1: Enzymatic Digestion with LC-MS
While chiral HPLC provides excellent data on the overall purity of the peptide, it does not inherently confirm the location of the D-amino acid. An orthogonal method based on enzymatic digestion leverages the high stereospecificity of proteases to provide this positional evidence.
Expertise & Causality: The "Why" of Enzymatic Digestion
Proteases like trypsin, which cleaves C-terminal to lysine (Lys) and arginine (Arg), are highly specific to L-amino acids. The presence of a D-amino acid adjacent to a cleavage site can dramatically hinder or completely inhibit the enzyme's activity.[8] By digesting the Peptide-5-Br-D-Trp and its all-L counterpart and comparing the resulting peptide fragments via LC-MS, we can pinpoint the location of the D-residue. The absence of an expected fragment and the appearance of a larger, uncleaved fragment is a strong indicator of the D-amino acid's position.[9][10]
Experimental Protocol: Tryptic Digestion and Peptide Mapping
-
Sample Preparation:
-
Prepare two samples: Peptide-5-Br-D-Trp and the all-L-Peptide control, each at 1 mg/mL in 50 mM Ammonium Bicarbonate buffer, pH 8.0.
-
-
Denaturation & Reduction (Optional but recommended):
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56 °C for 30 minutes.
-
Rationale: This step unfolds the peptide, ensuring the enzyme has access to all potential cleavage sites.
-
-
Alkylation (Optional):
-
Cool the sample to room temperature.
-
Add iodoacetamide to a final concentration of 25 mM.
-
Incubate in the dark for 20 minutes.
-
Rationale: This prevents disulfide bonds from reforming.
-
-
Digestion:
-
Add sequencing-grade trypsin at a 1:50 (enzyme:peptide) mass ratio.
-
Incubate at 37 °C for 4-16 hours.
-
-
Quenching:
-
Stop the reaction by adding formic acid to a final concentration of 1%.
-
-
LC-MS Analysis:
-
Analyze the resulting peptide fragments using a standard reversed-phase LC-MS method (e.g., C18 column).
-
Identify the fragments by their mass-to-charge ratio (m/z).
-
Data Presentation: Comparative Peptide Mapping Results
Let's assume a hypothetical peptide sequence: Ac-Lys-Ala-Gly-[5-Br-Trp]-Lys-Gly-NH2
| Sample ID | Expected Fragments (m/z) for all-L Peptide | Observed Fragments (m/z) | Interpretation |
| all-L-Peptide Digest | Ac-LysAla-Gly-[5-Br-L-Trp]-LysGly-NH2 | Ac-LysAla-Gly-[5-Br-L-Trp]-LysGly-NH2 | Complete digestion as expected. |
| Peptide-5-Br-D-Trp Digest | Ac-LysAla-Gly-[5-Br-D-Trp]-LysGly-NH2 | Ac-LysAla-Gly-[5-Br-D-Trp]-Lys-Gly-NH2 | The fragment Ala-Gly-[5-Br-D-Trp]-Lys is absent. A new, larger fragment corresponding to the missed cleavage at Lys-5 is observed, confirming the D-isomer is at position 4, inhibiting cleavage. |
Visualization: Logic of Cleavage Inhibition
Caption: Enzymatic cleavage is inhibited by the D-amino acid.
Orthogonal Method 2: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
For ultimate structural confirmation, 2D NMR provides an unparalleled level of detail. While more resource-intensive, it can confirm the stereochemistry by observing its effect on the peptide's local three-dimensional structure in solution.
Expertise & Causality: The "Why" of 2D NMR
The configuration of an amino acid's alpha-carbon dictates the spatial orientation of its side chain relative to the peptide backbone. This, in turn, influences the through-space distances between protons on neighboring residues. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY detect these short-range proton-proton interactions (<5 Å).[11][12] A peptide containing 5-Br-D-Trp will exhibit a unique set of NOE cross-peaks compared to its all-L diastereomer, particularly between the Trp alpha-proton (Hα) and the protons of the preceding residue.[13][14] Observing these distinct NOE patterns provides definitive, unambiguous proof of the D-configuration.
Experimental Protocol: 2D NOESY/ROESY
-
Sample Preparation: Dissolve 1-5 mg of the peptide in a deuterated solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆) to a final concentration of 1-10 mM.
-
Instrument: Use a high-field NMR spectrometer (≥600 MHz) for optimal resolution and sensitivity.
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to confirm sample integrity and concentration.
-
2D TOCSY: Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum to assign all protons within each amino acid's spin system.
-
2D NOESY/ROESY: Acquire a 2D NOESY (for smaller peptides that tumble quickly) or ROESY (for medium-sized peptides) spectrum with a mixing time of 200-400 ms.
-
Data Analysis:
-
Use the TOCSY to trace connectivities and assign specific protons.
-
Analyze the NOESY/ROESY spectrum for key sequential cross-peaks, such as Hα(i) - HN(i+1), and look for specific patterns around the 5-Br-Trp residue that differ from what would be expected for an L-amino acid.
-
Data Presentation: Expected Differences in NOE Patterns
| NOE Interaction Type | Expected in All-L Helical/Beta-Sheet | Expected with D-Trp at position 'i' | Interpretation |
| Hα(i-1) to HN(i) | Strong | Weak or Absent | The D-configuration alters the backbone torsion angles (phi, psi), increasing the distance between these protons. |
| Hα(i-1) to Hα(i) | Weak or Absent | Potentially Stronger | The altered backbone conformation may bring these alpha-protons closer together. |
| Indole Ring Protons(i) to Backbone Protons(i-1) | Specific, predictable pattern | Different pattern of interactions | The orientation of the bulky brominated indole ring relative to the preceding residue is fundamentally changed. |
Comparative Summary of Validation Methods
The selection of an analytical method is a balance of the required information, available resources, and the stage of drug development.
| Method | Principle | Key Advantages | Key Disadvantages | Best For |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[4] | High resolution, quantitative, well-established, can detect low-level impurities (e.g., <0.1%).[5][15] | Method development can be complex; does not intrinsically confirm the location of the isomer. | Routine quality control, batch release, stability testing, accurate quantification of chiral purity. |
| Enzymatic Digestion & LC-MS | Stereospecificity of proteases leading to missed cleavages.[8] | Confirms the location of the D-amino acid; uses standard LC-MS equipment. | Indirect method; may not be quantitative; requires appropriate cleavage sites flanking the residue of interest. | Orthogonal confirmation of D-amino acid position; characterization during development. |
| 2D NMR Spectroscopy | Detection of through-space proton interactions (NOEs) that are dependent on local conformation.[13] | Provides absolute, unambiguous structural confirmation in solution.[12] | Lower sensitivity, requires larger amounts of pure sample, complex data analysis, not suitable for trace-level impurity detection. | Definitive structural elucidation, reference standard characterization, investigating conformational impact. |
Conclusion: A Triad of Trustworthiness
Validating the stereochemistry of this compound in a synthetic peptide is a non-negotiable step in drug development. A robust analytical strategy does not rely on a single technique but instead builds a powerful, self-validating argument through the use of orthogonal methods. Chiral HPLC serves as the quantitative workhorse for purity assessment. Enzymatic digestion provides critical, position-specific confirmation of the D-isomer's location. Finally, 2D NMR offers the ultimate, definitive structural proof. By integrating these methods, researchers can ensure the stereochemical integrity of their peptide candidates with the highest degree of scientific confidence, paving the way for successful and safe therapeutic development.
References
-
Tsukamoto, T., et al. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase. Available at: [Link]
-
Checco, J. W., et al. (2022). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Methods in Enzymology, 663, 205-234. Available at: [Link]
-
Hussain, A., et al. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642-8. Available at: [Link]
-
Snyder, L. R., et al. (2011). Separation of Peptide Diastereomers. In: Practical HPLC Method Development.Available at: [Link]
-
Mast, J., & Sweedler, J. V. (2022). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Methods in Enzymology. Available at: [Link]
-
Nagadi, N. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available at: [Link]
-
Jadhav, M., & Nagadi, N. (2020). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]
-
Jovanović, B., et al. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Biomedical Chromatography, 35(2). Available at: [Link]
-
Eeltink, S., & Lindner, W. (2007). Stereoselective peptide analysis. Journal of Chromatography A, 1168(1-2), 33-56. Available at: [Link]
-
Mollica, A., et al. (2024). Synthesis of (S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry. MDPI. Available at: [Link]
-
Nagarathnam, D., & Johnson, M. E. (1993). A New Synthesis of 5-Bromo-DL-tryptophan. Synthetic Communications, 23(14), 2011–2017. Available at: [Link]
-
Fanali, S. (2001). Chiral separation by ligand-exchange. ResearchGate. Available at: [Link]
-
Nemes, P., et al. (2021). Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Dean, K. R., & Zydney, A. L. (2010). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education, 87(10), 1118–1120. Available at: [Link]
-
Hussain, A., et al. (2016). (PDF) Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate. Available at: [Link]
-
Williamson, M. P. (1993). Peptide structure determination by NMR. Methods in Molecular Biology, 17, 69-85. Available at: [Link]
-
Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 903, 124-130. Available at: [Link]
-
Piersanti, G., et al. (2008). Convenient synthesis of 7' and 6'-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. ResearchGate. Available at: [Link]
-
Reddit. (2021). Peptide NMR / Structure elucidation. r/Chempros. Available at: [Link]
-
Stone, K. L., & Williams, K. R. (2009). Enzymatic digestion of proteins in solution. Current Protocols in Protein Science, Chapter 11, Unit 11.1. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peptide Mapping. A Beginner's Guide. Available at: [Link]
-
Kurbakova, A. P., et al. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. Molecules, 28(4), 1690. Available at: [Link]
-
Buller, A. R., et al. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society, 139(29), 9994–10001. Available at: [Link]
-
Aralez Bio. (n.d.). Fmoc-5-bromo-D-tryptophan. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-DL-tryptophan. PubChem Compound Database. Available at: [Link]
-
Waters Corporation. (n.d.). Peptide Mapping for Biotherapeutics. Available at: [Link]
-
Chromatography Today. (2018). Enhanced Sample Preparation: Precision Peptide Mapping and Quantitation Using UHPLC and Mass Spectrometry. Available at: [Link]
-
Resolve Mass Spectrometry. (2025). FDA Requirements for Peptide Characterization. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Chiral analysis. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tryptophan Derivatives in Enhancing Peptide Properties. Available at: [Link]
-
SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Available at: [Link]
-
Marahiel, M. A. (2009). Stereochemical Course of Tryptophan Dehydrogenation during Biosynthesis of the Calcium-Dependent Lipopeptide Antibiotics. ResearchGate. Available at: [Link]
-
Gande, A. T., et al. (2025). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society. Available at: [Link]
-
Hewitt, W. F., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1692. Available at: [Link]
-
Wikipedia. (n.d.). Tryptophan. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. skpharmteco.com [skpharmteco.com]
- 8. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic digestion of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 13. Peptide structure determination by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Crystallographer's Compass: Navigating Phase Determination with 5-Bromo-D-tryptophan
A Comparative Guide to Heavy Atom Derivatives for High-Resolution Structural Biology
For researchers, scientists, and drug development professionals navigating the intricate landscape of X-ray crystallography, the phase problem remains a critical hurdle in the quest for high-resolution macromolecular structures. The judicious selection of a heavy atom derivative is paramount to the success of experimental phasing. This guide provides an in-depth, objective comparison of 5-Bromo-D-tryptophan as a heavy atom derivative against other commonly employed phasing agents. We will delve into the mechanistic underpinnings of its utility, supported by experimental data and field-proven insights, to empower you with the knowledge to make informed decisions for your structural biology projects.
The Challenge of Phasing and the Role of Heavy Atoms
The diffraction pattern obtained from X-ray crystallography provides the intensities of the diffracted X-rays, but the crucial phase information is lost. Experimental phasing methods bridge this gap by introducing heavy atoms into the protein crystal. These electron-dense atoms produce measurable changes in the diffraction pattern, which can be leveraged to calculate the initial phases and ultimately reveal the electron density map of the macromolecule. The ideal heavy atom derivative should bind to the protein in an ordered manner, induce minimal changes to the crystal lattice (isomorphism), and possess sufficient scattering power to generate a strong and measurable signal.[1][2]
Traditionally, heavy atom derivatives have relied on toxic heavy metals like mercury and platinum. While effective, their toxicity and often disruptive impact on crystal packing have driven the search for safer and more versatile alternatives.[3] Halogenated compounds, particularly those containing bromine or iodine, have emerged as powerful tools in this regard.[1][3]
This compound: A Modern Phasing Agent
This compound, a non-proteinogenic amino acid, offers a unique combination of properties that make it an attractive candidate for a heavy atom derivative. The bromine atom provides a significant anomalous signal, particularly at its K-absorption edge (around 0.92 Å or 13.47 keV), which is readily accessible at most synchrotron beamlines.[1] This allows for the use of powerful phasing techniques like Multi-wavelength Anomalous Dispersion (MAD) and Single-wavelength Anomalous Dispersion (SAD).
Mechanism of Action and Binding
Unlike simple halide soaks, where bromide ions may bind non-specifically to the protein surface, this compound can be introduced with greater specificity.[4] As an analog of the natural amino acid tryptophan, it can be incorporated through co-crystallization, potentially binding to tryptophan-binding sites or other hydrophobic pockets on the protein surface. This can lead to higher occupancy and a more ordered arrangement of the heavy atom, which are critical for successful phasing. Studies on halogenated ligands have shown that bromine can interact with various amino acid residues, with a notable propensity for arginine.[5] The indole ring of tryptophan itself can participate in various interactions, further guiding the specific placement of the bromine atom within the crystal lattice.
Comparative Analysis of Phasing Agents
The selection of a phasing agent is a multi-faceted decision. Below is a comparative analysis of this compound against other common phasing agents, summarized in the table that follows.
| Feature | This compound | Mercury (e.g., HgCl₂) | Platinum (e.g., K₂PtCl₄) | Iodine (e.g., KI) | Selenomethionine (SeMet) |
| Phasing Method(s) | SAD, MAD, SIRAS | SIR, MIR, SIRAS | SIR, MIR, SIRAS | SAD, SIRAS | SAD, MAD |
| Anomalous Signal | Good (f'' ~ 3.9 e⁻ at peak) | Strong (f'' ~ 7.8 e⁻ at L-III edge) | Strong (f'' ~ 7.6 e⁻ at L-III edge) | Strong (f'' ~ 6.8 e⁻ at Cu Kα) | Moderate (f'' ~ 3.8 e⁻ at peak) |
| Isomorphism | Generally good, depends on binding site | Often causes non-isomorphism | Can cause non-isomorphism | Can cause non-isomorphism | Excellent (covalent incorporation) |
| Toxicity | Moderate | High | High | Low | Low |
| Incorporation Method | Co-crystallization, Soaking | Soaking | Soaking | Soaking | Metabolic labeling |
| Binding Specificity | Potentially specific (amino acid analog) | Covalent binding to Cys, His | Covalent binding to Cys, His, Met | Non-specific surface binding | Covalent incorporation at Met sites |
| Radiation Damage | Cleavage of C-Br bond can occur | Relatively stable | Relatively stable | Relatively stable | Cleavage of C-Se bond can occur |
Table 1: Comparative Overview of Common Phasing Agents
Phasing Power and Signal-to-Noise
The phasing power of a heavy atom is dependent on its anomalous scattering signal. While mercury and platinum offer a stronger anomalous signal at their L-III absorption edges, the signal from bromine at its K-edge is substantial and often sufficient for phasing, especially with modern detectors and synchrotron sources.[6] The success of phasing also hinges on the signal-to-noise ratio, which can be influenced by factors like crystal quality, data collection strategy, and radiation damage.[7]
Isomorphism: A Critical Factor
A significant advantage of using organic derivatives like this compound, particularly through co-crystallization, is the potential for improved isomorphism.[8] Traditional heavy metal soaks can disrupt the crystal lattice, leading to changes in unit cell dimensions and a decrease in diffraction quality.[9][10] By incorporating an amino acid analog, the perturbation to the overall protein structure and crystal packing can be minimized, leading to more isomorphous derivative datasets.
Toxicity and Handling
A major drawback of traditional heavy atoms like mercury and platinum is their high toxicity, requiring stringent handling protocols.[3] this compound, while still requiring careful handling as with any chemical reagent, presents a significantly lower health hazard, contributing to a safer laboratory environment.
Radiation Damage Considerations
A known issue with halogenated compounds is the potential for radiation-induced cleavage of the carbon-halogen bond.[11] This can lead to a decrease in the occupancy of the heavy atom and a reduction in the anomalous signal over the course of data collection.[12] Therefore, it is crucial to employ a data collection strategy that minimizes radiation damage, such as collecting data from multiple crystals or using a lower X-ray dose.[13]
Experimental Protocols
The successful use of this compound as a phasing agent relies on carefully optimized experimental protocols. Both co-crystallization and soaking methods can be employed.
Protocol 1: Co-crystallization with this compound
Co-crystallization is often the preferred method for incorporating amino acid analogs, as it can lead to higher occupancy and better-ordered binding.[14]
Methodology:
-
Protein Preparation: Purify the target protein to homogeneity.
-
Ligand Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer). The final concentration in the crystallization drop will typically be in the range of 1-10 mM.
-
Complex Formation: Incubate the purified protein with this compound at a molar excess (e.g., 1:5 to 1:20 protein to ligand ratio) for a period ranging from 30 minutes to several hours at 4°C to allow for complex formation.
-
Crystallization Screening: Set up crystallization trials using standard vapor diffusion methods (sitting or hanging drop). Screen a wide range of crystallization conditions.
-
Crystal Optimization: Optimize the conditions that yield crystals of the protein-ligand complex.
-
Cryoprotection and Data Collection: Cryoprotect the crystals and collect diffraction data at a synchrotron beamline, tuning the X-ray energy to the bromine K-edge for MAD or collecting a single dataset at the peak wavelength for SAD.
Caption: Co-crystallization workflow for this compound.
Protocol 2: Crystal Soaking with this compound
Soaking is a simpler and faster method, but may result in lower occupancy and less specific binding.
Methodology:
-
Crystal Growth: Grow high-quality crystals of the native protein.
-
Soaking Solution Preparation: Prepare a soaking solution containing this compound at a concentration typically ranging from 10-50 mM in a cryoprotectant-compatible buffer that is similar to the crystallization mother liquor.
-
Soaking: Transfer the native crystals to the soaking solution. The soaking time can vary from minutes to hours. It is advisable to perform a time-course experiment to determine the optimal soaking duration.
-
Back-Soaking (Optional): To remove non-specifically bound molecules, briefly transfer the crystal to a heavy-atom-free cryoprotectant solution.
-
Cryoprotection and Data Collection: Flash-cool the soaked crystal in liquid nitrogen and proceed with data collection as described for co-crystallization.
Caption: Crystal soaking workflow for this compound.
Data Collection and Phasing Strategy
The anomalous signal from bromine is maximized at its K-absorption edge. A typical data collection strategy for a MAD experiment involves collecting datasets at three or four wavelengths: the peak of the anomalous signal (f'' max), the inflection point (f' min), and a high-energy remote wavelength. For a SAD experiment, a single dataset is collected at the peak wavelength.
Caption: General workflow for experimental phasing.
Conclusion
This compound represents a valuable addition to the crystallographer's toolkit for experimental phasing. Its favorable anomalous scattering properties, potential for improved isomorphism through specific incorporation, and lower toxicity compared to traditional heavy metals make it a compelling alternative. While direct comparative studies with quantitative success rates are still emerging, the principles governing the use of brominated organic molecules, supported by successful case studies of similar compounds, provide a strong rationale for its application. By carefully considering the experimental design, including the choice of incorporation method and data collection strategy, researchers can effectively leverage the power of this compound to navigate the phase problem and unlock the secrets of macromolecular structure.
References
-
Pike, A. C. W., Garman, E. F., Krojer, T., von Delft, F., & Carpenter, E. P. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Structural Biology, 72(3), 303–318. [Link]
-
Garman, E. F. (2003). Heavy-atom derivatization. Acta Crystallographica Section D: Biological Crystallography, 59(11), 1927–1930. [Link]
-
Vangaveti, S., Kumar, A., & Singh, S. K. (2008). Halogenated ligands and their interactions with amino acids: implications for structure-activity and structure-toxicity relationships. Journal of Molecular Graphics and Modelling, 27(2), 170–177. [Link]
-
Garman, E. F. (2003). Heavy-atom derivatization. Acta Crystallographica Section D: Biological Crystallography, 59(11), 1927–1930. [Link]
-
Garman, E. (2003). Heavy-atom derivatization. Acta Crystallographica Section D Biological Crystallography, 59(11), 1927-1930. [Link]
-
Kovalevsky, A. Y., G-Dayanandan, N., & Fisher, S. Z. (2016). Composition of halide-binding sites in proteins. bioRxiv. [Link]
-
Warkentin, M., Bade, S., & Garman, E. F. (2024). Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. Acta Crystallographica Section D: Structural Biology, 80(11). [Link]
-
Sun, P. D., & Radaev, S. (2002). A rational approach to heavy-atom derivative screening. Acta Crystallographica Section D: Biological Crystallography, 58(10), 1754–1759. [Link]
-
Beck, T., Gruene, T., & Sheldrick, G. M. (2010). The magic triangle goes MAD: experimental phasing with a bromine derivative. Acta Crystallographica Section D: Biological Crystallography, 66(4), 374–380. [Link]
-
Ho, J. D., & Aertgeerts, K. (2013). Halogen bonding in complexes of proteins and non-natural amino acids. Journal of Molecular Biology, 425(19), 3629–3639. [Link]
-
Lawrence, C. M., Snell, E. H., & Luft, J. R. (2020). Towards the automation of in situ experimental phasing. Acta Crystallographica Section D: Structural Biology, 76(9), 833–835. [Link]
-
Weichenberger, C. X., & Velankar, S. (2025). Halogen bonds between ligands and proteins: can we use them in validation? bioRxiv. [Link]
-
Beck, T., Gruene, T., & Sheldrick, G. M. (2010). The magic triangle goes MAD: experimental phasing with a bromine derivative. Acta Crystallographica Section D Biological Crystallography, 66(4), 374-380. [Link]
-
Lu, M., & Sun, P. D. (2014). A rapid and rational approach to generating isomorphous heavy-atom phasing derivatives. Crystals, 4(3), 329–340. [Link]
-
Bojarska, J., & Paluch, P. (2021). Amino Acid Hot Spots of Halogen Bonding: A Combined Theoretical and Experimental Case Study of the 5-HT7 Receptor. Journal of Chemical Information and Modeling, 61(12), 6031–6043. [Link]
-
Wikipedia. (2023, December 2). Isomorphous replacement. In Wikipedia. [Link]
-
Garman, E. F. (2016). Radiation damage and derivatization in macromolecular crystallography: a structure factor's perspective. Acta Crystallographica Section D: Structural Biology, 72(3), 319–330. [Link]
-
Martin, B. P., & Zeller, M. (2019). Structurally interesting amino acid cocrystalline phases. Crystal Growth & Design, 19(12), 7054–7062. [Link]
-
Read, R. J., & McCoy, A. J. (2010). Experimental phasing: best practice and pitfalls. Acta Crystallographica Section D: Biological Crystallography, 66(4), 338–345. [Link]
-
Taylor, G. (2010). Introduction to phasing. Acta Crystallographica Section D: Biological Crystallography, 66(4), 325–337. [Link]
-
Rezaee, M., Cloutier, P., & Sanche, L. (2012). Fundamental mechanisms of DNA radiosensitization: damage induced by low-energy electrons in brominated oligonucleotide trimers. The Journal of Physical Chemistry B, 116(30), 8969–8976. [Link]
-
Phenix. (n.d.). Experimental Phasing. [Link]
-
McCall, K. M., Stoumpos, C. C., Kontsevoi, O. Y., & Kanatzidis, M. G. (2025). Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites. Journal of the American Chemical Society. [Link]
-
Rupp, B. (n.d.). Phasing Techniques. [Link]
-
Nugrahani, I., & Anabella, M. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Molecules, 26(11), 3279. [Link]
-
Garman, E. F. (2014). Radiation Damage in Macromolecular Crystallography—An Experimentalist’s View. Crystals, 4(2), 104–127. [Link]
-
Jeffries, C. M., Gräwert, M. A., & Svergun, D. I. (2015). Anomalous SAXS at P12 beamline EMBL Hamburg: instrumentation and applications. Journal of Synchrotron Radiation, 22(Pt 5), 1308–1315. [Link]
-
Aitipamula, S., Banerjee, R., & Chow, P. S. (2012). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Crystal Growth & Design, 12(5), 2147–2152. [Link]
-
Nugrahani, I., & Anabella, M. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Molecules, 26(11), 3279. [Link]
-
Garman, E. F. (2010). Radiation damage in macromolecular crystallography: what is it and why should we care? Acta Crystallographica Section D: Biological Crystallography, 66(4), 339–351. [Link]
-
Nugrahani, I., & Anabella, M. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. [Link]
-
Merritt, E. A. (n.d.). X-ray Anomalous Scattering. [Link]
-
Helliwell, J. R., & Koritsanszky, T. (2025). Anomalous scattering in structural chemistry and biology. Structural Chemistry, 36(4), 1335–1362. [Link]
-
MIT OpenCourseWare. (n.d.). Anomalous scattering. [Link]
-
Wikipedia. (2023, November 28). Anomalous X-ray scattering. In Wikipedia. [Link]
-
Kumar, A., & Singh, V. (2025). Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science. [Link]
-
Tennyson, E. M., Katahara, J. K., & Bobadilla, A. D. (2024). Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. Journal of the American Chemical Society, 146(26), 18018–18027. [Link]
-
de Wit, C. A., Alaee, M., & Muir, D. C. G. (2006). Novel Brominated Flame Retardants: A Review of Their Analysis, Environmental Fate and Behaviour. Chemosphere, 64(2), 187–207. [Link]
Sources
- 1. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isomorphous replacement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Halogenated ligands and their interactions with amino acids: implications for structure-activity and structure-toxicity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anomalous SAXS at P12 beamline EMBL Hamburg: instrumentation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rational approach to heavy-atom derivative screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The magic triangle goes MAD: experimental phasing with a bromine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radiation damage in macromolecular crystallography: what is it and why should we care? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Halogenated Tryptophan Analogs in Protein Engineering
For the discerning researcher poised at the frontier of protein engineering and drug development, the ability to introduce subtle yet powerful modifications into a protein's architecture is paramount. The incorporation of non-canonical amino acids (ncAAs) has unlocked a new dimension of possibilities, and among the most versatile of these are the halogenated tryptophan analogs.[1][2][3] By strategically replacing a hydrogen atom on the indole ring with a halogen (Fluorine, Chlorine, Bromine, or Iodine), we can imbue proteins with novel physicochemical properties, creating unique probes for structural analysis, enhancing therapeutic potential, and dissecting complex biological mechanisms.
This guide provides a comparative analysis of different halogenated tryptophan analogs, offering field-proven insights and experimental data to inform your selection and application. We will delve into the causality behind experimental choices, ensuring a deep, mechanistic understanding that transcends mere protocol.
The Strategic Advantage of Halogenation: More Than Just a Substitution
Halogenation of tryptophan is not a trivial alteration. The introduction of a halogen atom, with its distinct size, electronegativity, and polarizability, can profoundly influence the local environment and the overall properties of a protein. These changes manifest in several key areas:
-
Spectroscopic Probes: The unique electronic properties of halogenated tryptophans create powerful intrinsic probes for fluorescence and NMR spectroscopy, allowing for sensitive detection of conformational changes and protein-ligand interactions.[4][5]
-
X-ray Crystallography: The heavier halogens (bromine and iodine) act as anomalous scatterers, providing valuable phasing information to solve complex protein structures.
-
Modulation of Protein Stability and Interactions: Halogen bonds, a type of non-covalent interaction, can be engineered to enhance protein stability or modulate protein-protein and protein-ligand interactions.[6][7]
-
Photocrosslinking: Certain halogenated analogs can be photoactivated to form covalent crosslinks with interacting partners, enabling the capture of transient interactions.
The choice of halogen is critical, as each imparts a distinct set of properties. The following sections will provide a head-to-head comparison to guide your selection.
Comparative Analysis of Halogenated Tryptophan Analogs
The selection of a specific halogenated tryptophan analog is a strategic decision driven by the experimental goal. The following table summarizes the key properties and primary applications of the most commonly used analogs.
| Analog | Key Properties | Primary Applications | Considerations |
| Fluorotryptophan (F-Trp) | - Minimal steric perturbation- High electronegativity- Sensitive 19F NMR probe- Can alter fluorescence properties (quenching or shifting) | - 19F NMR studies of protein structure, dynamics, and ligand binding- Probing protein folding and conformational changes- Fluorescence spectroscopy | - Can sometimes perturb local electrostatics- Multiple isomers (4F, 5F, 6F, 7F-Trp) with distinct spectroscopic properties |
| Chlorotryptophan (Cl-Trp) | - Increased size and polarizability compared to F-Trp- Can act as a phosphorescent probe- Potential for halogen bonding | - Phosphorescence spectroscopy- Probing protein-protein interactions- X-ray crystallography (moderate phasing power) | - May cause greater structural perturbation than F-Trp |
| Bromotryptophan (Br-Trp) | - Significant increase in size and polarizability- Strong anomalous scatterer for X-ray crystallography- Effective phosphorescent probe- Enhanced potential for halogen bonding | - X-ray crystallography (phasing)- Phosphorescence spectroscopy- Engineering halogen bonds for stability | - Higher potential for steric hindrance and structural perturbation |
| Iodotryptophan (I-Trp) | - Largest and most polarizable halogen- Strongest anomalous scatterer- Prone to photo-induced reactions- Strongest halogen bond donor | - X-ray crystallography (phasing)- Photocrosslinking studies- Engineering robust halogen bonds | - Can significantly perturb protein structure and stability- Light sensitivity requires careful handling |
In-Depth Application Analysis and Experimental Insights
Fluorotryptophan: The High-Resolution Reporter
The small size of fluorine makes fluorotryptophan an excellent, minimally perturbing probe for high-resolution studies. Its primary application lies in 19F Nuclear Magnetic Resonance (NMR) spectroscopy . The 19F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in high sensitivity and a large chemical shift dispersion, making it an ideal reporter of local electronic environments.
Causality in Experimental Choice: The decision to use a specific fluorotryptophan isomer (e.g., 5-F-Trp vs. 7-F-Trp) is critical. 5-Fluorotryptophan, for example, often has minimal impact on protein dynamics, making it a reliable reporter of global exchange processes.[8] In contrast, other isomers might exhibit unique photoreactivity, such as the photoinduced crosslinking observed with 7-fluoro-tryptophan.[5]
Chloro- and Bromotryptophan: The Phosphorescent Beacons
While native tryptophan fluorescence is a powerful tool, its short lifetime can be limiting. The "heavy atom effect" of chlorine and bromine significantly increases the rate of intersystem crossing, populating the triplet state and leading to detectable phosphorescence at room temperature.
Causality in Experimental Choice: The longer lifetime of the triplet state makes chloro- and bromotryptophan excellent probes for studying slower dynamic processes, such as protein domain movements or the binding of large ligands, which may not be detectable by fluorescence.[9] Bromotryptophan, being heavier, generally exhibits a stronger phosphorescence signal than chlorotryptophan.
Bromo- and Iodotryptophan: The Crystallographer's Allies
Solving the phase problem is a major hurdle in X-ray crystallography. The incorporation of heavy atoms that produce a strong anomalous scattering signal can provide the necessary phase information. Bromine and iodine are particularly well-suited for this purpose due to their significant number of electrons.
Causality in Experimental Choice: The choice between bromine and iodine depends on the specific needs of the crystallographic experiment. Iodine provides a stronger anomalous signal, but its larger size can sometimes disrupt crystal packing or protein structure. Bromine offers a good balance of phasing power and lower structural perturbation.[6]
Halogen Bonding: A New Frontier in Protein Design
A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as a carbonyl oxygen.[7] The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl > F).
Causality in Experimental Choice: By strategically placing a bromo- or iodotryptophan, researchers can engineer stabilizing halogen bonds within a protein or at a protein-ligand interface.[6][7] This has significant implications for enhancing protein thermostability and designing high-affinity inhibitors.
Experimental Methodologies: A Practical Guide
The successful incorporation of halogenated tryptophan analogs relies on robust and well-validated protocols. The most common method is the use of an E. coli tryptophan auxotroph strain in combination with a tightly regulated expression system.
Protocol: Site-Specific Incorporation of Halogenated Tryptophan using an Auxotrophic Strain
This protocol describes a general method for incorporating halogenated tryptophan analogs into a target protein expressed in E. coli.
1. Materials:
-
E. coli tryptophan auxotroph strain (e.g., BL21(DE3) ΔtrpE)
-
Expression vector containing the gene of interest under a tightly controlled promoter (e.g., pBAD)[4]
-
M9 minimal medium
-
L-Tryptophan
-
Halogenated L-tryptophan analog (e.g., 5-fluorotryptophan)
-
Inducer (e.g., L-arabinose for pBAD)
-
Antibiotics
2. Step-by-Step Methodology:
-
Starter Culture: Inoculate a single colony of the transformed E. coli auxotroph into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Growth in Minimal Medium with Tryptophan: Inoculate 500 mL of M9 minimal medium supplemented with 20 mg/L L-tryptophan and the appropriate antibiotic with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cell Harvest and Washing: Pellet the cells by centrifugation at 5,000 x g for 10 minutes. To remove all traces of L-tryptophan, wash the cell pellet twice with an equal volume of pre-warmed, tryptophan-free M9 minimal medium.
-
Resuspension and Analog Addition: Resuspend the washed cell pellet in 500 mL of pre-warmed M9 minimal medium containing the desired halogenated tryptophan analog (typically 50-100 mg/L).
-
Induction: Add the inducer (e.g., L-arabinose to a final concentration of 0.02%) to initiate protein expression.
-
Expression: Incubate the culture at a reduced temperature (e.g., 25-30°C) for 4-16 hours to allow for protein expression.
-
Harvest and Lysis: Harvest the cells by centrifugation and proceed with your standard protein purification protocol.
Self-Validation: The efficiency of incorporation should be verified by mass spectrometry.[4] The expected mass shift will correspond to the difference in molecular weight between tryptophan and the halogenated analog.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the comparative aspects of these analogs, the following diagrams are provided.
Caption: Experimental workflow for the incorporation of halogenated tryptophan analogs.
Caption: Comparative applications of different halogenated tryptophan analogs.
Conclusion: A Powerful Toolkit for Protein Innovation
The strategic incorporation of halogenated tryptophan analogs offers a sophisticated and powerful approach to protein engineering. By understanding the unique properties conferred by each halogen, researchers can select the optimal analog to address specific biological questions. From high-resolution structural studies with fluorotryptophan to phasing complex crystal structures with bromo- and iodotryptophan, and probing slow dynamics with chlorotryptophan, this class of ncAAs provides an unparalleled toolkit for innovation in both basic research and therapeutic development. The methodologies are robust, and with careful validation, the insights gained can be transformative.
References
- Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC - NIH. (n.d.).
- Biosynthesis of Halogenated Tryptophans for Protein Engineering Using Genetic Code Expansion - PubMed. (2024).
- Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - MDPI. (n.d.).
- Protein-protein interaction using tryptophan analogues: novel spectroscopic probes for toxin-elongation factor-2 interactions - PubMed. (n.d.).
- The Magic of Linking Rings: Discovery of a Unique Photoinduced Fluorescent Protein Crosslink - PMC - NIH. (2022).
- Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics. (n.d.).
- Chloro- and Bromo-Tryptophan Analogs as Phosphorescent Probes in Proteins. (n.d.).
- Structure–Energy Relationships of Halogen Bonds in Proteins - ACS Publications. (2017).
- Application of the Halogen Bond in Protein Systems | Biochemistry - ACS Publications. (2017).
Sources
- 1. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Halogenated Tryptophans for Protein Engineering Using Genetic Code Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins [mdpi.com]
- 4. Protein-protein interaction using tryptophan analogues: novel spectroscopic probes for toxin-elongation factor-2 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Magic of Linking Rings: Discovery of a Unique Photoinduced Fluorescent Protein Crosslink - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cellular Uptake and Localization of 5-Bromo-D-tryptophan
For researchers, scientists, and drug development professionals, understanding how a molecule enters a cell and where it localizes is fundamental to elucidating its mechanism of action, potential efficacy, and off-target effects. 5-Bromo-D-tryptophan (5-Br-D-Trp) is a synthetic amino acid with potential applications in drug development and as a biochemical probe.[1][2] This guide provides an in-depth comparison of the cellular uptake and localization of 5-Br-D-Trp with its natural counterpart, L-tryptophan, and a fluorescent analog, 5-cyanotryptophan. We will delve into the underlying biological mechanisms, present supporting experimental data from related studies, and provide detailed protocols for investigating these phenomena in your own research.
Introduction: The Significance of Tryptophan Analogs
Tryptophan is an essential amino acid, serving not only as a building block for proteins but also as a precursor for a variety of bioactive molecules, including the neurotransmitter serotonin and metabolites in the kynurenine pathway.[3][4][5][6][7] The unique indole side chain of tryptophan endows it with intrinsic fluorescence, a property widely exploited to study protein structure and dynamics.[8]
The modification of the tryptophan molecule, such as through halogenation to create 5-Br-D-Trp, offers a strategy to alter its biological activity, metabolic fate, and physical properties.[9] The D-enantiomer configuration further distinguishes it from the naturally occurring L-amino acids, potentially leading to increased resistance to proteases.[10] Understanding the cellular behavior of such analogs is paramount for their development as therapeutic agents or research tools.
Mechanisms of Tryptophan Uptake: A Tale of Two Enantiomers
The cellular uptake of amino acids is not a simple process of diffusion across the cell membrane but is mediated by a variety of specific transport proteins.[11] For large neutral amino acids like tryptophan, the primary transporter is the L-type amino acid transporter 1 (LAT1), also known as SLC7A5.[12]
L-Tryptophan: As the natural substrate, L-tryptophan is efficiently transported into cells by LAT1. This transporter functions as an antiporter, exchanging extracellular L-tryptophan for intracellular amino acids.[11]
This compound: The stereochemistry of 5-Br-D-Trp is a critical determinant of its interaction with transporters like LAT1. It is well-established that LAT1 exhibits a preference for L-enantiomers over D-enantiomers.[12] Therefore, it is highly probable that 5-Br-D-Trp has a significantly lower affinity for LAT1 compared to L-tryptophan. Consequently, its primary route of entry into the cell is likely to be slower and less specific, possibly involving passive diffusion or other lower-affinity transport systems.
The following diagram illustrates the differential uptake pathways of L-tryptophan and the predicted pathway for this compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. aralezbio.com [aralezbio.com]
- 10. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Bromo-D-tryptophan
As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to a culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science that protects researchers, the community, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Bromo-D-tryptophan, grounded in established safety principles and regulatory standards. Our goal is to empower you with the knowledge to handle this compound confidently and responsibly from acquisition to disposal.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before any disposal procedure begins, a thorough understanding of the specific hazards associated with this compound is essential. While some supplier Safety Data Sheets (SDS) may not classify this compound as hazardous under OSHA's Hazard Communication Standard, others provide GHS classifications indicating potential risks[1]. To ensure the highest level of safety, it is prudent to adhere to the more stringent classifications. According to data available from PubChem, 5-Bromo-DL-tryptophan is classified with the following hazards:
-
H315: Causes skin irritation[2].
-
H319: Causes serious eye irritation[2].
-
H335: May cause respiratory irritation[2].
This information dictates the minimum required PPE and immediate handling precautions. The causality is clear: the compound's irritant properties necessitate robust physical barriers to prevent contact.
| Hazard Classification | Required Personal Protective Equipment (PPE) | First Aid Measures |
| Skin Irritant (H315) | Nitrile gloves, lab coat.[3][4] | In case of contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[5]. |
| Eye Irritant (H319) | Safety goggles or face shield.[3][4] | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[5]. |
| Respiratory Irritant (H335) | Handle only in a chemical fume hood or well-ventilated area to prevent inhalation of dust.[3][4] | Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention[5]. |
Part 2: The Critical Step - Segregation of Halogenated Organic Waste
The single most important principle in the disposal of this compound is its classification as a halogenated organic compound . The presence of the bromine atom necessitates that it be segregated from non-halogenated waste streams.[3][6]
Why is this segregation critical?
-
Environmental Toxicity: Halogenated compounds can be more persistent and toxic in the environment.
-
Disposal Method: Standard disposal for this category of waste is high-temperature incineration at a licensed hazardous waste facility[6]. Mixing it with non-halogenated solvents, which might be recycled or used for fuel blending, contaminates the entire batch.
-
Cost: Disposal of halogenated waste is significantly more expensive than non-halogenated waste. Proper segregation is therefore a matter of fiscal responsibility for your institution.
Therefore, any waste stream containing this compound, whether it is the pure solid, a solution, or contaminated lab materials, must be placed in a container specifically designated for Halogenated Organic Waste .[4][6]
Part 3: Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the proper disposal of this compound waste. The foundation of this process is to never begin work with a chemical unless a clear disposal plan is in place[7].
Step 1: Container Selection and Preparation
-
Select a waste container that is in good condition, compatible with the chemical, and has a secure, threaded cap.[7][8] For solid waste, the original container is often a good choice[7]. For liquid waste, a high-density polyethylene (HDPE) or glass bottle is typically appropriate.
-
Affix a "Hazardous Waste" label to the container before adding any waste.[9] The label must include the words "Hazardous Waste" and a clear identification of the contents.
Step 2: Waste Collection
-
Solid Waste: Collect un-used or waste this compound powder in its designated solid waste container. Avoid creating dust by handling it carefully within a fume hood.
-
Liquid Waste: Collect all solutions containing this compound in the designated liquid waste container. Do not fill the container beyond 90% capacity to allow for expansion[10].
-
Contaminated Materials: Any items grossly contaminated with this compound, such as gloves, weigh boats, or paper towels, should be collected as solid hazardous waste[10][11]. For empty containers that held the pure compound, they should be managed as hazardous waste unless they are triple-rinsed, with the rinsate collected as hazardous waste[7][11].
Step 3: Labeling and Documentation
-
On the hazardous waste label, clearly write out "this compound" and list any other solvents or chemicals present in the container, along with their approximate percentages or volumes[6][9]. Do not use abbreviations or chemical formulas[9].
-
Maintain a log sheet near the waste container to record additions.
Step 4: Storage
-
Keep the waste container tightly sealed at all times, except when adding waste[12].
-
Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation[12].
-
Ensure the SAA is in a well-ventilated, secure area and that the container is placed within secondary containment to prevent spills[8].
-
Segregate the halogenated waste container from incompatible materials, particularly acids and bases[6].
Step 5: Final Disposal
-
Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or equivalent office[8][12].
-
Under no circumstances should this compound or its solutions be disposed of down the drain. [4][12] This action is a serious regulatory violation and poses a threat to aquatic ecosystems.
Visual Workflow: Disposal Decision Process
Caption: Decision workflow for proper disposal of this compound waste.
Part 4: Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's emergency response line.
-
Don PPE: Wear the appropriate PPE as detailed in the table above, including gloves, safety goggles, and a lab coat.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels for the initial absorption of a large spill.
-
Collection: Carefully sweep up the absorbed material and place it into a sealed, labeled container for disposal as halogenated organic waste[1][13].
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: All materials used for cleanup must be disposed of as hazardous waste[11].
By adhering to this comprehensive guide, you contribute to a robust safety culture and ensure that your innovative work does not come at the cost of environmental or personal well-being. Always consult your institution's specific guidelines and the manufacturer's SDS as the ultimate authorities.
References
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-DL-tryptophan. National Center for Biotechnology Information. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. bucknell.edu [bucknell.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. vumc.org [vumc.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. fishersci.com [fishersci.com]
A Researcher's Comprehensive Guide to the Safe Handling of 5-Bromo-D-tryptophan
As a cornerstone in various biochemical and pharmaceutical research applications, including as a precursor in the synthesis of complex molecules, 5-Bromo-D-tryptophan demands a meticulous approach to laboratory safety. This guide provides an in-depth, procedural framework for its handling, moving beyond basic precautions to instill a culture of safety and operational excellence. Here, we dissect the necessary personal protective equipment (PPE), engineering controls, and disposal protocols to ensure the integrity of your research and the well-being of your laboratory personnel.
Hazard Assessment and the Hierarchy of Controls
This compound, while not classified as acutely toxic, presents potential hazards upon inhalation, skin contact, or eye contact. The primary risks are irritation to the respiratory tract, skin, and eyes. Long-term toxicological properties may not be fully understood, necessitating a cautious approach.
Before relying on PPE, it is critical to implement the hierarchy of controls, a systematic approach to minimizing risks:
-
Engineering Controls: The most effective measure is to handle this compound within a certified chemical fume hood. This contains dust and vapors at the source, preventing inhalation.
-
Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on these procedures and the specific hazards of this compound.
-
Personal Protective Equipment (PPE): PPE is the final line of defense. The following sections detail the specific PPE required.
Personal Protective Equipment (PPE): A Detailed Breakdown
The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table outlines the minimum required PPE for common tasks involving this compound.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Recommended if not in a fume hood |
| Solution Preparation | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if in a fume hood |
| Running Reactions | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if in a fume hood |
| Large-Scale Operations | Face shield and chemical splash goggles | Nitrile gloves | Chemical-resistant apron over a laboratory coat | Consult your institution's EHS department |
Eye and Face Protection
-
Safety Glasses: For low-risk activities such as handling sealed containers, safety glasses with side shields offer baseline protection.
-
Chemical Splash Goggles: When preparing solutions or running reactions where there is a risk of splashing, chemical splash goggles are mandatory. They provide a seal around the eyes, offering superior protection.
-
Face Shield: For larger-scale operations or when there is a significant splash risk, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
Hand Protection
-
Nitrile Gloves: Nitrile gloves are recommended due to their resistance to a broad range of chemicals. Always check the manufacturer's compatibility chart for specific solvents being used.
-
Double Gloving: For more hazardous operations or when handling concentrated solutions, consider wearing two pairs of nitrile gloves.
-
Glove Change Protocol: Change gloves immediately if they become contaminated. Do not reuse disposable gloves.
Body Protection
-
Laboratory Coat: A standard laboratory coat is sufficient for most small-scale operations. Ensure it is fully buttoned.
-
Chemical-Resistant Apron: When handling larger quantities or in situations with a high splash potential, a chemical-resistant apron worn over the lab coat is advised.
Respiratory Protection
While engineering controls like a fume hood are the primary means of respiratory protection, there may be situations where a respirator is necessary. If you must handle this compound outside of a fume hood, consult your institution's Environmental Health and Safety (EHS) department for a respirator fit test and proper cartridge selection.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include clear, actionable protocols for handling and disposal.
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound
Spill Response Protocol
In the event of a spill, a swift and organized response is crucial.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you are unsure of the hazard.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including double gloves, chemical splash goggles, a lab coat, and if necessary, respiratory protection.
-
Contain the Spill: For liquid spills, use a chemical absorbent material to contain the spill. For solid spills, gently cover the material with a damp paper towel to prevent dust from becoming airborne.
-
Clean the Area: Carefully collect the absorbed material or contaminated paper towels and place them in a sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including gloves and cleaning supplies, must be disposed of as hazardous waste.
The following decision tree illustrates the spill response process:
Caption: Spill Response Decision Tree
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed container, also clearly labeled.
-
Sharps: Any contaminated sharps must be disposed of in a designated sharps container.
By adhering to these comprehensive guidelines, you can ensure a safe and productive research environment when working with this compound. Always consult your institution's EHS department for any specific questions or concerns.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
